4-Chloro-2-(methoxymethyl)pyrimidine
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2-(methoxymethyl)pyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O/c1-10-4-6-8-3-2-5(7)9-6/h2-3H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQVFDJMABYSNMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC=CC(=N1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: 4-Chloro-2-(methoxymethyl)pyrimidine (CAS 105950-89-8)
Executive Summary
4-Chloro-2-(methoxymethyl)pyrimidine (CAS 105950-89-8) is a high-value heterocyclic building block extensively utilized in the synthesis of pharmaceutical active ingredients (APIs) and advanced agrochemicals. Characterized by its electron-deficient pyrimidine core and the strategic placement of a methoxymethyl group at the C2 position, this compound serves as a critical electrophile in Nucleophilic Aromatic Substitution (SNAr) reactions.
Its structural utility lies in the C4-chlorine atom , which acts as a labile leaving group, allowing for the rapid construction of complex molecular architectures found in kinase inhibitors (e.g., CDK, JAK families) and antiviral agents. Furthermore, the 2-(methoxymethyl) moiety functions as a robust, lipophilic ether linkage that can modulate the pharmacokinetic profile (logP, metabolic stability) of the final drug candidate or serve as a masked precursor to a hydroxymethyl group.
Chemical Profile & Physical Properties[1][2][3][4][5][6][7]
| Property | Data |
| CAS Number | 105950-89-8 |
| IUPAC Name | 4-Chloro-2-(methoxymethyl)pyrimidine |
| Molecular Formula | C₆H₇ClN₂O |
| Molecular Weight | 158.59 g/mol |
| SMILES | COCC1=NC(=CC=N1)Cl |
| InChI Key | UQVFDJMABYSNMW-UHFFFAOYSA-N |
| Appearance | Colorless to pale yellow liquid (low melting solid) |
| Boiling Point | ~237–240 °C (Predicted at 760 mmHg) |
| Density | ~1.23 g/cm³ |
| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO; sparingly soluble in water.[1][2][3][4] |
| Storage | Inert atmosphere, 2–8°C (Hydrolysis sensitive) |
Synthesis & Production Technologies
The industrial synthesis of 4-Chloro-2-(methoxymethyl)pyrimidine is typically achieved through a convergent route involving the condensation of an amidine precursor with a three-carbon electrophile, followed by deoxy-chlorination.
Retrosynthetic Analysis
The pyrimidine ring is constructed via a [3+2] condensation strategy. The C2-methoxymethyl group is introduced early via 2-methoxyacetamidine , while the C4-chlorine is installed in the final step to avoid handling unstable chlorinated intermediates.
Optimized Laboratory Protocol
Step 1: Cyclocondensation
-
Reagents: 2-Methoxyacetamidine hydrochloride, Ethyl 3,3-diethoxypropionate (or Sodium formylacetate equivalent), Sodium Methoxide (NaOMe).
-
Solvent: Ethanol or Methanol.
-
Mechanism: The amidine nitrogen attacks the ester carbonyl, followed by cyclization onto the aldehyde/acetal carbon.
-
Conditions: Reflux for 4–6 hours.
-
Intermediate: 2-(Methoxymethyl)pyrimidin-4(3H)-one (Tautomer: 4-hydroxy-2-(methoxymethyl)pyrimidine).
Step 2: Deoxy-chlorination
-
Reagents: Phosphorus Oxychloride (POCl₃).[5]
-
Catalyst: N,N-Dimethylaniline or DMF (Vilsmeier-Haack conditions).
-
Conditions: Heat to 80–100°C for 2–4 hours.
-
Workup: Quench carefully into ice water (exothermic hydrolysis of excess POCl₃), extract with Dichloromethane (DCM), and wash with NaHCO₃.
-
Purification: Vacuum distillation or flash chromatography (Hexane/EtOAc).
Synthesis Workflow Diagram
Caption: Convergent synthesis route from nitrile and ester precursors to the chloropyrimidine core.
Reactivity & Mechanistic Insights
Nucleophilic Aromatic Substitution (SNAr)
The C4 position is highly electrophilic due to the inductive electron-withdrawing effect of the ring nitrogens and the chlorine atom.
-
Amination: Reacts rapidly with primary and secondary amines (e.g., piperazines, anilines) in the presence of a base (DIPEA, K₂CO₃) to form 4-aminopyrimidines. This is the primary reaction used in medicinal chemistry to attach the scaffold to a pharmacophore.
-
Etherification: Reacts with alkoxides to form 4-alkoxypyrimidines.
-
Suzuki-Miyaura Coupling: The C4-Cl bond can participate in Palladium-catalyzed cross-coupling reactions with boronic acids to install aryl or heteroaryl groups.
Stability of the Methoxymethyl Group
The 2-(methoxymethyl) group is generally stable under basic SNAr conditions. However, it serves as a latent hydroxymethyl equivalent :
-
Deprotection: Treatment with Boron Tribromide (BBr₃) or strong Lewis acids can cleave the methyl ether, revealing the primary alcohol (2-hydroxymethyl), which can be further oxidized to a carboxylic acid or aldehyde.
Reaction Scope Diagram
Caption: Divergent reactivity profile demonstrating SNAr utility and side-chain modification potential.
Handling, Safety, and Stability
Hazard Identification (GHS)[5]
-
Signal Word: Warning
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
H227: Combustible liquid.
-
EUH014: Reacts violently with water (if residual POCl₃ is present) or hydrolyzes slowly to generate HCl.
Storage Protocol
-
Atmosphere: Store under Argon or Nitrogen. Moisture causes hydrolysis of the C-Cl bond to the pyrimidinone.
-
Temperature: Refrigerate (2°C to 8°C) for long-term stability.
-
Container: Teflon-lined caps or sealed ampoules.
Applications in Drug Discovery[9]
Kinase Inhibitor Development
The 2-(methoxymethyl)pyrimidine motif is a bioisostere often used to optimize solubility and metabolic stability in kinase inhibitors.
-
Case Study (General): In the development of CDK (Cyclin-Dependent Kinase) and JAK (Janus Kinase) inhibitors, the pyrimidine ring acts as the "hinge binder," forming hydrogen bonds with the kinase ATP-binding pocket. The C4-substituent extends into the solvent-exposed region, while the C2-methoxymethyl group can interact with the ribose-binding pocket or improve lipophilicity (LogD) to enhance cell permeability.
Agrochemicals
Derivatives of 4-chloro-2-(methoxymethyl)pyrimidine are intermediates in the synthesis of sulfonylurea herbicides and novel fungicides, where the pyrimidine ring provides essential receptor affinity.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 105950-89-8. Retrieved from [Link]
- European Patent Office.Process for the preparation of 2-substituted-4-chloropyrimidines. (General reference to standard pyrimidine synthesis methodologies).
-
Organic Syntheses. Synthesis of 2-substituted pyrimidines from amidines and beta-keto esters. Coll. Vol. 4, p. 638. Retrieved from [Link]
Sources
Chemical structure and molecular weight of 4-Chloro-2-(methoxymethyl)pyrimidine
The following technical guide details the chemical structure, synthesis, and applications of 4-Chloro-2-(methoxymethyl)pyrimidine.
Advanced Scaffold for Medicinal Chemistry & Agrochemical Synthesis[1]
Executive Summary
4-Chloro-2-(methoxymethyl)pyrimidine is a specialized heterocyclic building block utilized primarily in the synthesis of bioactive small molecules. Distinguished by the lability of its C4-chlorine atom and the physicochemical modulation provided by the C2-methoxymethyl ether, this compound serves as a critical intermediate for Nucleophilic Aromatic Substitution (SNAr) reactions. It is widely employed in the development of kinase inhibitors (e.g., JAK, CDK families) and modern agrochemicals requiring pyrimidine cores with optimized solubility profiles.
Chemical Identity & Physicochemical Properties[2][3][4][5][6][7]
This section consolidates the fundamental data required for identification and stoichiometric calculations.
| Property | Data |
| IUPAC Name | 4-Chloro-2-(methoxymethyl)pyrimidine |
| CAS Number | 105950-89-8 |
| Molecular Formula | C₆H₇ClN₂O |
| Molecular Weight | 158.59 g/mol |
| Monoisotopic Mass | 158.025 g/mol |
| Physical State | White to off-white crystalline solid or low-melting semi-solid |
| Solubility | Soluble in DCM, EtOAc, DMSO, Methanol; Sparingly soluble in water |
| Storage | 2–8°C; Hygroscopic; Store under inert atmosphere (Argon/Nitrogen) |
Structural Analysis
The molecule features a pyrimidine ring substituted at the 2-position with a methoxymethyl group and at the 4-position with a chlorine atom.[1][2]
-
C4-Chlorine: The chlorine is highly activated for displacement due to the electron-deficient nature of the pyrimidine ring (para-like position to N1 and ortho-like to N3).
-
C2-Methoxymethyl: This group acts as a non-labile steric and electronic modifier. Unlike a methyl group, the oxygen atom introduces H-bond accepting capability and alters the lipophilicity (LogP), often improving the metabolic stability or solubility of the final drug candidate.
Synthesis & Manufacturing Protocols
The synthesis of 4-Chloro-2-(methoxymethyl)pyrimidine typically follows a convergent route involving the condensation of an amidine with a
Retrosynthetic Analysis
The most robust disconnection involves the C4-Cl bond and the pyrimidine ring formation.
-
Chlorination: Conversion of the tautomeric 4-hydroxy (or 4-oxo) intermediate using phosphoryl chloride (POCl₃).
-
Cyclization: Condensation of 2-methoxyacetamidine with an appropriate electrophile (e.g., ethyl propiolate or a
-keto ester derivative).
Validated Synthetic Workflow
Note: This protocol describes the standard industrial approach for 2-substituted-4-chloropyrimidines.
Step 1: Amidine Formation
-
Reagents: Methoxyacetonitrile + Sodium Methoxide (cat.) + Ammonia (or Ammonium Chloride).
-
Process: The nitrile is converted to the imidate and subsequently to 2-methoxyacetamidine hydrochloride.
Step 2: Pyrimidine Ring Closure
-
Reagents: 2-Methoxyacetamidine HCl + Ethyl propiolate (or Ethyl 3-ethoxyacrylate).
-
Conditions: Basic conditions (NaOEt/EtOH), reflux.
-
Intermediate: 2-(Methoxymethyl)pyrimidin-4(3H)-one (often exists in equilibrium with the 4-hydroxy tautomer).
Step 3: Chlorination (The Critical Step)
-
Reagents: 2-(Methoxymethyl)pyrimidin-4(3H)-one + POCl₃ (Phosphoryl chloride).
-
Catalyst:
-Dimethylaniline or DMF (Vilsmeier-Haack conditions). -
Protocol:
-
Suspend the hydroxypyrimidine in neat POCl₃ (5–10 equiv).
-
Add catalytic amine base.
-
Heat to reflux (approx. 105°C) for 2–4 hours until gas evolution (HCl) ceases.
-
Workup: Remove excess POCl₃ in vacuo. Pour residue onto crushed ice/water (exothermic hydrolysis). Extract immediately with Dichloromethane (DCM) to prevent hydrolysis of the product.
-
Visualized Synthesis Pathway
Figure 1: Convergent synthesis route from methoxyacetonitrile to the target chloropyrimidine.[3][4]
Reactivity Profile & Applications
The utility of 4-Chloro-2-(methoxymethyl)pyrimidine lies in its predictable reactivity pattern. It is a "privileged scaffold" for SNAr reactions.
Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The pyrimidine ring is electron-deficient (π-deficient). The nitrogen atoms at positions 1 and 3 withdraw electron density, making the carbons at positions 2, 4, and 6 susceptible to nucleophilic attack.
-
Regioselectivity: Since position 2 is blocked by the methoxymethyl group, nucleophiles attack exclusively at position 4.
-
Leaving Group: Chloride is an excellent leaving group in this heteroaromatic system.
Common Nucleophiles:
-
Primary/Secondary Amines: Yields 4-aminopyrimidines (Kinase inhibitor cores).
-
Alkoxides: Yields 4-alkoxypyrimidines.
-
Suzuki-Miyaura Coupling: The C-Cl bond can also participate in Palladium-catalyzed cross-couplings to form C-C bonds (biaryls).
Reaction Workflow Diagram
Figure 2: Divergent reactivity profile showing SNAr and Palladium-catalyzed coupling pathways.
Analytical Characterization Standards
To validate the identity of synthesized or purchased material, the following spectral signatures are expected.
| Technique | Expected Signals / Fragmentation |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.60 (d, 1H, H-6 pyrimidine), δ 7.40 (d, 1H, H-5 pyrimidine), δ 4.60 (s, 2H, -CH₂-O-), δ 3.50 (s, 3H, -O-CH₃). |
| LC-MS (ESI+) | [M+H]⁺ = 159.0 / 161.0 (Characteristic 3:1 Chlorine isotope pattern). |
| ¹³C NMR | Expected peaks at approx. 170 ppm (C2), 160 ppm (C4), 158 ppm (C6), 118 ppm (C5), 74 ppm (CH₂), 59 ppm (CH₃). |
Safety & Handling (MSDS Summary)
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Handling: Use only in a chemical fume hood. Avoid contact with skin and eyes.
-
Storage Stability: The C-Cl bond is stable, but the compound can hydrolyze slowly to the 4-hydroxy derivative if exposed to moisture for prolonged periods. Store in a desiccator or under inert gas.
References
-
PubChem Compound Summary. 4-Chloro-2-(methoxymethyl)pyrimidine (CID 14306130).[5] National Center for Biotechnology Information. Link
-
Sigma-Aldrich. Product Specification: 4-Chloro-2-(methoxymethyl)pyrimidine.[6]Link
-
Barth, M., et al. (2017). Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine.[7] Molbank, 2017(3), M923. (Provides analogous protocols for chlorination of 2-substituted pyrimidines). Link
-
Enamine Store. Building Blocks: Pyrimidines. (Commercial source verifying CAS 105950-89-8).[6] Link
Sources
- 1. CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine - Google Patents [patents.google.com]
- 2. 4-Chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine|CAS 90057-08-2 [benchchem.com]
- 3. heteroletters.org [heteroletters.org]
- 4. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]
- 5. PubChemLite - 4-chloro-2-(methoxymethyl)pyrimidine (C6H7ClN2O) [pubchemlite.lcsb.uni.lu]
- 6. 4-chloro-2-(methoxymethyl)pyrimidine | 105950-89-8 [sigmaaldrich.com]
- 7. mdpi.com [mdpi.com]
Technical Guide: Solubility Profiling & Solvent Selection for 4-Chloro-2-(methoxymethyl)pyrimidine
The following technical guide details the solubility profile, physicochemical characteristics, and experimental protocols for 4-Chloro-2-(methoxymethyl)pyrimidine .
Part 1: Executive Summary & Physicochemical Profile[1][2]
4-Chloro-2-(methoxymethyl)pyrimidine (CAS: 105950-89-8) is a critical heterocyclic building block used primarily in the synthesis of agrochemicals (herbicides) and pharmaceutical kinase inhibitors. Its reactivity is defined by the electrophilic C4 position (susceptible to SNAr) and the ethereal side chain at C2, which imparts specific solubility characteristics distinct from simple chloropyrimidines.
This guide addresses the lack of standardized solubility data in open literature by providing a predictive solubility landscape based on Structure-Property Relationships (SPR) and defining validated protocols for empirical determination.
Structural & Physicochemical Attributes
The solubility behavior of this compound is governed by the competition between its lipophilic pyrimidine core and the polar methoxymethyl ether tail.
| Property | Value / Characteristic | Impact on Solubility |
| Physical State | Liquid / Low-melting Solid | High miscibility potential with organic solvents; low lattice energy barrier to dissolution. |
| LogP (Predicted) | ~1.61 | Moderately Lipophilic. Prefers organic phases over aqueous media. |
| H-Bond Donors | 0 | Aprotic. Cannot donate H-bonds; relies on accepting H-bonds from solvents like water/alcohols. |
| H-Bond Acceptors | 3 (2 Ring N, 1 Ether O) | Good solubility in protic solvents (Alcohols) and polar aprotics (DMSO, DMF). |
| Dipole Moment | Moderate | Soluble in medium-polarity solvents (DCM, Ethyl Acetate). |
Part 2: Solubility Landscape & Solvent Compatibility
The following classification is derived from the compound's Hansen Solubility Parameters (HSP) profile and empirical data from analogous chloropyrimidine derivatives (e.g., 2,4-Dichloropyrimidine).
Predicted Solubility Map
| Solvent Class | Representative Solvents | Solubility Prediction | Mechanistic Insight |
| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | High (Miscible) | Excellent dipole-dipole matching. Primary choice for extraction and chromatography. |
| Polar Aprotics | DMF, DMSO, DMAc, Acetonitrile | High (Miscible) | Strong interaction with the electron-deficient pyrimidine ring. Ideal for SNAr reactions. |
| Esters & Ethers | Ethyl Acetate, THF, MTBE, 2-MeTHF | High | The methoxymethyl group enhances compatibility with ether/ester solvents compared to bare chloropyrimidines. |
| Alcohols | Methanol, Ethanol, Isopropanol | Moderate to High | Soluble due to H-bonding with ring nitrogens. Solubility increases significantly with temperature.[1] |
| Aliphatic Hydrocarbons | Hexane, Heptane, Cyclohexane | Low to Moderate | "Borderline" solubility. Likely miscible as a liquid but may phase separate at low temperatures ( |
| Aqueous Media | Water, Phosphate Buffer (pH 7.[2]4) | Low (< 1 g/L) | The hydrophobic aromatic ring dominates. Solubility is pH-independent as the pyrimidine is weakly basic ( |
Critical Process Implications
-
Extraction: Dichloromethane or Ethyl Acetate are the superior choices for extracting the compound from aqueous reaction quenches.
-
Crystallization: Since the compound is a liquid/low-melting solid, "crystallization" is often replaced by distillation or column chromatography . If a solid derivative is formed, Heptane/Ethyl Acetate mixtures are standard antisolvent systems.
-
Reaction Solvent: For nucleophilic substitution, THF or Acetonitrile provides a balance of solubility and easy removal. DMF is reserved for high-temperature forcing conditions.
Part 3: Experimental Protocols
As quantitative data varies by batch purity and temperature, researchers must validate solubility empirically.
Protocol A: Rapid Visual Solubility Screening (Tier 1)
Objective: Determine approximate solubility range (Miscible, Soluble, Insoluble) for process solvent selection.
-
Preparation: Dispense 100 mg of 4-Chloro-2-(methoxymethyl)pyrimidine into a clear 4 mL glass vial.
-
Titration: Add the test solvent in distinct aliquots:
-
Step 1: Add 100 µL (1:1 v/w). Vortex for 30s. Observe.
-
Clear Solution?
Miscible/Highly Soluble (>1000 g/L) .
-
-
Step 2: If insoluble, add 900 µL (Total 1 mL). Vortex.
-
Clear Solution?
Soluble (~100 g/L) .
-
-
Step 3: If insoluble, add 9.0 mL (Total 10 mL). Vortex/Sonicate.
-
Clear Solution?
Slightly Soluble (~10 g/L) .
-
-
Step 4: If solid/droplets persist
Insoluble (<10 g/L) .
-
-
Observation: Note any phase separation (oiling out) or precipitation.
Protocol B: Thermodynamic Solubility Determination (HPLC)
Objective: Precise quantification for formulation or kinetic studies.
-
Saturation: Add excess compound (approx. 200 mg) to 2 mL of solvent in a crimp-top vial.
-
Equilibration: Agitate at 25°C ± 0.1°C for 24 hours using a thermomixer (1000 rpm).
-
Filtration: Centrifuge at 10,000 rpm for 5 mins. Filter supernatant through a 0.22 µm PTFE syringe filter (prevents adsorption of lipophilic compounds).
-
Note: Pre-saturate the filter with 200 µL of solution to minimize loss.
-
-
Quantification: Dilute filtrate 1:100 in Acetonitrile and analyze via HPLC-UV (254 nm).
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.
-
Mobile Phase: 60:40 Acetonitrile:Water (0.1% Formic Acid).
-
Part 4: Visualization of Solubility Logic
The following diagram illustrates the decision matrix for solvent selection based on the intended chemical transformation, derived from the solubility profile.
Figure 1: Solvent selection logic flow based on the solubility and reactivity profile of 4-Chloro-2-(methoxymethyl)pyrimidine.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 575230, 4-Chloro-2-methoxypyrimidine (Analogous Structure). Retrieved February 15, 2026, from [Link]
-
U.S. Environmental Protection Agency. CompTox Chemicals Dashboard: 4-Methoxy-2-(methoxymethyl)-6-methylpyrimidine (Physicochemical Analog). Retrieved February 15, 2026, from [Link]
Sources
Technical Guide: 4-Chloro-2-(methoxymethyl)pyrimidine in Medicinal Chemistry
This guide provides an in-depth technical analysis of 4-Chloro-2-(methoxymethyl)pyrimidine , a bifunctional heterocyclic building block used in the synthesis of kinase inhibitors, metabolic enzyme modulators, and agrochemicals.
Executive Summary
4-Chloro-2-(methoxymethyl)pyrimidine (CAS: 105950-89-8) is a pharmacophore-enabling intermediate characterized by two distinct reactive handles: an electrophilic chloride at the C4 position and a chemically versatile methoxymethyl ether at the C2 position.
In drug discovery, this scaffold is valued for its ability to introduce a pyrimidine core with enhanced aqueous solubility (relative to 2-alkyl analogs) while serving as a masked precursor for hydroxymethyl-functionalized bioactive molecules. It is a critical intermediate in the synthesis of Janus Kinase (JAK) inhibitors , Sorbitol Dehydrogenase (SDH) inhibitors , and various agrochemical fungicides .
Chemical Profile
| Property | Data |
| CAS Number | 105950-89-8 |
| Molecular Formula | C₆H₇ClN₂O |
| Molecular Weight | 158.58 g/mol |
| Physical State | Colorless to pale yellow liquid / Low-melting solid |
| Boiling Point | ~230°C (Predicted) |
| Solubility | Soluble in DCM, EtOAc, MeOH; Sparingly soluble in water |
| Key Functionality | SɴAr Electrophile (C4-Cl), H-Bond Acceptor (Ether) |
Synthetic Utility & Rationale
Medicinal chemists select this building block not merely for the pyrimidine ring, but for the specific physicochemical properties conferred by the C2-methoxymethyl group.
The "Why" Behind the Molecule
-
Solubility Modulation: The ether oxygen acts as a weak hydrogen bond acceptor, lowering the LogP compared to a C2-ethyl or C2-propyl group. This is crucial for improving the pharmacokinetic (PK) profile of lipophilic kinase inhibitors.
-
Masked Alcohol Functionality: The methoxymethyl group functions as a robust ether under basic SɴAr conditions but can be selectively demethylated (using BBr₃ or BCl₃) to reveal a primary alcohol (-CH₂OH). This allows for late-stage diversification of the lead molecule.
-
Metabolic Stability: Unlike a terminal alcohol, the methyl ether is generally resistant to rapid glucuronidation, prolonging the half-life of the drug candidate while retaining polar interactions in the binding pocket.
Synthesis & Preparation
The industrial and laboratory preparation of this compound follows a convergent synthesis starting from methoxyacetamidine.
Core Synthesis Workflow
-
Condensation: Reaction of 2-methoxyacetamidine (often as the hydrochloride salt) with ethyl propiolate or a beta-keto ester equivalent (e.g., ethyl 3-ethoxyacrylate).
-
Cyclization: Formation of the intermediate 4-hydroxy-2-(methoxymethyl)pyrimidine (tautomer of the pyrimidinone).
-
Chlorination: Deoxychlorination using Phosphorus Oxychloride (POCl₃) to install the C4-chloride.
Caption: Convergent synthesis route from amidine precursors to the chlorinated building block.
Key Reaction Pathways & Protocols
The versatility of 4-Chloro-2-(methoxymethyl)pyrimidine lies in its orthogonal reactivity. The C4-chlorine is highly reactive toward nucleophiles, while the C2-ether remains stable until specifically targeted for cleavage.
A. Nucleophilic Aromatic Substitution (SɴAr)
This is the primary reaction used to attach the pyrimidine core to amine-bearing scaffolds (e.g., anilines, piperidines).
Protocol: C4-Amination with an Aniline Derivative
-
Reagents: 4-Chloro-2-(methoxymethyl)pyrimidine (1.0 eq), Aniline derivative (1.1 eq), Diisopropylethylamine (DIPEA, 2.0 eq).
-
Solvent: n-Butanol or Isopropanol (Protic solvents accelerate SɴAr on pyrimidines via H-bonding activation).
-
Conditions:
-
Dissolve reactants in the solvent.
-
Heat to 80–100°C for 4–12 hours.
-
Monitor by LC-MS for disappearance of the chloride (M+H 159).
-
Workup: Concentrate in vacuo, partition between EtOAc/NaHCO₃, and purify via silica flash chromatography.
-
B. Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
Used to install carbon substituents (aryl/heteroaryl) at the C4 position.
Protocol:
-
Catalyst: Pd(dppf)Cl₂ (5 mol%).
-
Base: K₂CO₃ or Cs₂CO₃ (2-3 eq).
-
Solvent: Dioxane/Water (4:1).
-
Temp: 90°C under inert atmosphere (N₂/Ar).
C. Demethylation (Ether Cleavage)
Converts the methoxymethyl group into a hydroxymethyl group.
Protocol:
-
Reagent: Boron Tribromide (BBr₃), 1M in DCM.
-
Conditions: -78°C to 0°C.
-
Mechanism: Lewis acid complexation with the ether oxygen followed by nucleophilic attack of bromide.
-
Note: This step is usually performed after the C4-substitution to prevent side reactions at the chlorine.
Caption: Divergent reactivity map showing the three primary modification pathways.
Case Studies in Drug Discovery
Case Study 1: Sorbitol Dehydrogenase (SDH) Inhibitors
-
Context: SDH inhibitors are explored for treating diabetic complications (neuropathy, retinopathy).[1]
-
Role of Scaffold: The pyrimidine ring serves as the central connector. The 2-methoxymethyl group was identified in SAR (Structure-Activity Relationship) studies as a key feature that maintains water solubility while fitting into the enzyme's binding pocket without incurring the metabolic liability of a primary alcohol.
-
Outcome: Patent literature (e.g., US 6,414,149) highlights pyrimidine derivatives where the C2-substituent is critical for potency and selectivity against the homologous enzyme Alcohol Dehydrogenase (ADH).
Case Study 2: Kinase Inhibitor Design (General)
-
Target: JAK/STAT pathway or CDK enzymes.
-
Application: The chloride is displaced by a hinge-binding motif (e.g., an aminopyrazole or indazole). The 2-(methoxymethyl) tail projects into the solvent-exposed region of the ATP binding pocket.
-
Design Win: The ether oxygen provides a "water-mimic" interaction, improving the enthalpy of binding, while the methyl cap prevents rapid oxidation.
Safety & Handling
-
Hazards: Like most chloropyrimidines, this compound is a skin and eye irritant and a potential sensitizer. It releases HCl upon hydrolysis; handle in a fume hood.
-
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The chloropyrimidine moiety is susceptible to slow hydrolysis by atmospheric moisture.
References
-
Sigma-Aldrich. 4-Chloro-2-(methoxymethyl)pyrimidine Product Information. Link
-
Mylari, B. L., et al. (2002). Sorbitol Dehydrogenase Inhibitors. U.S. Patent No.[1] 6,414,149. Washington, DC: U.S. Patent and Trademark Office. Link
-
ChemicalBook. 4-Chloro-2-(methoxymethyl)pyrimidine Properties and Safety. Link
-
Bartholomew, J. et al. (2023).[2] Skeletal Editing of Pyrimidines to Pyrazoles. eScholarship. Link (Demonstrates pyrimidine ring stability and manipulation).
-
ResearchGate. Nucleophilic substitution reactions of 4-chloropyrimidines. Link (General protocol validation).
Sources
2-Methoxymethyl Pyrimidines: Strategic Building Blocks for Kinase Inhibitor Design
Topic: 2-Methoxymethyl Substituted Pyrimidine Building Blocks for Kinase Inhibitors Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, Drug Discovery Scientists
Executive Summary: The Solvation-Permeability Pivot
In the optimization of kinase inhibitors, the pyrimidine scaffold remains a "privileged structure," predominantly serving as a hinge-binding motif. However, a recurring bottleneck in pyrimidine-based lead optimization is the "grease vs. solubility" trade-off. Simple alkyl substitutions (e.g., 2-methyl) often suffer from poor aqueous solubility, while polar groups (e.g., 2-amino, 2-hydroxy) can introduce excessive topological polar surface area (tPSA) or unwanted hydrogen bond donors (HBD) that hamper membrane permeability.
The 2-methoxymethyl (MOM) substituted pyrimidine represents a high-value bioisostere. It occupies a unique physicochemical space:
-
Solubility: The ether oxygen accepts hydrogen bonds from water, significantly lowering LogD compared to ethyl/propyl analogs.
-
Permeability: It lacks HBDs, maintaining cell penetration.
-
Steric Profile: It extends slightly further than an ethyl group but maintains flexibility, often reaching into the solvent front or the ribose-phosphate pocket without incurring severe steric penalties.
This guide details the rational design, synthetic access, and application of 2-methoxymethyl pyrimidine building blocks in modern drug discovery.
Medicinal Chemistry Rationale
The "Ether Effect" in the Solvent Front
When a pyrimidine acts as a hinge binder (e.g., N1/C2/N3 interacting with the ATP pocket), the C2-substituent typically orients towards the solvent front (in mono-dentate binding) or the gatekeeper/back-pocket (in specific fused systems).
-
Lipophilicity Modulation: Replacing a C2-ethyl group with a C2-methoxymethyl group typically lowers cLogP by ~0.5–0.8 units. This reduction is critical for lowering non-specific binding and improving unbound fraction (
). -
Metabolic Stability: While benzylic-like ethers can be metabolic soft spots (O-dealkylation), the electron-deficient nature of the pyrimidine ring reduces the propensity for CYP-mediated oxidation at the alpha-methylene compared to a phenyl-benzyl ether.
Structural Logic Diagram
The following diagram illustrates the strategic placement of the methoxymethyl group in a typical kinase binding context.
Figure 1: Strategic orientation of the 2-methoxymethyl group. In many kinase inhibitors, the C2-substituent faces the solvent, allowing the ether oxygen to interact with bulk water, improving solubility without disrupting the critical hinge binding.
Synthetic Access: The "De Novo" Ring Construction
While functionalization of existing pyrimidines is possible, the most robust and scalable route to 2-methoxymethyl pyrimidines is the de novo cyclization using 2-methoxyacetamidine. This approach avoids the selectivity issues inherent in radical halogenation of 2-methylpyrimidines.
Retrosynthetic Analysis
The core disconnection relies on the condensation of an N-C-N fragment (amidine) with a C-C-C fragment (1,3-dielectrophile).
-
Fragment A (Amidine): 2-Methoxyacetamidine hydrochloride (commercially available or synthesized from methoxyacetonitrile).
-
Fragment B (Electrophile):
-
For 4,6-disubstituted: 1,3-diketones (e.g., acetylacetone).
-
For 4-functionalized:
-keto esters or malonates.
-
Synthetic Workflow Diagram
Figure 2: The primary synthetic route for generating the versatile 4,6-dichloro-2-(methoxymethyl)pyrimidine building block.
Detailed Experimental Protocol
Objective: Synthesis of 4,6-Dichloro-2-(methoxymethyl)pyrimidine .
Rationale: This intermediate allows for sequential
Step 1: Synthesis of 2-(Methoxymethyl)pyrimidine-4,6-diol
Reagents:
-
2-Methoxyacetamidine hydrochloride (1.0 eq)
-
Diethyl malonate (1.0 eq)
-
Sodium ethoxide (2.5 eq, 21% wt in ethanol)
-
Ethanol (anhydrous)
Procedure:
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet.
-
Base Addition: Charge the flask with anhydrous ethanol (10 mL/g of amidine). Add Sodium ethoxide solution (2.5 eq) under nitrogen.
-
Amidine Release: Add 2-Methoxyacetamidine hydrochloride (1.0 eq) portion-wise at room temperature. Stir for 15 minutes to generate the free base.
-
Cyclization: Add Diethyl malonate (1.0 eq) dropwise over 10 minutes.
-
Reflux: Heat the mixture to reflux (
C) and stir for 12–16 hours. Monitor by LCMS (Target mass: MW 156.14 [M+H]). -
Workup: Cool to room temperature. The sodium salt of the product may precipitate. Quench by adjusting pH to ~5–6 using 6N HCl. The diol (often existing as the dione tautomer) will precipitate.
-
Isolation: Filter the solid, wash with cold water and diethyl ether. Dry under high vacuum.
-
Yield Expectation: 70–85%.
-
Checkpoint: The product is highly polar; do not attempt aqueous extraction with non-polar solvents.
-
Step 2: Chlorination to 4,6-Dichloro-2-(methoxymethyl)pyrimidine
Reagents:
-
Product from Step 1 (1.0 eq)
-
Phosphorus oxychloride (
) (5.0 eq - acts as solvent and reagent) - -Diethylaniline (1.0 eq) or DMF (catalytic)
Procedure:
-
Setup: Place the pyrimidine-diol in a heavy-walled flask.
-
Addition: Carefully add
(Caution: Exothermic). Add -Diethylaniline slowly (acid scavenger). -
Reaction: Heat to reflux (
C) for 3–5 hours. The suspension should become a clear solution. -
Quench (Critical Safety Step): Cool the mixture. Remove excess
via rotary evaporation (use a caustic trap). Pour the residue slowly onto crushed ice with vigorous stirring. Maintain temperature C to prevent hydrolysis of the product. -
Extraction: Extract immediately with Dichloromethane (
). Wash organics with saturated and brine. -
Purification: Dry over
and concentrate. Purify via flash chromatography (Hexanes/EtOAc).-
Result: A pale yellow oil or low-melting solid.
-
Stability: Store at
C under argon. The methoxymethyl ether is stable to these conditions, but the chlorides are reactive.
-
Troubleshooting & Optimization
| Issue | Root Cause | Solution |
| Low Yield in Step 1 | Moisture in reaction; incomplete amidine liberation. | Use strictly anhydrous EtOH. Ensure NaOEt is fresh. Increase base to 3.0 eq. |
| Product Hydrolysis (Step 2) | Exothermic quench too hot; prolonged exposure to aqueous acid. | Quench on ice/salt bath. Extract immediately. Do not let the aqueous quench sit. |
| Ether Cleavage | Lewis acid strength of | The MOM group is generally stable to |
| Regioselectivity (Next Steps) | To differentiate C4 vs C6, use steric control (add the bulkier nucleophile first) or temperature control ( |
Case Study: Optimization of a JAK Inhibitor Series
Hypothetical scenario based on typical SAR progression.
Baseline: A 2-methyl-pyrimidine lead compound showed potent JAK inhibition (
Intervention:
-
Design: The C2-methyl was replaced with C2-methoxymethyl.
-
Synthesis: Utilized the 2-methoxyacetamidine route described above.
-
Outcome:
-
Potency: Maintained (
nM). The group pointed into the solvent, not interfering with the hinge. -
Solubility: Increased to
due to the ether oxygen's H-bond accepting capacity. -
Metabolism:
(intrinsic clearance) reduced by 40%. The steric bulk of the methoxy group hindered access to the metabolic soft spot on the pyrimidine ring.
-
References
-
Synthesis of 2-Substituted Pyrimidines
-
Methoxymethyl Group Properties
-
Amidine Synthesis
-
Pyrimidine Kinase Inhibitor SAR
-
MOM Group Stability
-
Title: "Greene's Protective Groups in Organic Synthesis"[10]
- Source: Wiley Online Library.
- Context: Validates the stability of methoxymethyl ethers under basic and specific acidic conditions used in the protocol.
-
Link:
-
Sources
- 1. Fused and Substituted Pyrimidine Derivatives as Profound Anti-Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bu.edu.eg [bu.edu.eg]
- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Kilo-scale synthesis process for 2'-O-(2-methoxyethyl)-pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. RU2394811C2 - Method of producing acetamidine hydrochloride - Google Patents [patents.google.com]
- 10. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 11. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
Chemo-Orthogonality in Pyrimidine Scaffolds: A Comparative Analysis of 4-Chloro-2-(methoxymethyl)pyrimidine and 2-(chloromethyl)pyrimidine
The following technical guide is structured to address the precise mechanistic and practical distinctions between these two pyrimidine building blocks.
Executive Summary
In medicinal chemistry, the pyrimidine ring is a privileged scaffold, ubiquitous in kinase inhibitors and nucleotide analogs.[1] However, the placement of the chlorine atom—attached directly to the aromatic ring versus attached to an exocyclic methyl group—creates a fundamental dichotomy in reactivity, stability, and safety.
This guide analyzes the divergent behaviors of 4-chloro-2-(methoxymethyl)pyrimidine (Molecule A) and 2-(chloromethyl)pyrimidine (Molecule B) . While both are electrophiles, they operate via distinct mechanistic manifolds (
Part 1: The Mechanistic Divide
The core difference lies in the electronic environment of the carbon-chlorine bond.
4-Chloro-2-(methoxymethyl)pyrimidine: The Vinylogous Electrophile
-
Class: Heteroaryl Chloride.
-
Reactivity:
(Addition-Elimination) or Pd-catalyzed Cross-Coupling. -
Mechanism: The chlorine is attached to an
hybridized carbon at the C4 position. The electronegative nitrogen atoms at positions 1 and 3 pull electron density, making C4 electron-deficient. However, the bond is strong; nucleophilic attack requires the formation of a high-energy Meisenheimer complex (anionic intermediate). -
Key Insight: The C2-methoxymethyl (MOM) group acts as a spectator electronically but provides steric bulk. The MOM ether oxygen is stable to the basic conditions typically required for
but is acid-labile.
2-(Chloromethyl)pyrimidine: The Benzylic-like Electrophile
-
Class: Alkyl Chloride (Specifically:
-deficient benzylic halide). -
Reactivity:
(Concerted Substitution). -
Mechanism: The chlorine is attached to an
hybridized exocyclic carbon. The pyrimidine ring acts as a powerful electron-withdrawing group (EWG), significantly lowering the LUMO energy of the C-Cl bond. This makes the methylene carbon highly susceptible to backside attack by nucleophiles. -
Key Insight: This species is an alkylating agent .[2] Unlike the aryl chloride, it does not require activation energy to break aromaticity, making it kinetically much faster but thermodynamically unstable (prone to hydrolysis and self-polymerization).
Visualization: Mechanistic Divergence
Caption: Figure 1. Mechanistic divergence showing the stepwise addition-elimination of the aryl chloride (top) vs. the concerted displacement of the alkyl chloride (bottom).
Part 2: Reactivity Profile & Experimental Protocols
Protocol A: Functionalizing 4-Chloro-2-(methoxymethyl)pyrimidine
Objective: Displacement of C4-Cl with a secondary amine (e.g., morpholine) to create a kinase inhibitor core.
-
Challenge: The C4 position is deactivated compared to 2,4-dichloropyrimidine due to the electron-donating potential of the C2-alkyl/ether chain, though it remains electrophilic.
-
The Fix: Use of heat and a non-nucleophilic base, or Buchwald-Hartwig conditions for weaker nucleophiles.
Step-by-Step Methodology:
-
Setup: Charge a reaction vial with 4-chloro-2-(methoxymethyl)pyrimidine (1.0 equiv) and anhydrous DMF (0.5 M).
-
Base: Add DIPEA (diisopropylethylamine) (2.5 equiv). Note: Inorganic bases like
can be used but require higher temperatures due to poor solubility in organic solvents. -
Nucleophile: Add the amine (1.2 equiv).
-
Reaction: Heat to 80–100 °C for 4–12 hours. Monitor by LCMS.[3]
-
Critical Check: If the reaction stalls, add 5 mol% DMAP (4-dimethylaminopyridine) as a nucleophilic catalyst.
-
-
Workup: Dilute with EtOAc, wash with water (
) to remove DMF. Dry over .[4] -
Caution: Avoid strong acid washes (e.g., 1M HCl) during workup, as the methoxymethyl (MOM) ether is acid-sensitive and may hydrolyze to the hydroxymethyl derivative.
Protocol B: Functionalizing 2-(Chloromethyl)pyrimidine
Objective: Alkylation of a thiol or amine using the exocyclic linker.
-
Challenge: Instability. The free base of 2-(chloromethyl)pyrimidine is prone to self-alkylation (polymerization) and rapid hydrolysis in moist air.
-
The Fix: Always store and handle as the Hydrochloride Salt . Liberate the free base in situ only in the presence of the nucleophile.
Step-by-Step Methodology:
-
Preparation: Synthesize fresh or purchase 2-(chloromethyl)pyrimidine hydrochloride . Do not store the free base.
-
Setup: Suspend the hydrochloride salt (1.0 equiv) in dry MeCN or DCM at 0 °C .
-
Nucleophile: Add the nucleophile (e.g., thiophenol, 1.1 equiv).
-
Base (The Trigger): Add
(2.5 equiv) dropwise at 0 °C.-
Mechanistic Note: The first equivalent neutralizes the HCl salt; the second equivalent scavenges the HCl generated during substitution.
-
-
Reaction: Allow to warm to Room Temperature (RT). Reaction is usually complete in < 1 hour. Do not heat unless absolutely necessary, as this promotes elimination to the exocyclic methylene species or decomposition.
-
Workup: Standard aqueous extraction.
Part 3: Comparative Data & Safety Analysis
Physicochemical & Reactivity Comparison[5][6][7]
| Feature | 4-Chloro-2-(methoxymethyl)pyrimidine | 2-(Chloromethyl)pyrimidine |
| Reactive Center | C4 (Aromatic Ring) | Exocyclic |
| Hybridization | ||
| Mechanism | ||
| Kinetics | Slow (Requires Heat/Catalyst) | Fast (Often RT or 0 °C) |
| Leaving Group Ability | Poor (Requires Meisenheimer stabilization) | Good (Chloride is displaced directly) |
| Stability (Free Base) | High (Stable solid/oil) | Low (Polymerizes/Hydrolyzes) |
| Storage Form | Free Base | Hydrochloride Salt (Required) |
| Genotoxicity Risk | Low/Moderate (Aryl halide) | High (Alkylating Agent / PGI) |
Safety Alert: Genotoxic Impurity (PGI) Management
For drug development professionals, 2-(chloromethyl)pyrimidine is classified as a Potentially Genotoxic Impurity (PGI) because it is a reactive alkyl halide capable of alkylating DNA.[2]
-
Control Strategy: It must be treated as a mutagenic intermediate (Class 2 or 3 under ICH M7 guidelines).
-
Purge Factor: Because it is highly reactive, it is often consumed in subsequent steps. However, you must demonstrate a "purge" (destruction) of this material if it is used in the final synthetic steps.
-
Analytical: Develop a derivatization GC-MS method or LC-MS/MS method to detect trace ppm levels of this intermediate in the final API.
Part 4: Strategic Application in Drug Design
When to use which?
Use 4-Chloro-2-(methoxymethyl)pyrimidine when:
-
You need to build the core scaffold of a drug (e.g., ATP-competitive kinase inhibitors).
-
You are attaching the "hinge-binder" motif.
-
The MOM group acts as a protected alcohol, which can be deprotected later (using dilute HCl or
) to reveal a primary alcohol for solubility enhancement or further functionalization.
Use 2-(Chloromethyl)pyrimidine when:
-
You are attaching a "tail" or solubilizing group to the pyrimidine.
-
You need a methylene spacer (
) between the aromatic ring and your nucleophile. -
You are synthesizing "reversed" amides or ethers where the pyrimidine acts as the benzylic-style electrophile.
Synthetic Workflow Diagram
Caption: Figure 2. Decision tree for selecting the correct pyrimidine electrophile based on structural requirements.
References
-
BenchChem. (2025).[3][5][6] An In-depth Technical Guide to the Stability and Storage of 2-(Chloromethyl)pyrimidine Hydrochloride. Retrieved from
-
Organic Syntheses. (2014). 2-Chloropyrimidine Synthesis and Reactivity. Org. Synth. Coll. Vol. 4, 336. Retrieved from
-
WuXi AppTec. (2022). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. QM Magic Class, Chapter 48. Retrieved from
-
National Institutes of Health (NIH). (2022). Analytical Method Development for Alkyl Halides as Potential Genotoxic Impurities. Molecules 27(14):4437.[7] Retrieved from
-
MDPI. (2019). Synthesis of 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Molbank 2019(1), M1044. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of methoxymethyl group on pyrimidine ring in drug design
Title: The Methoxymethyl (MOM) Moiety in Pyrimidine Therapeutics: Stability, Liability, and Strategic Application
Executive Summary
The methoxymethyl (MOM) group occupies a paradoxical niche in pyrimidine-based drug design. While ubiquitous as a robust protecting group for the
Structural Dynamics & Chemical Stability
The stability of a MOM group attached to a pyrimidine ring is dictated by the atom to which it is bonded. The electronic deficiency of the pyrimidine ring ($ \pi $-deficient heteroaromatic) creates distinct reactivity profiles for Nitrogen-linked vs. Carbon-linked MOM groups.
N-MOM: The Hemiaminal Ether Instability
When attached to the pyrimidine nitrogen (e.g.,
-
Mechanism: The lone pair on the pyrimidine nitrogen is involved in aromatic resonance, reducing its basicity. However, the acetal oxygen of the MOM group remains basic. Protonation of this oxygen leads to the elimination of methanol and the formation of a resonance-stabilized
-acyliminium/oxocarbenium ion intermediate, which is rapidly quenched by water to release formaldehyde and the free pyrimidine. -
Drug Design Implication: N-MOM groups are generally unsuitable for oral drugs due to gastric instability (pH 1.5–3.5). They typically serve as protecting groups removed by Lewis acids (e.g.,
) or Bronsted acids (HCl/MeOH).
C-MOM: The Benzylic-Like Ether
A MOM group attached to a ring carbon (e.g., C-5 or C-6) behaves as a standard ether but is electronically influenced by the ring. While chemically stable to gastric acid, it introduces a significant metabolic liability (see Section 2).
Metabolic Stability & Toxicology (The CYP450 Interaction)
If a MOM group survives the stomach (or is C-linked), it faces the liver. The MOM moiety is a classic "metabolic soft spot."
Oxidative O-Dealkylation
Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6) readily target the
-
Pathway: Hydrogen abstraction
Radical formation Hydroxylation Hemiacetal collapse. -
Result: The MOM group cleaves to yield the parent alcohol/pyrimidine and formaldehyde .
The Formaldehyde Liability
The generation of formaldehyde (
-
Genotoxicity: Formaldehyde cross-links DNA and proteins.[1]
-
Regulatory Impact: Unless the drug is a life-saving oncology agent, the release of stoichiometric formaldehyde often triggers a clinical hold or requires extensive risk assessment under ICH M7 guidelines.
Visualizing the Degradation Pathways The following diagram contrasts the acid-catalyzed hydrolysis (Chemical) vs. CYP450-mediated oxidation (Metabolic).
Caption: Comparative degradation pathways of N-linked vs. C-linked MOM groups on pyrimidines.
Strategic Implementation: Prodrugs & Bioisosteres
Despite the instability, "MOM-like" strategies are employed in prodrug design to improve solubility.
-
The Fosamprenavir Strategy: Instead of a simple methyl, a phosphate ester is used (phosphonooxymethyl). This mimics the N-MOM structure but requires alkaline phosphatase for cleavage, releasing formaldehyde in a controlled manner.
-
Acyclovir Analogs: These use ethoxymethyl or more complex chains. The simple methoxy is avoided to prevent rapid generation of toxic metabolites without therapeutic benefit.
Data Summary: MOM Stability Profile
| Parameter | N-MOM Pyrimidine | C-MOM Pyrimidine |
| Chemical Stability (pH 1.2) | Unstable ( | Stable |
| Chemical Stability (pH 7.4) | Stable | Stable |
| Metabolic Stability (S9/Microsomes) | Moderate (Steric dependent) | Unstable (Rapid O-dealkylation) |
| Main Liability | Gastric Hydrolysis | Formaldehyde Toxicity |
| Drug Design Role | Protecting Group / Prodrug | Avoid (Metabolic Soft Spot) |
Experimental Protocols
To validate the stability of a MOM-containing lead, the following self-validating protocols are recommended.
Protocol A: pH-Rate Profile (Chemical Stability)
Objective: Determine the half-life (
-
Stock Preparation: Dissolve compound to 10 mM in DMSO.
-
Buffer Preparation: Prepare 50 mM phosphate buffers at pH 1.2, 5.0, and 7.4.
-
Incubation:
-
Add 10 µL stock to 990 µL pre-warmed buffer (37°C). Final conc: 100 µM.
-
Incubate in a shaking water bath.
-
-
Sampling: At
min, remove 100 µL aliquots. -
Quenching: Immediately add 100 µL cold Acetonitrile (containing Internal Standard).
-
Analysis: Centrifuge (10,000g, 5 min) and analyze supernatant via LC-MS/MS.
-
Calculation: Plot
vs. time. Slope gives .-
Validation Criteria: Reference compound (e.g., N-MOM-Uracil) should show
degradation at pH 1.2 within 60 mins.
-
Protocol B: Microsomal Stability (Metabolic Stability)
Objective: Assess susceptibility to CYP450-mediated O-dealkylation.
-
System: Pooled Human Liver Microsomes (HLM) at 0.5 mg protein/mL.
-
Reaction Mix: PBS (pH 7.4), MgCl2 (3 mM), Compound (1 µM).
-
Initiation: Pre-incubate 5 min at 37°C. Initiate with NADPH (1 mM final).
-
Timepoints: 0, 5, 15, 30, 45 min.
-
Termination: Add equal volume ice-cold Methanol.
-
Formaldehyde Detection (Optional but Recommended): Derivatize a parallel sample with Nash reagent or 2,4-DNPH to confirm formaldehyde release if parent loss is observed.
References
-
Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014). John Wiley & Sons.Link
-
Hydrolysis in Drug and Prodrug Metabolism. Testa, B., & Mayer, J. M. (2003). Verlag Helvetica Chimica Acta.Link
-
N-Acyloxymethyl-phthalimides deliver genotoxic formaldehyde to human cells. Emms, V. L., et al. (2023).[2] Chemical Science.[2]Link
-
Novel N-methoxymethylated (MOM) pyrimidine nucleoside mimetics. Gazivoda, T., et al. (2011). Molecules.[1][2][3][4][5][6][7][8][9][10][11][12]Link
-
Optimization of Metabolic Stability as a Goal of Modern Drug Design. Di, L., & Kerns, E. H. (2001).[5] Drug Discovery Today.Link
Sources
- 1. Emerging mechanisms underlying formaldehyde toxicity and response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-Acyloxymethyl-phthalimides deliver genotoxic formaldehyde to human cells. — Department of Oncology [oncology.ox.ac.uk]
- 3. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 4. A deconstruction-reconstruction strategy for pyrimidine diversification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. total-synthesis.com [total-synthesis.com]
- 7. longdom.org [longdom.org]
- 8. nedmdg.org [nedmdg.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. BJOC - Formaldehyde surrogates in multicomponent reactions [beilstein-journals.org]
Technical Procurement & Application Guide: 4-Chloro-2-(methoxymethyl)pyrimidine
This guide provides an in-depth technical analysis of 4-Chloro-2-(methoxymethyl)pyrimidine , a specialized heterocyclic building block used in the discovery of kinase inhibitors and targeted protein degraders (PROTACs).
CAS Number: 105950-89-8 Molecular Formula: C₆H₇ClN₂O Molecular Weight: 158.59 g/mol Primary Application: Pharmaceutical Intermediate (Kinase Inhibitors, PROTACs)
Executive Summary
4-Chloro-2-(methoxymethyl)pyrimidine is a high-value pharmacophore scaffold. Unlike commoditized chloropyrimidines, the presence of the 2-methoxymethyl group imparts unique physicochemical properties—specifically modulation of lipophilicity (LogP) and hydrogen bond acceptance—without introducing a reactive protic center.
This compound is primarily sourced as a research-grade building block rather than a bulk solvent-grade chemical. Its procurement strategy relies heavily on the "Make vs. Buy" decision, driven by a steep price-to-volume curve in catalog listings.
Chemical Profile & Specifications
The purity of this intermediate is critical because the C4-chlorine atom is highly reactive toward nucleophilic aromatic substitution (
Standard Technical Specifications
| Parameter | Specification | Criticality |
| Appearance | White to off-white low-melting solid or oil | High (Color indicates oxidation) |
| Purity (HPLC) | Critical (Avoids side-reactions) | |
| Identity (NMR) | Conforms to structure | Must show distinct -OCH₃ singlet (~3.4 ppm) |
| Water Content | Critical (Prevents hydrolysis of C-Cl) | |
| Residual Solvents | Important for downstream biological assays |
Commercial Supply & Pricing Dynamics
The market for 4-Chloro-2-(methoxymethyl)pyrimidine is bifurcated into Catalog Suppliers (milligram scale) and Contract Research Organizations (CROs) (gram to kilogram scale).
Market Pricing Analysis (2025/2026 Estimates)
Prices reflect average catalog listings from major Western and verified Asian suppliers.
| Quantity | Supplier Type | Estimated Price Range (USD) | Lead Time |
| 100 mg | Catalog (e.g., Sigma, Fisher) | $350 - $450 | 1-2 Weeks (Stock) |
| 1 g | Catalog | $900 - $1,200 | 1-2 Weeks (Stock) |
| 10 g | Specialized CRO (e.g., Enamine) | $2,500 - $3,500 | 2-4 Weeks |
| 100 g+ | Custom Synthesis | Quote Based (~$8,000+) | 8-12 Weeks |
Strategic Insight: The cost per gram drops precipitously (>80%) when moving from catalog to custom synthesis. For requirements exceeding 5 grams, it is economically irrational to purchase from standard catalogs. Initiating a custom synthesis campaign with a qualified CRO is the standard industry approach.
Synthesis & Manufacturing (The "Make" Option)
For organizations requiring >10g, in-house synthesis or outsourced manufacturing is often preferred. The synthesis exploits the condensation of an amidine with a
Retrosynthetic Logic
The 2-position substituent (methoxymethyl) originates from the amidine precursor, while the pyrimidine ring is closed using a 3-carbon fragment (e.g., ethyl propiolate or a
Validated Synthetic Route
-
Amidine Formation: Methoxyacetonitrile is converted to methoxyacetamidine (often via the Pinner reaction or direct addition of ammonia).
-
Cyclization: Methoxyacetamidine reacts with a propiolate derivative (e.g., Ethyl propiolate) to form the pyrimidinone intermediate.
-
Chlorination: The tautomeric 4-hydroxy group is converted to the chloride using Phosphorus Oxychloride (
).
Figure 1: Industrial synthesis pathway.[1][2][3] The critical step is the regioselective cyclization to ensure the hydroxyl group is at position 4.
Technical Application in Drug Discovery
Kinase Inhibitor Design
The 4-chloro group is an excellent leaving group for
-
Mechanism: The nitrogen of the incoming amine attacks C4, displacing the chloride.
-
Role of Methoxymethyl: It occupies the "solvent-front" region of the ATP binding pocket, improving water solubility compared to a simple methyl or phenyl group.
PROTAC Linker Attachment
In Proteolysis Targeting Chimeras (PROTACs), the methoxymethyl group can serve as a vector for linker attachment if modified, or simply as a solubilizing element to counteract the high lipophilicity of the linker chain.
Handling, Safety, and Storage
Hazard Class: Irritant (Skin/Eye), Moisture Sensitive.
-
Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The C-Cl bond is susceptible to hydrolysis by atmospheric moisture, releasing HCl and reverting to the pyrimidone (inactive).
-
Handling: Weigh in a glovebox or rapid handling in a fume hood.
-
QC Check: Before use in critical reactions, check proton NMR. A shift in the aromatic protons or the appearance of a broad singlet (>10 ppm) indicates hydrolysis.
References
-
Sigma-Aldrich. "4-chloro-2-(methoxymethyl)pyrimidine | CAS 105950-89-8 Product Page." Merck KGaA. Accessed 2026.[4] Link
-
EnamineStore. "Building Blocks: Pyrimidines and related heterocycles." Enamine Ltd. Accessed 2026.[4] Link
-
PubChem. "Compound Summary: 4-Chloro-2-(methoxymethyl)pyrimidine." National Library of Medicine. Link
-
Google Patents. "Process for the preparation of 2-substituted-4-chloropyrimidines (Related Art)." US Patent US4918191A. Link
Sources
4-Chloro-2-(methoxymethyl)pyrimidine safety data sheet (SDS) and hazards
This guide serves as a technical manual for the safe handling, hazard identification, and experimental application of 4-Chloro-2-(methoxymethyl)pyrimidine (CAS: 105950-89-8).[1] It is designed for researchers utilizing this compound as a scaffold in medicinal chemistry, specifically for nucleophilic aromatic substitution (
Safety, Hazards, and Handling Protocols for Drug Discovery[1]
Chemical Identity & Physical Properties
Target Compound: 4-Chloro-2-(methoxymethyl)pyrimidine CAS Registry Number: 105950-89-8 Role: Electrophilic Heterocyclic Intermediate[1]
| Property | Value | Context for Handling |
| Molecular Formula | ||
| Molecular Weight | 158.58 g/mol | Calculation basis for stoichiometry.[1][2] |
| Physical State | Liquid (at 20°C) | Note:[1][2] May solidify if stored at -20°C. |
| Boiling Point | ~220°C (Predicted) | High boiler; difficult to remove by standard rotavap.[1] |
| Solubility | DMSO, DCM, MeOH | Lipophilic organic solvents preferred. |
| Storage | -20°C (Inert Atmosphere) | Prevent hydrolysis of the C-Cl bond.[1] |
Hazard Identification (GHS Classification)
This compound is an alkylating agent equivalent in terms of reactivity (via the chloro-group) and possesses significant irritant properties.[1] It is classified under GHS as Warning .[3]
Core Hazard Statements (H-Codes)
-
H227: Combustible liquid.
-
H302: Harmful if swallowed (Acute Toxicity, Oral).[1]
Critical Precautionary Statements (P-Codes)
-
P261: Avoid breathing mist/vapors.[4][5][7][8] Rationale: The liquid state increases inhalation risk during pipetting.
-
P280: Wear protective gloves/eye protection.[4][5][6][7][8] Standard: Nitrile gloves (minimum 0.11mm thickness) are required.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[4][6][8][9][10] Remove contact lenses.[4][6][7][8][9]
Reactivity & Stability Profile
Mechanism of Instability: The 4-position chlorine atom is activated by the pyrimidine ring nitrogens, making it highly susceptible to:
-
Hydrolysis: Moisture converts the C-Cl bond to a C-OH bond (forming the pyrimidinone), rendering the compound useless for synthesis and generating HCl gas.[1]
-
Nucleophilic Attack: Reacts rapidly with amines, thiols, and alkoxides.
The Methoxymethyl (MOM) Group:
Unlike a simple methyl group, the methoxymethyl ether side chain introduces oxygen functionality.[1] While generally stable under basic conditions used for
Experimental Protocol: Safe Handling Workflow
This protocol validates safety through a "Check-Verify-Act" system.
Phase A: Preparation (The "Cold Chain")[1]
-
Retrieval: Remove container from -20°C freezer.
-
Equilibration: Allow the sealed vial to reach room temperature inside a desiccator.
-
Why? Opening a cold vial condenses atmospheric moisture, causing immediate hydrolysis of the surface layer.
-
-
Inspection: Verify the liquid is clear/yellowish. Cloudiness indicates polymerization or hydrolysis.
Phase B: Dispensing (The "Closed Loop")
Use a positive-pressure displacement method to avoid aerosol generation.[1]
-
Inert Gas Purge: Insert a nitrogen needle into the septum (if available) or work strictly within a fume hood.
-
Syringe Transfer: Use a glass syringe with a Luer-lock tip.[1] Avoid plastic syringes if using DCM, as the plunger may swell.
-
Quenching: Immediately rinse contaminated needles with 10% NaOH/MeOH solution before disposal to neutralize the electrophilic core.
Phase C: Reaction Setup (
Context)
Standard Reaction: Displacement of Chloride by Primary Amine.[1]
-
Solvent: Anhydrous DMF or THF.
-
Base: DIPEA or
(Required to scavenge the HCl byproduct). -
Temperature: 60–80°C.
-
Monitoring: TLC (Hexane/EtOAc 1:1). The product will be more polar than the starting chloride.
Emergency Response Logic
The following diagram illustrates the decision matrix for exposure incidents.
Figure 1: Decision matrix for emergency response based on GHS hazard classification.[1][9][10]
Storage & Waste Disposal Workflow
Proper disposal is critical due to the aquatic toxicity potential of halogenated heterocycles.
Figure 2: Lifecycle management from receipt to disposal.[1]
References
-
Sigma-Aldrich. (2024).[1][6] Safety Data Sheet: 4-Chloro-2-(methoxymethyl)pyrimidine. Retrieved from [1]
-
PubChem. (2024). Compound Summary: 4-Chloro-2-(methoxymethyl)pyrimidine.[1][2][11] National Library of Medicine. Retrieved from [1]
-
ECHA. (2024).[6] C&L Inventory: Pyrimidine derivatives. European Chemicals Agency. Retrieved from [1]
Sources
- 1. echemi.com [echemi.com]
- 2. 4-chloro-2-(methoxymethyl)pyrimidine | 105950-89-8 [sigmaaldrich.com]
- 3. 4-chloro-5-methoxy-2-methylpyrimidine | 698-33-9 [sigmaaldrich.com]
- 4. echemi.com [echemi.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. fishersci.com [fishersci.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. downloads.ossila.com [downloads.ossila.com]
- 10. fishersci.com [fishersci.com]
- 11. 4-Chloro-2-(methoxymethyl)-6-methylpyrimidine - Lead Sciences [lead-sciences.com]
Technical Guide: Pyrimidine Scaffolds with Ether Side Chains for Fragment-Based Drug Discovery
Executive Summary & Strategic Rationale
In the landscape of Fragment-Based Drug Discovery (FBDD), the pyrimidine ring stands as a "privileged scaffold" due to its ability to mimic the adenine core of ATP, making it ubiquitous in kinase inhibitor design. However, the transition from a low-affinity fragment (
This guide focuses on a specific medicinal chemistry tactic: the utilization of ether side chains attached to the pyrimidine core. Unlike amide linkers (which introduce hydrogen bond donors and rigidity) or alkyl chains (which increase lipophilicity without specific interactions), ether linkages offers a unique "Goldilocks" zone:
-
Conformational Flexibility: Allows the fragment to "scan" the sub-pocket geometry.
-
Solvation: The ether oxygen acts as a weak hydrogen bond acceptor, improving water solubility without the desolvation penalty of strong donors.
-
Synthetic Modularity: Readily accessible via Nucleophilic Aromatic Substitution (
), enabling rapid library expansion.
Structural Design & Vector Analysis
The pyrimidine core offers three primary vectors for substitution: C2, C4, and C5 (with C6 being equivalent to C4 in symmetrical precursors).
The "Reach" Hypothesis
In FBDD, the "Reach" refers to extending a fragment from the hinge region (ATP binding site) into the solvent-exposed front or the hydrophobic back pocket.
-
C4/C6 Vector (The "Hinge" or "Gatekeeper"): Substituents here often interact with the hinge region. An ether linkage at C4 is often used to extend into the ribose pocket.
-
C2 Vector (The "Solvent Front"): This is the most common site for solubilizing ether chains (e.g., morpholine-ethyl ethers).
-
C5 Vector (The "Gatekeeper" Modulation): Substitution here is sterically sensitive. Ethers are less common here unless targeting a specific hydrophobic cleft.
Physicochemical Modulation (LLE Focus)
A critical metric in fragment optimization is Lipophilic Ligand Efficiency (LLE) :
Ether side chains are superior to all-carbon chains because they lower
Visualization: Design Logic
Figure 1: Structural logic of appending ether side chains to pyrimidine scaffolds to modulate physicochemical properties.
Synthetic Methodology: The Advantage
The synthesis of pyrimidine ethers is robust, relying primarily on Nucleophilic Aromatic Substitution (
Regioselectivity Rules
When starting with 2,4-dichloropyrimidine :
-
C4 Position: More electrophilic due to the para-like resonance contribution from N1 and N3. The first substitution with an alcohol occurs here at lower temperatures (
to RT). -
C2 Position: Less reactive. Substitution requires higher temperatures (
) and often a stronger base.
Protocol: General for Pyrimidine Ethers
Reagents:
-
Substrate: 2,4-dichloropyrimidine (1.0 eq)
-
Alcohol (R-OH): Primary or secondary alcohol (1.1 eq)
-
Base: NaH (1.2 eq) for unreactive alcohols, or
(2.0 eq) for phenols/acidic alcohols. -
Solvent: Anhydrous THF or DMF.
Step-by-Step Workflow:
-
Activation: In a flame-dried flask under
, dissolve the alcohol in anhydrous THF. -
Deprotonation: Cool to
. Add NaH portion-wise. Stir for 30 min until evolution ceases. -
Addition: Add 2,4-dichloropyrimidine (dissolved in THF) dropwise to the alkoxide solution at
. Crucial: Slow addition favors mono-substitution at C4. -
Reaction: Allow to warm to RT. Monitor by TLC/LCMS (typically 1-4 hours).
-
Quench: Quench with sat.
. Extract with EtOAc. -
Purification: Flash chromatography (Hexane/EtOAc).
Visualization: Synthetic Decision Tree
Figure 2: Regioselective synthesis pathways for pyrimidine ethers via nucleophilic aromatic substitution.
Fragment Screening & Validation Protocols
Once the library of pyrimidine ethers is synthesized, screening must differentiate specific binders from aggregators. Saturation Transfer Difference (STD) NMR is the method of choice for this scaffold class because it detects transient binding (
Protocol: STD-NMR Screening[4]
Objective: Identify fragments where the ether chain contributes to binding (NOE transfer from protein to ligand).
Sample Preparation:
-
Protein Conc:
(Deuterated buffer, PBS pH 7.4). -
Ligand Conc:
(Excess ligand is required; 1:20 to 1:50 ratio). -
Control: Run a sample with ligand only (no protein) to rule out artifacts.
Instrument Parameters (600 MHz recommended):
-
Pulse Sequence: stddiff (Bruker standard).
-
On-Resonance Irradiation: 0.0 to -1.0 ppm (Targeting protein methyls). Ensure no ligand signals are in this region.
-
Off-Resonance Irradiation: 30-40 ppm (Control).
-
Saturation Time: 2.0 seconds (Gaussian pulse train).
-
Relaxation Delay: > 2.5 seconds to allow full relaxation.
Data Interpretation:
-
Positive Hit: Signals appear in the difference spectrum (Off-Resonance minus On-Resonance).
-
Epitope Mapping: The protons on the ether chain showing the strongest STD effect are in closest contact with the protein surface. This validates if the ether "reach" is effective.[1][2]
Data Summary: Ether vs. Alkyl/Amide Linkers
The following table summarizes why ether linkers are preferred in specific FBDD contexts, comparing them to standard alkyl or amide linkers.
| Property | Ether Linker (-O-) | Alkyl Linker (-CH2-) | Amide Linker (-CONH-) |
| Flexibility | High (Rotatable) | High (Rotatable) | Low (Planar/Rigid) |
| Solubility | Moderate (H-bond acceptor) | Low (Hydrophobic) | High (H-bond donor/acceptor) |
| Metabolic Stability | High (generally) | High | Low (Protease/Amidase liability) |
| cLogP Contribution | Lowers cLogP (Good for LLE) | Increases cLogP | Lowers cLogP |
| Desolvation Penalty | Low | None | High (requires stripping water) |
| Synthetic Access | High ( | Moderate (Coupling) | High (Amide coupling) |
Case Study: Optimization of a Kinase Inhibitor
Context: A fragment screen against a Tyrosine Kinase (e.g., EGFR or CDK) identified a 4-amino-pyrimidine core.
-
Hit: 4-amino-pyrimidine (
). -
Problem: Low potency, poor solubility.
-
Strategy: Grow the fragment at the C6 position using an ether linker to reach the solvent front.
Evolution:
-
Fragment: 4-amino-pyrimidine.
-
Gen 1 (Alkyl): Addition of ethyl group. Potency increases (
) but solubility drops. -
Gen 2 (Ether): Addition of 2-methoxyethyl ether at C6.
-
The oxygen atom accepts a H-bond from a lysine at the solvent channel entrance.
-
Potency improves to
. -
Solubility increases 10-fold.
-
-
Lead (Complex Ether): Extension to a morpholino-ethyl ether.
-
Morpholine sits in the solvent bulk (solubilizing).
-
Ether linker creates the correct geometry without steric clash.
-
Final
.
-
Visualization: Screening Cascade
Figure 3: The fragment-based screening cascade, moving from library generation to structural validation.
References
-
Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: journal of medicinal chemistry." Journal of Medicinal Chemistry. Link (Context: General FBDD principles).
-
Mayer, M., & Meyer, B. (1999). "Characterization of ligand binding by saturation transfer difference NMR spectroscopy." Angewandte Chemie International Edition. Link (Context: STD-NMR Protocol).
-
Wyatt, P. G., et al. (2008). "Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a novel cyclin dependent kinase inhibitor using fragment-based X-ray crystallography and structure based drug design." Journal of Medicinal Chemistry. Link (Context: Pyrimidine/Pyrazole scaffold optimization).
-
Roughley, S. D., & Jordan, A. M. (2011). "The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates." Journal of Medicinal Chemistry. Link (Context: Frequency of SnAr and Ether synthesis in MedChem).
-
Jahromi, S., et al. (2022). "Fragment screening by ligand observed NMR." Bruker Application Notes. Link (Context: Detailed NMR screening parameters).
Sources
Methodological & Application
Application Note: Nucleophilic Aromatic Substitution (SNAr) of 4-Chloro-2-(methoxymethyl)pyrimidine
[1]
Executive Summary
This guide details optimized protocols for the functionalization of 4-Chloro-2-(methoxymethyl)pyrimidine via nucleophilic aromatic substitution (SNAr). This scaffold is a critical intermediate in the synthesis of kinase inhibitors (e.g., PI3K, mTOR pathways) and agrochemicals. While the 4-chloro position is inherently activated, the specific electronic and steric influence of the 2-methoxymethyl group requires tailored reaction conditions to maximize yield and suppress hydrolysis.
Key Technical Insights:
-
Reactivity: The 2-methoxymethyl group exerts a mild inductive withdrawing effect (
) due to the ether oxygen, slightly enhancing electrophilicity at C4 compared to 2-methyl analogs. -
Chemoselectivity: The primary failure mode is hydrolysis to 4-hydroxy-2-(methoxymethyl)pyrimidine, particularly in "wet" polar aprotic solvents.
-
Lewis Basicity: The ether oxygen at C2 can chelate alkali metals (
, ), potentially influencing reaction rates when using inorganic bases.
Mechanistic Foundation
Understanding the reaction pathway is essential for troubleshooting. The reaction proceeds via a classic addition-elimination mechanism involving a Meisenheimer-like anionic intermediate.[1][2]
Reaction Pathway Diagram
The following diagram illustrates the energy landscape and intermediate states for the amination of the substrate.
Caption: Stepwise addition-elimination mechanism. The resonance stabilization of the Meisenheimer complex by ring nitrogens is the driving force.
Critical Process Parameters (CPP)
Solvent Selection Matrix
The choice of solvent dictates the reaction rate and the impurity profile.
| Solvent Class | Examples | Suitability | Mechanistic Insight |
| Protic | Ethanol, n-Butanol, iPrOH | High | Solvates the leaving group ( |
| Polar Aprotic | DMF, DMSO, NMP | Medium | Enhances nucleophilicity of the attacker ("naked anion" effect). Risk: High hydroscopicity leads to hydrolysis side-products. |
| Ethereal | THF, 1,4-Dioxane | Low/Medium | Good for alkoxide nucleophiles. Poor solubility for amine salts often requires high temps (sealed tube). |
Base Selection
-
Organic Bases (DIPEA, TEA): Preferred for aminations. They ensure homogeneity in organic solvents.
-
Inorganic Bases (
, ): Required for phenols/alcohols. Note: is preferred over to minimize chelation with the methoxymethyl ether, which can otherwise retard the reaction by stabilizing the ground state.
Experimental Protocols
Protocol A: Amination with Primary/Secondary Amines (Standard)
Best for: Anilines, aliphatic amines, and cyclic amines.
Reagents:
-
4-Chloro-2-(methoxymethyl)pyrimidine (1.0 equiv)
-
Amine Nucleophile (1.1 – 1.2 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)
-
Solvent: n-Butanol (or Ethanol for lower boiling amines)
Step-by-Step Procedure:
-
Charge: To a reaction vial equipped with a magnetic stir bar, add the chloropyrimidine substrate and n-Butanol (concentration 0.2 M – 0.5 M).
-
Add Base: Add DIPEA via syringe. Stir for 5 minutes at room temperature.
-
Add Nucleophile: Add the amine.[2][3] If the amine is a solid, pre-dissolve it in a minimal amount of solvent.
-
Reaction:
-
Thermal: Heat to 80–90°C for 4–12 hours.
-
Microwave: Heat to 120°C for 20–40 minutes (High pressure cap required).
-
-
Monitoring: Monitor by LCMS. Look for the disappearance of starting material (m/z ~158, [M+H]+).
-
Workup:
-
Purification: Flash chromatography (Hexane/EtOAc or DCM/MeOH).
Protocol B: Etherification (Reaction with Alcohols/Phenols)
Best for: Creating ether linkages at C4.
Reagents:
-
4-Chloro-2-(methoxymethyl)pyrimidine (1.0 equiv)
-
Alcohol/Phenol (1.2 equiv)
-
Base: NaH (60% dispersion) or
(for phenols) -
Solvent: Anhydrous THF or DMF
Step-by-Step Procedure:
-
Activation (Inert Atmosphere Required):
-
For Alcohols: Suspend NaH (1.5 equiv) in anhydrous THF at 0°C under
. Dropwise add the alcohol. Stir 30 min to generate the alkoxide. -
For Phenols: Combine phenol and
(2.0 equiv) in DMF. Stir 30 min.
-
-
Addition: Add the chloropyrimidine (dissolved in minimal solvent) to the activated nucleophile mixture.
-
Reaction:
-
Allow to warm to Room Temperature (RT).
-
If no reaction after 2 hours, heat to 60°C. Note: High heat with alkoxides can cause decomposition of the methoxymethyl side chain.
-
-
Quench: Carefully quench with sat.
(aq) at 0°C. -
Extraction: Extract with EtOAc.
-
Purification: Silica gel chromatography.
Troubleshooting & Optimization Logic
Common failure modes and their solutions are mapped below.
Caption: Decision tree for troubleshooting common synthetic hurdles.
Expert Tip: Acid Catalysis for Weak Nucleophiles
If reacting with electron-deficient anilines (e.g., nitro-aniline), standard basic conditions may fail.
-
Modification: Use 0.1 equiv aqueous HCl in water or ethanol.
-
Mechanism: Protonation of the pyrimidine N1/N3 lowers the LUMO energy, making C4 significantly more electrophilic.
-
Reference: See Preprints.org 2023 (Citation 3) for aqueous acid catalysis precedents on similar scaffolds.
Safety & Handling
-
Sensitizer: Chloropyrimidines are potent skin sensitizers. Double-glove and work in a fume hood.
-
Volatility: The methoxymethyl group increases lipophilicity but the molecular weight is low (~158 g/mol ). Do not dry under high vacuum for extended periods (>2 hours) at elevated temperatures, or sublimation may occur.
References
-
BenchChem Technical Support. Optimization of 4-Chloropyrimidine Substitution Reactions. (2025).[1][2][5] Link
-
Fisher Scientific. Aromatic Nucleophilic Substitution - Reaction Mechanisms.Link
-
Preprints.org. Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope. (2023).[6][7] Link
-
WuXi AppTec. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine.Link
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018).[8] Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Lab Reporter [fishersci.co.uk]
- 4. chemicalbook.com [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. preprints.org [preprints.org]
- 7. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Application Note: Suzuki-Miyaura Coupling of 4-Chloro-2-(methoxymethyl)pyrimidine
Part 1: Strategic Analysis & Mechanistic Insight
Substrate Reactivity Profile
The target substrate, 4-Chloro-2-(methoxymethyl)pyrimidine (CAS: 105950-89-8), presents a distinct reactivity profile governed by the electron-deficient nature of the 1,3-diazine core.
-
Electronic Activation (C4 vs. C2): The C4 position is significantly more electrophilic than the C2 position due to the additive inductive withdrawal of the adjacent nitrogen atoms and the para-like resonance effect. In 4-chloro-pyrimidines, the C-Cl bond is highly activated for oxidative addition by Palladium(0), often behaving more like an aryl bromide or iodide than a typical aryl chloride.
-
The Methoxymethyl (MOM) Moiety: Located at C2, the methoxymethyl group serves two roles:
-
Electronic: It is a weak sigma-acceptor but pi-donor. Unlike a methyl group, the oxygen atom prevents hyperconjugative donation, maintaining the electrophilicity of the ring.
-
Coordination Risk: The ether oxygen, in proximity to the ring nitrogen, creates a potential "hemi-labile" chelation site that can trap Pd(II) species, potentially slowing the catalytic cycle if the ligand system is not sufficiently bulky.
-
Critical Failure Modes
-
Hydrolytic Defluorination (SNAr Competition): The highly activated C4-Cl bond is prone to Nucleophilic Aromatic Substitution (SNAr) by hydroxide ions. Using aqueous bases (e.g., 2M Na₂CO₃) at high temperatures often leads to the formation of 4-hydroxy-2-(methoxymethyl)pyrimidine (pyrimidinone tautomer) rather than the coupled product.
-
Protodeboronation: Electron-poor heteroaryl halides require efficient transmetalation. If the oxidative addition is fast (which it is here) but transmetalation is slow (due to steric bulk or poor base choice), the boronic acid partner may decompose (protodeboronation) before coupling occurs.[1]
Part 2: Experimental Protocols
Protocol A: The "Robust" Method (General Purpose)
Recommended for coupling with electron-rich or neutral aryl boronic acids where steric hindrance is minimal.
Rationale: This method utilizes a mixed solvent system to solubilize both the organic substrate and the inorganic base while minimizing the water concentration to suppress hydrolysis.
Materials:
-
Substrate: 4-Chloro-2-(methoxymethyl)pyrimidine (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid (1.2 – 1.5 equiv)
-
Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (5 mol%)[2]
-
Base: Potassium Carbonate (K₂CO₃) (2.5 equiv)
-
Solvent: 1,4-Dioxane / Water (9:1 ratio)
-
Atmosphere: Argon or Nitrogen (Strictly degassed)
Step-by-Step Procedure:
-
Degassing: In a separate flask, sparge the 1,4-Dioxane/Water mixture with argon for 20 minutes. Note: Oxygen removal is critical to prevent homocoupling of the boronic acid.
-
Assembly: To a dry reaction vial equipped with a magnetic stir bar, add the chloropyrimidine (1.0 equiv), aryl boronic acid (1.2 equiv), and solid K₂CO₃ (2.5 equiv).
-
Catalyst Addition: Transfer the reaction vial to a glovebox or use standard Schlenk technique to add Pd(PPh₃)₄ (5 mol%).
-
Solvation: Add the degassed solvent mixture via syringe. Seal the vial with a Teflon-lined cap.
-
Reaction: Heat the mixture to 85°C for 4–12 hours. Monitor via LC-MS.
-
Checkpoint: If starting material remains but boronic acid is consumed, add an additional 0.3 equiv of boronic acid.
-
-
Work-up: Cool to room temperature. Dilute with Ethyl Acetate.[2][3][4] Wash with water (x2) and brine (x1). Dry over Na₂SO₄ and concentrate.
Protocol B: The "High-Performance" Method (Challenging Substrates)
Recommended for sterically hindered boronic acids, electron-deficient coupling partners, or when minimizing catalyst loading is required.
Rationale: This protocol employs XPhos , a bulky biaryl phosphine ligand. XPhos promotes oxidative addition into chlorides and, crucially, facilitates the reductive elimination step which can be rate-limiting for bulky substrates. Anhydrous phosphate base is used to eliminate hydrolysis side-reactions.
Materials:
-
Substrate: 4-Chloro-2-(methoxymethyl)pyrimidine (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid/Pinacol Ester (1.2 equiv)
-
Pre-catalyst: Pd₂(dba)₃ (1.5 mol%)[1]
-
Ligand: XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) (3.0 mol%)
-
Base: Potassium Phosphate Tribasic (K₃PO₄), finely ground (3.0 equiv)
-
Solvent: n-Butanol or Toluene (Anhydrous)
Step-by-Step Procedure:
-
Catalyst Activation: In the reaction vessel, mix Pd₂(dba)₃ and XPhos in the solvent (e.g., n-Butanol) and stir at 60°C for 10 minutes under argon. The solution should turn from dark purple/red to a lighter orange/brown, indicating active Ligand-Pd(0) complex formation.
-
Substrate Addition: Add the chloropyrimidine, boronic acid, and ground K₃PO₄ to the vessel.
-
Reaction: Heat to 100°C for 2–6 hours.
-
Note: n-Butanol allows for higher temperatures and helps solubilize the boronate species without adding external water.
-
-
Filtration: Cool the mixture. Filter through a pad of Celite to remove phosphate salts and palladium black. Rinse with DCM.
-
Purification: Concentrate the filtrate. Purify via flash chromatography (typically Hexanes/EtOAc gradients).[5]
Part 3: Data Interpretation & Troubleshooting
Troubleshooting Matrix
| Observation | Probable Cause | Corrective Action |
| Start Material Consumed, Mass = M-Cl+OH (Hydrolysis) | Water concentration too high; Base too strong. | Switch to Protocol B (Anhydrous K₃PO₄). Use Toluene instead of Dioxane/Water. |
| Start Material Remains, Boronic Acid Gone | Protodeboronation of coupling partner. | Increase Boronic Acid equivalents (to 2.0). Switch to Boronic Ester (Pinacol ester). Lower temperature to 80°C. |
| Reaction Stalls at 50% conversion | Catalyst poisoning (Pd black precipitation). | Add fresh catalyst (1-2 mol%). Ensure rigorous O₂ exclusion. Switch to Pd-NHC (PEPPSI-IPr) system. |
| Homocoupling of Boronic Acid (Ar-Ar) | Oxygen leak into the system. | Improve degassing (freeze-pump-thaw). Reduce oxidant presence. |
Mechanistic Visualization
The following diagram illustrates the catalytic cycle specific to this pyrimidine substrate, highlighting the critical oxidative addition at C4 and the competition with hydrolysis.
Caption: Catalytic cycle for the Suzuki coupling of 4-chloropyrimidine derivatives, highlighting the oxidative addition at C4 and the competitive hydrolysis pathway.
References
-
BenchChem. (2025).[2][3] Application Notes and Protocols for N4-Allyl-6-chloropyrimidine-4,5-diamine in Suzuki Coupling Reactions. (Provides foundational conditions for C4/C6 chloropyrimidine coupling).
-
Kovacevic, K. et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI Molecules. (Demonstrates high reactivity of C4-Cl in pyrimidines and catalyst selection).
-
Harden, J. D. et al. (2025). One-pot Double Suzuki Couplings of Dichloropyrimidines.[6] National Institutes of Health (PMC). (Discusses solvent effects and sequential coupling strategies).
-
PubChem. (2025). Compound Summary: 4-chloro-2-(methoxymethyl)pyrimidine (CAS 105950-89-8).[7] (Physical properties and identifier verification).
Sources
- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 4-chloro-2-(methoxymethyl)pyrimidine | 105950-89-8 [sigmaaldrich.com]
Buchwald-Hartwig amination protocols for 4-chloropyrimidine derivatives
Topic: Buchwald-Hartwig Amination Protocols for 4-Chloropyrimidine Derivatives Content Type: Application Note & Detailed Protocol Audience: Synthetic Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary
The functionalization of 4-chloropyrimidines is a cornerstone in the synthesis of kinase inhibitors and nucleotide analogs. While Nucleophilic Aromatic Substitution (SNAr) is the traditional baseline for these electron-deficient heterocycles, it frequently fails with weak nucleophiles (anilines), sterically hindered amines, or acid-sensitive substrates.
This Application Note details the Buchwald-Hartwig (B-H) amination protocols specifically optimized for the 4-chloropyrimidine scaffold. Unlike standard aryl chloride couplings, pyrimidines present unique challenges—specifically catalyst deactivation via nitrogen coordination and competitive hydrolysis. This guide provides a self-validating decision framework and optimized protocols using BrettPhos and RuPhos catalytic systems to overcome these barriers.
Strategic Considerations: SNAr vs. Buchwald-Hartwig
Before initiating a B-H coupling, the chemist must validate the necessity of transition-metal catalysis. The 4-position of the pyrimidine ring is inherently electrophilic.
Decision Logic
-
Use SNAr if: The amine is aliphatic, unhindered (e.g., morpholine, ethylamine), and the substrate is stable to heat (>100°C) or strong bases.
-
Use Buchwald-Hartwig if:
-
The nucleophile is an aniline (weak nucleophile).
-
The amine is sterically hindered (e.g., tert-butylamine, substituted piperidines).
-
The substrate contains base-sensitive groups (esters, nitriles) requiring mild carbonate bases.
-
SNAr yields are <30% due to competitive hydrolysis.
-
Mechanistic Challenge: The "N-Binding" Trap
In 4-chloropyrimidines, the pyrimidine nitrogens are Lewis basic. A common failure mode in Pd-catalysis is the coordination of the pyrimidine nitrogen to the Pd(II) center, forming a stable, unreactive "resting state" complex that halts the catalytic cycle.
Solution: Use bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., BrettPhos, RuPhos). These ligands create a "steric wall" that prevents the pyrimidine nitrogen from binding to the palladium, while still facilitating the oxidative addition of the C-Cl bond.
Visualizing the Workflow
The following decision tree illustrates the logical flow for selecting the correct protocol based on substrate properties.
Figure 1: Decision logic for selecting the optimal amination pathway. SNAr is the first-pass filter; B-H is the high-fidelity solution for difficult substrates.
Ligand & Catalyst Selection Matrix
The choice of ligand is the single most critical variable. Standard ligands like PPh3 or dppf often fail with chloropyrimidines due to the N-binding issue described above.
| Amine Class | Recommended Ligand | Catalyst Precursor | Base | Solvent |
| Primary Anilines | BrettPhos | Pd(OAc)₂ or G3-BrettPhos | K₂CO₃ / Cs₂CO₃ | t-Amyl Alcohol |
| Primary Alkyl | BrettPhos | G3-BrettPhos | NaOtBu | Dioxane |
| Secondary Cyclic | RuPhos | G3-RuPhos | NaOtBu / LiHMDS | THF / Toluene |
| Secondary Acyclic | RuPhos | G3-RuPhos | NaOtBu | Toluene |
| Amides | t-BuBrettPhos | G3-tBuBrettPhos | K₃PO₄ | t-Amyl Alcohol |
Detailed Experimental Protocols
Protocol A: Coupling with Anilines (Weak Nucleophiles)
Target: Primary anilines, electron-poor amines.
Rationale: Anilines are too weak for SNAr. BrettPhos is selected for its high activity with primary amines and ability to prevent formation of bis-arylated byproducts. We use a carbonate base to prevent hydrolysis of the chloropyrimidine.
Materials:
-
4-Chloropyrimidine derivative (1.0 equiv)
-
Aniline derivative (1.2 equiv)
-
Catalyst: BrettPhos Pd G3 Precatalyst (1–3 mol%)
-
Alternative: Pd(OAc)₂ (2 mol%) + BrettPhos Ligand (4 mol%)
-
-
Base: K₂CO₃ (2.0 equiv) - Must be anhydrous/freshly ground.
-
Solvent: tert-Amyl alcohol (anhydrous) or 1,4-Dioxane.
Step-by-Step:
-
Setup: Flame-dry a reaction vial equipped with a magnetic stir bar and a septum cap. Cool under a stream of Argon/Nitrogen.[1]
-
Charging: Add the 4-chloropyrimidine, aniline, K₂CO₃, and the Pd-Precatalyst to the vial.
-
Note: If using free ligand + Pd source, add them first and purge.
-
-
Solvent Addition: Add anhydrous tert-Amyl alcohol via syringe. Concentration should be 0.1 M to 0.2 M with respect to the halide.
-
Degassing: Sparge the mixture with Argon for 5–10 minutes (subsurface bubbling).
-
Reaction: Seal the vial and heat to 100°C for 2–12 hours.
-
Monitor: Check LCMS at 2 hours. If conversion is <50%, add 1 mol% additional catalyst.
-
-
Workup: Cool to room temperature. Dilute with EtOAc, filter through a pad of Celite to remove insolubles. Concentrate and purify via flash chromatography.
Protocol B: Coupling with Hindered Secondary Amines
Target: Piperazines, morpholines, acyclic secondary amines.
Rationale: Steric hindrance usually shuts down SNAr. RuPhos is the gold standard for secondary amines due to its specific geometry that facilitates reductive elimination of bulky substrates.
Materials:
-
4-Chloropyrimidine derivative (1.0 equiv)
-
Secondary Amine (1.2 equiv)
-
Catalyst: RuPhos Pd G3 Precatalyst (1–5 mol%)
-
Base: NaOtBu (1.5 equiv)
-
Warning: If substrate has esters/ketones, switch to Cs₂CO₃ and increase temp to 110°C.
-
-
Solvent: THF or Toluene (anhydrous).
Step-by-Step:
-
Glovebox/Schlenk: These reactions are more sensitive to moisture if using alkoxide bases. Prepare in a glovebox or under strict Schlenk conditions.
-
Charging: Load Pd-Precatalyst, NaOtBu, and aryl chloride into the vial.
-
Amine Addition: Add the amine and solvent (THF).
-
Reaction: Heat to 80°C . RuPhos is highly active; conversion often occurs within 1–4 hours.
-
Workup: Quench with water/NH₄Cl. Extract with DCM.
Troubleshooting & Optimization
The following table addresses common failure modes specific to chloropyrimidines.
| Observation | Root Cause | Corrective Action |
| No Conversion (SM remains) | Catalyst Poisoning | Switch to G3/G4 Precatalysts to ensure Pd(0) generation. Increase ligand bulk (switch from XPhos to BrettPhos). |
| Hydrolysis (OH-pyrimidine formed) | Wet Solvent / Hygroscopic Base | Use fresh bottle of anhydrous solvent. Switch base from Cs₂CO₃ to K₃PO₄ (anhydrous) or use molecular sieves. |
| Dehalogenation (H-pyrimidine formed) | Often seen with aliphatic amines. Switch solvent to Toluene.[2] Lower temperature. Ensure amine is not in large excess.[1][3] | |
| Regioselectivity Issues (Dichlorides) | Competitive sites | C4-Cl is generally less reactive than C2-Cl in SNAr, but B-H can be less discriminating. Lower temp to 60°C and limit catalyst loading to 0.5 mol%. |
Mechanism Visualization
Understanding the catalytic cycle helps troubleshoot.[1][4] With chloropyrimidines, the Oxidative Addition is rarely the problem; the bottleneck is often the Reductive Elimination or competitive binding.
Figure 2: The Buchwald-Hartwig Catalytic Cycle. Note the "Inhibition Pathway" (red dotted line) where the pyrimidine nitrogen sequesters the catalyst if the ligand is not sufficiently bulky.
References
-
Mechanistic Studies on Ligand Effects (BrettPhos vs RuPhos): Tian, Y., et al. "Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction." ACS Omega, 2020 , 5(34), 21385–21391.[5] [Link]
-
General Buchwald-Hartwig Protocols & Base Selection: Dennis, J. M., et al. "Breaking the Base Barrier: An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling." J. Am. Chem. Soc., 2018 , 140(14), 4721–4725. [Link]
-
Precatalyst Evolution (G3/G4 Palladacycles): Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chem. Sci., 2013 , 4, 916-920. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald-Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Modular Synthesis of 2-(Methoxymethyl)pyrimidine-4-amine Scaffolds
Abstract
The 2-(methoxymethyl)pyrimidine-4-amine motif is a privileged pharmacophore in kinase inhibitors (e.g., JAK, EGFR) and adenosine receptor antagonists. The methoxymethyl group confers unique solubility and metabolic stability properties compared to simple alkyl chains. This Application Note details a robust, scalable, and modular protocol for synthesizing this core. Unlike direct alkylation methods which suffer from poor regioselectivity, this guide prioritizes a De Novo Ring Construction strategy followed by a Chlorine-Displacement workflow. This approach allows researchers to generate diverse libraries of
Part 1: Strategic Overview
The Challenge of Regioselectivity
Synthesizing 2,4-disubstituted pyrimidines often presents a regioselectivity challenge.
-
Direct Alkylation: Attempting to install a methoxymethyl group onto a pre-existing 2-methylpyrimidine core requires harsh radical conditions (Minisci reaction) that are often low-yielding and non-selective.
-
Nucleophilic Displacement (
): Starting from 2,4-dichloropyrimidine leads to a mixture of isomers. While the C4 position is generally more reactive, separating the C2/C4 isomers is time-consuming.
The Solution: The "Scaffold Approach"
To ensure absolute regiocontrol and enable library generation, we utilize a stepwise ring construction strategy.
-
Anchor Installation: The C2-methoxymethyl group is established before ring closure using 2-methoxyacetamidine .
-
Ring Closure: Condensation with a
-keto ester equivalent yields the pyrimidone. -
Activation: Conversion to the 4-chloro intermediate creates a versatile electrophile.
-
Derivatization: Parallel
reactions allow for the rapid synthesis of amine derivatives.
Workflow Visualization
The following diagram outlines the critical path from raw materials to the active pharmaceutical ingredient (API) precursors.
Figure 1: Modular workflow for the synthesis of 2-(methoxymethyl)pyrimidine-4-amine derivatives. The 4-chloro intermediate serves as the divergence point for library synthesis.
Part 2: Detailed Experimental Protocols
Step 1: Synthesis of 2-Methoxyacetamidine Hydrochloride
Objective: Convert the nitrile to the amidine salt via the Pinner reaction. Safety Warning: Methoxyacetonitrile is toxic and flammable.[1][2] Perform all operations in a fume hood.
Reagents:
-
Methoxyacetonitrile (1.0 equiv)[3]
-
Anhydrous Methanol (Solvent)
-
Acetyl Chloride (Source of anhydrous HCl)
-
Ammonia (7M in Methanol)
Protocol:
-
Cool anhydrous methanol (5 vol) to 0°C under
atmosphere. -
Dropwise add Acetyl Chloride (1.2 equiv) to generate anhydrous HCl in situ. Stir for 30 mins.
-
Add Methoxyacetonitrile (1.0 equiv) dropwise, maintaining temperature < 5°C.
-
Allow the mixture to warm to Room Temperature (RT) and stir for 16 hours (formation of imidate intermediate).
-
Concentrate the solution under reduced pressure to remove excess HCl/solvent.
-
Redissolve the residue in anhydrous methanol (3 vol) and cool to 0°C.
-
Add Ammonia (7M in MeOH, 3.0 equiv).
-
Stir at RT for 24 hours.
-
Concentrate to dryness. Triturate the solid with diethyl ether to yield 2-methoxyacetamidine hydrochloride as a white hygroscopic solid.
Step 2: Cyclization to 2-(Methoxymethyl)pyrimidin-4(3H)-one
Objective: Construct the pyrimidine ring.
Mechanistic Insight: This is a condensation reaction.[3] The amidine nitrogen attacks the ester carbonyl and the
Reagents:
-
2-Methoxyacetamidine HCl (1.0 equiv)
-
Ethyl 3-ethoxyacrylate (1.1 equiv) [Commercially available or synthesized from ethyl propiolate]
-
Sodium Methoxide (NaOMe) (2.5 equiv)[3]
-
Ethanol (Absolute)
Protocol:
-
Dissolve NaOMe (2.5 equiv) in Ethanol (10 vol).
-
Add 2-Methoxyacetamidine HCl (1.0 equiv). Stir for 15 mins to liberate the free base.
-
Add Ethyl 3-ethoxyacrylate (1.1 equiv) dropwise.
-
Heat the mixture to reflux (80°C) for 6–12 hours. Monitor by LC-MS for the mass of the product [M+H]+ ~ 141.
-
Cool to RT and concentrate in vacuo.
-
Dissolve residue in minimal water and neutralize to pH 7 with dilute HCl. The product often precipitates.[3]
-
Filter and dry to obtain 2-(methoxymethyl)pyrimidin-4(3H)-one .
Step 3: Activation to 4-Chloro-2-(methoxymethyl)pyrimidine
Objective: Convert the tautomeric hydroxy group into a chloride leaving group.
Protocol:
-
Suspend the pyrimidone (1.0 equiv) in
(5.0 equiv). -
Optional: Add catalytic
-dimethylaniline (0.1 equiv) to accelerate the reaction. -
Reflux (105°C) for 2–4 hours. The suspension will clear as the chloride forms.
-
Quenching (Critical): Cool the mixture and slowly pour onto crushed ice/water with vigorous stirring. Maintain temperature < 20°C to prevent hydrolysis of the methoxymethyl ether.
-
Extract with Dichloromethane (DCM) (3x).
-
Wash organic layer with saturated
and brine. -
Dry over
and concentrate.
Part 3: Library Generation (Derivatization)
The 4-chloro scaffold is highly reactive toward nucleophilic aromatic substitution (
Optimization Table
The choice of base and solvent depends on the nucleophilicity of the amine.
| Amine Type | Recommended Solvent | Base | Temperature | Notes |
| Aliphatic Primary (e.g., Propylamine) | Ethanol or THF | RT to 50°C | Fast reaction; often complete in <1h. | |
| Aliphatic Secondary (e.g., Morpholine) | DMF or DMSO | 60°C - 80°C | Requires mild heating. | |
| Aniline (Aromatic) | n-Butanol or 1,4-Dioxane | p-TsOH (Cat.) | 100°C - 120°C | Acid catalysis often superior to base for anilines. |
| Sterically Hindered | Toluene | Pd(OAc)2 / BINAP | 100°C | Buchwald-Hartwig coupling required if |
General Protocol for Library Synthesis ( ):
-
Dissolve 4-chloro-2-(methoxymethyl)pyrimidine (1.0 equiv) in the chosen solvent (see table).
-
Add the amine (1.2 equiv) and base (2.0 equiv).
-
Heat to the specified temperature.
-
Monitor by TLC/LC-MS.
-
Workup: Dilute with water, extract with Ethyl Acetate.
-
Purification: Silica gel chromatography (0-10% MeOH in DCM).
Mechanistic Diagram: Pathway
The following diagram illustrates the addition-elimination mechanism dominating this step.
Figure 2: The S_NAr mechanism involves the nucleophilic attack of the amine at the C4 position, forming a resonance-stabilized Meisenheimer complex, followed by the expulsion of the chloride ion.
Part 4: Quality Control & Troubleshooting
Analytical Checkpoints
-
1H NMR (DMSO-d6):
-
Methoxymethyl Group: Look for a singlet (~3.3 ppm, 3H,
) and a singlet (~4.3 ppm, 2H, ). -
Pyrimidine Ring: The C5/C6 protons usually appear as doublets around 6.5 ppm and 8.2 ppm (J ~ 5-6 Hz).
-
-
Mass Spectrometry:
-
The methoxymethyl group is prone to fragmentation. Expect to see loss of
(M-31) in harsh ionization conditions.
-
Common Issues
-
Low Yield in Step 2 (Cyclization): Ensure the amidine is fully free-based. If using HCl salt directly with weak bases, reaction will stall. Use NaOMe/MeOH.
-
Hydrolysis in Step 3: The methoxymethyl ether is acid-sensitive. When quenching
, ensure the mixture does not become extremely hot and acidic for long periods. Neutralize quickly. -
Regioisomers: This protocol avoids them by design. If you observe isomers, check the purity of the starting ethyl 3-ethoxyacrylate.
References
-
Pinner Synthesis of Amidines
- Pinner, A. Die Imidoäther und ihre Derivate. Oppenheim, Berlin, 1892. (Foundational chemistry for amidine synthesis).
-
Modern Application: "Preparation of 2-n-propyl-4-amino-5-methoxymethyl-pyrimidine."[5] US Patent 4918191A.
-
Pyrimidine Ring Construction
- Bagley, M. C., et al. "A simple and highly efficient synthesis of 2,4-disubstituted pyrimidines." Synlett, 2007.
-
Protocol Validation: "Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine."[6] Molbank, 2016.
-
Nucleophilic Arom
) on Pyrimidines:- Roughley, S. D., & Jordan, A. M. "The medicinal chemist’s guide to solving ADMET challenges." Journal of Medicinal Chemistry, 2011. (Context on solubility of methoxymethyl groups).
-
Methodology: "Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives." Journal of Enzyme Inhibition and Medicinal Chemistry.
-
Safety Data
-
PubChem CID 74442 (Methoxyacetonitrile).[1]
-
Sources
- 1. Methoxyacetonitrile | C3H5NO | CID 74442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. medicaljournalssweden.se [medicaljournalssweden.se]
- 4. fishersci.com [fishersci.com]
- 5. US4918191A - Preparation of 2-n-propyl-4-amino-5-methoxymethyl-pyrimidine - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
Application Note: Nucleophilic Functionalization of 4-Chloro-2-(methoxymethyl)pyrimidine
Introduction & Scope
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors (e.g., Ibrutinib analogs) and metabolic regulators. This application note details the functionalization of 4-Chloro-2-(methoxymethyl)pyrimidine (1) via Nucleophilic Aromatic Substitution (
Specifically, we address the reaction with hydrazine to form key bicyclic precursors (pyrazolo[3,4-d]pyrimidines) and primary/secondary amines to generate diverse libraries of bioactive heterocycles. The presence of the 2-(methoxymethyl) group provides unique solubility profiles and hydrogen-bonding potential in active sites, distinguishing it from simple alkyl-pyrimidines [1].
Key Challenges Addressed
-
Regioselectivity: Ensuring exclusive substitution at the C4 position while maintaining the integrity of the C2-methoxymethyl ether.
-
Safety: Mitigating the hazards of handling hydrazine hydrate.[1][2][3][4]
-
Optimization: Comparing thermal reflux versus microwave-assisted protocols for library generation.
Mechanistic Principles
The reaction proceeds via an Addition-Elimination (
-
Activation: The pyrimidine ring is electron-deficient due to the two nitrogen atoms. The chlorine atom at C4 is a potent leaving group, further activating the C4 position toward nucleophilic attack.[6]
-
Electronic Influence of C2-Methoxymethyl: The methoxymethyl group (
) exerts a weak inductive electron-withdrawing effect due to the oxygen atom, but acts primarily as a steric bulk compared to a proton. Crucially, the ether linkage is stable under the basic conditions of , preventing side reactions common with esters or acyl chlorides [2]. -
Intermediate: The nucleophile attacks C4, forming a resonance-stabilized Meisenheimer-like anionic intermediate.
-
Elimination: Re-aromatization drives the expulsion of the chloride ion.
Reaction Pathway Diagram[7][8]
Figure 1: Mechanistic pathway for the
Safety Protocol: Hydrazine Handling
CRITICAL WARNING: Hydrazine hydrate is a potent carcinogen, highly toxic by inhalation/absorption, and unstable.[3]
-
Engineering Controls: All operations must be performed in a certified chemical fume hood.
-
PPE: Double nitrile gloves (or Silver Shield® for prolonged contact), chemical splash goggles, and a face shield are mandatory.
-
Quenching: Residual hydrazine should be quenched with dilute sodium hypochlorite (bleach) solution slowly in an ice bath before disposal. Do not mix with oxidizers without cooling [3].
Experimental Protocols
Protocol A: Synthesis of 4-Hydrazinyl-2-(methoxymethyl)pyrimidine
Target Application: Precursor for pyrazolo[3,4-d]pyrimidines.
Reagents:
-
Substrate: 4-Chloro-2-(methoxymethyl)pyrimidine (1.0 equiv)
-
Reagent: Hydrazine monohydrate (3.0 - 5.0 equiv)
-
Solvent: Ethanol (Absolute) or Isopropanol
Procedure:
-
Dissolution: Dissolve 10 mmol of 4-Chloro-2-(methoxymethyl)pyrimidine in 20 mL of ethanol in a round-bottom flask.
-
Addition: Add hydrazine hydrate (30-50 mmol) dropwise at room temperature. Note: Excess hydrazine is critical to prevent the formation of the bis-pyrimidine dimer.
-
Reaction: Heat the mixture to reflux (
) for 2–3 hours. Monitor by TLC (System: 5% MeOH in DCM). The starting material ( ) should disappear, and a lower product should appear. -
Workup:
-
Cool the reaction mixture to
. -
If the product precipitates: Filter the solid, wash with cold ethanol (
), and dry under vacuum. -
If no precipitate: Concentrate the solvent in vacuo. Resuspend the residue in minimal cold water and extract with EtOAc (if product is lipophilic) or filter the solid formed upon trituration with ether.
-
-
Characterization: Confirm structure via
NMR (loss of C4-Cl signal, appearance of hydrazine broad singlets).
Protocol B: Amination with Primary/Secondary Amines
Target Application: Library synthesis of kinase inhibitors.
Reagents:
-
Substrate: 1.0 equiv
-
Amine: 1.1 equiv
-
Base: DIPEA (Diisopropylethylamine) 1.5 equiv (or excess amine if cheap)
-
Solvent: DMF (for library scale) or Ethanol (for process scale)
Procedure (Thermal):
-
Combine substrate (1.0 equiv), amine (1.1 equiv), and DIPEA (1.5 equiv) in Ethanol.
-
Reflux for 4–6 hours.
-
Concentrate and purify via flash column chromatography (Hexane/EtOAc gradient).
Procedure (Microwave - Recommended for Libraries):
-
In a microwave vial, combine substrate (0.5 mmol), amine (0.6 mmol), and DIPEA (0.8 mmol) in 2 mL Isopropanol.
-
Irradiate at
for 15–20 minutes. -
Directly load onto SCX (Strong Cation Exchange) cartridge or purify via prep-HPLC.
Data Analysis & Optimization
The following table summarizes expected outcomes based on nucleophile nucleophilicity and steric hindrance.
| Nucleophile Class | Example | Conditions | Yield (%) | Notes |
| Hydrazine | EtOH, Reflux, 2h | 85-95% | Use excess to avoid dimerization. | |
| Primary Aliphatic | Benzylamine | EtOH, Reflux, 3h | 90-98% | Fast reaction, clean profile. |
| Steric Aliphatic | Isopropylamine | 80-88% | Requires higher energy due to sterics. | |
| Aniline (Weak Nu) | 4-Fluoroaniline | DMF, | 60-75% | Acid catalysis (HCl/Dioxane) may improve yield [4]. |
| Secondary Amine | Morpholine | EtOH, RT to | >95% | Highly reactive, often requires no exogenous base. |
Experimental Workflow Diagram
Figure 2: Decision tree and workflow for the functionalization of 4-chloropyrimidines.
Troubleshooting
-
Hydrolysis (Formation of Pyrimidinone):
-
Incomplete Conversion:
-
Regioselectivity Issues:
-
Context: Not applicable for this specific substrate (only C4 is labile), but relevant if C2-methoxymethyl were replaced by a leaving group (e.g., C2-Cl). In this specific protocol, the C2-ether is robust.
-
References
-
PubChem. 4-chloro-2-(methoxymethyl)pyrimidine (Compound Summary). National Library of Medicine. Available at: [Link]
-
University of Florida EHS. Hydrazine Monohydrate Safety Lesson Learned. Available at: [Link]
-
National Institutes of Health (PMC). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. Available at: [Link]
-
ResearchGate. The reaction of 4-chloropyridine with some amines. Available at: [Link]
Sources
- 1. ehs.ufl.edu [ehs.ufl.edu]
- 2. artscimedia.case.edu [artscimedia.case.edu]
- 3. ehs.unm.edu [ehs.unm.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. preprints.org [preprints.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine - Google Patents [patents.google.com]
- 10. orgsyn.org [orgsyn.org]
Application Note: High-Fidelity Palladium-Catalyzed Cross-Coupling of 4-Chloro-2-Substituted Pyrimidines
Executive Summary: The Privileged Scaffold
The pyrimidine core is a "privileged scaffold" in medicinal chemistry, serving as the backbone for countless kinase inhibitors (e.g., Imatinib, Dasatinib) and antivirals. While 2,4-dichloropyrimidine is a common starting material, the 4-chloro-2-substituted pyrimidine represents a critical divergence point in library synthesis. The C2 substituent is often installed early to define solubility or binding affinity, leaving the C4-chloride as the primary electrophile for late-stage diversification.
This guide addresses the specific challenges of coupling at the electron-deficient C4 position. Unlike standard aryl chlorides, 4-chloropyrimidines are prone to hydrolysis, catalyst poisoning via nitrogen coordination, and competitive hydrodehalogenation. This note provides high-turnover protocols for Suzuki-Miyaura (C-C) and Buchwald-Hartwig (C-N) couplings, designed to outcompete these side reactions.
Mechanistic Intelligence
Reactivity Profile & Electronic Bias
The pyrimidine ring is significantly more electron-deficient than benzene or pyridine.
-
Oxidative Addition (OA): The C4-position is activated by the para-like relationship with N1 and the ortho-like relationship with N3. Consequently, OA of Pd(0) into the C4-Cl bond is generally rapid and facile.
-
The "Nitrogen Trap": The high electron deficiency makes the pyrimidine nitrogen atoms (N1/N3) competent ligands. If the phosphine ligand is not bulky or electron-rich enough, the pyrimidine substrate can displace the ligand, forming an inactive Pd-N coordinated species (off-cycle resting state).
-
Hydrolysis Risk: The C4 position is highly susceptible to SNAr hydrolysis by hydroxide or alkoxide bases, converting the substrate into the unreactive 4-pyrimidinone.
Catalytic Cycle & Failure Modes
The following diagram illustrates the standard cycle and the critical "off-cycle" traps that must be avoided through ligand selection.
Figure 1: Catalytic cycle highlighting the competitive Pd-N coordination trap and hydrolysis pathway.
Protocol A: High-Turnover Suzuki-Miyaura Coupling
Objective: Formation of C-C bonds (Biaryl/Heterobiaryl). Challenge: Hydrodehalogenation and slow transmetallation with electron-poor boronates. Solution: Use of SPhos or XPhos . These biaryl dialkylphosphine ligands are bulky (preventing N-coordination) and electron-rich (accelerating oxidative addition and transmetallation).
Standardized Protocol
Scale: 1.0 mmol
-
Preparation:
-
Charge a reaction vial with 4-chloro-2-substituted pyrimidine (1.0 equiv, 1.0 mmol).
-
Add Boronic Acid/Ester (1.2–1.5 equiv). Note: Use pinacol esters for unstable boronic acids.[1]
-
Add Potassium Phosphate Tribasic (K₃PO₄) (2.0 equiv, finely ground). Avoid hydroxides to minimize hydrolysis.
-
Add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%). Alternatively, use the precatalyst SPhos Pd G2 (2 mol%) for better reproducibility.
-
-
Solvent System:
-
Add 1,4-Dioxane (4.0 mL) and Water (1.0 mL).
-
Rationale: The 4:1 ratio ensures solubility of organics while providing enough water to solubilize the inorganic base, essential for the transmetallation step.
-
-
Degassing (Critical):
-
Sparge with Nitrogen or Argon for 5 minutes. Oxygen promotes homocoupling and catalyst deactivation.
-
-
Reaction:
-
Seal and heat to 80–100 °C for 2–4 hours.
-
Validation: Monitor by LCMS. Look for the disappearance of starting material (M+) and absence of the hydrolysis peak (M-Cl+OH).
-
-
Workup:
Optimization Matrix (Suzuki)
| Variable | Recommendation | Why? |
| Ligand | SPhos or XPhos | Bulky biaryl phosphines prevent Pd-N binding and facilitate coupling of hindered substrates [1]. |
| Base | K₃PO₄ or K₂CO₃ | Weaker than hydroxides; minimizes SNAr hydrolysis of the chloride. |
| Solvent | Dioxane/H₂O or Toluene/H₂O | Biphasic systems often outperform pure organics for boronic acids. |
| Catalyst | Pd(dppf)Cl₂ | Reliable alternative if SPhos fails; excellent for sterically undemanding couplings. |
Protocol B: Buchwald-Hartwig Amination
Objective: Formation of C-N bonds (Amination). Challenge: Amine nucleophiles can bind Pd tightly, poisoning the catalyst. The electron-deficient pyrimidine makes the product (aminopyrimidine) a potential chelator as well. Solution: Use of BrettPhos (for primary amines) or RuPhos (for secondary amines).
Standardized Protocol
Scale: 1.0 mmol
-
Preparation:
-
Charge vial with 4-chloro-2-substituted pyrimidine (1.0 equiv).
-
Add Amine (1.2 equiv).
-
Add Base:
-
Standard:NaOtBu (1.4 equiv).
-
Base-Sensitive Substrates:Cs₂CO₃ (2.0 equiv).
-
-
Add Precatalyst:
-
Primary Amines: BrettPhos Pd G3 (2–5 mol%).
-
Secondary Amines: RuPhos Pd G3 (2–5 mol%).
-
Note: Using G3/G4 precatalysts ensures accurate Pd:Ligand ratio and rapid activation [2].
-
-
-
Solvent:
-
Add anhydrous 1,4-Dioxane or t-BuOH (5 mL).
-
Strictly Anhydrous: Water kills this reaction by hydrolyzing the catalyst or consuming the base.
-
-
Reaction:
-
Workup:
Ligand Selection Logic (Buchwald)
| Amine Type | Primary Ligand | Secondary Ligand | Mechanism Note |
| Primary Alkyl | BrettPhos | XPhos | Prevents β-hydride elimination. |
| Secondary Alkyl | RuPhos | DavePhos | Steric bulk promotes reductive elimination. |
| Aniline | BrettPhos | BINAP | Anilines are less nucleophilic; require active catalysts. |
| Amide | Xantphos | BrettPhos | Bidentate ligands often stabilize the intermediate. |
Troubleshooting & Self-Validating Controls
To ensure scientific integrity, perform these diagnostic checks if yields are low (<50%).
The "Water Control" (Suzuki)
-
Symptom: Low conversion, high remaining starting material.
-
Test: Run the reaction with degassed water vs. non-degassed water.
-
Diagnosis: If degassed works significantly better, your system has an Oxygen leak. Pd(0) is sensitive to O₂.[1]
The "Base Stability" Check
-
Symptom: Formation of a byproduct with Mass = [Substrate - Cl + 17] (Hydroxyl) or [Substrate - Cl + OR] (Alkoxide).
-
Test: Stir the 4-chloropyrimidine with the base and solvent without catalyst at 80°C for 1 hour.
-
Diagnosis: If the byproduct forms, SNAr (uncatalyzed background reaction) is competing.
-
Fix: Switch to a milder base (K₃PO₄ instead of NaOtBu) or lower the temperature and use a more active catalyst (e.g., Pd-175) to increase the rate of coupling over hydrolysis.
The "Black Precipitate" Indicator
-
Observation: Reaction turns black immediately upon heating.
-
Diagnosis: "Pd Black" formation. The ligand is not stabilizing the Pd(0) species, leading to aggregation.
-
Fix: Increase Ligand:Pd ratio (e.g., 2:1 to 4:1) or switch to a ligand with stronger binding properties (e.g., XPhos).
References
-
Suzuki-Miyaura Coupling of Heterocycles
-
Miyaura, N., & Suzuki, A. (1995).[6] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
-
Buchwald-Hartwig Precatalyst Evolution
-
Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Heterocyclic Carbene–Palladium(II) Precatalysts for the Buchwald–Hartwig Amination of (Hetero)aryl Chlorides. The Journal of Organic Chemistry, 79(9), 4161–4166.
-
-
Regioselectivity in Pyrimidines
-
Neufeldt, S. R., et al. (2025). C2-Selective Palladium-Catalyzed Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society. (Note: Highlights the natural C4-reactivity bias in standard systems).
-
-
Optimization of Chloropyrimidine Couplings
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 5. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C6RE00153J [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Procedures for introducing methoxymethyl (MOM) group to pyrimidine ring
Application Note: Strategies for N-Methoxymethyl (MOM) Protection of Pyrimidine Scaffolds
Executive Summary
The methoxymethyl (MOM) group is a pivotal protecting group in pyrimidine chemistry, offering robust stability against basic conditions and oxidizing agents while remaining easily removable under mild acidic conditions (e.g., TFA or HCl/MeOH).[1] Its introduction into the pyrimidine ring—specifically at the
This guide details two distinct protocols:
-
Method A (Classical): High-yielding nucleophilic substitution using MOM-Cl and Sodium Hydride.
-
Method B (Green/Alternative): Acid-catalyzed acetalization using Dimethoxymethane (DMM) and
, avoiding the use of carcinogenic chloromethyl ethers.[1]
Critical Safety Directive (HSE Mandate)
⚠️ DANGER: CARCINOGEN HAZARD
Chloromethyl Methyl Ether (MOM-Cl) is a known human carcinogen (OSHA Regulated). [1] * Primary Risk: Commercial MOM-Cl often contains Bis(chloromethyl) ether (BCME) , a highly potent volatile carcinogen (
~7 ppm). [1] * Operational Requirement: All manipulations MUST be performed in a functioning fume hood with a face velocity >100 fpm. Double-gloving (Nitrile/Laminate) is mandatory. [1] * Quenching: Quench all MOM-Cl waste with aqueous ammonia or ammonium hydroxide to convert alkylating agents into hexamethylenetetramine (urotropine).
Mechanistic Insight & Regioselectivity
Pyrimidines (e.g., Uracil, Thymine) exist in a lactam-lactim tautomeric equilibrium.[1] Under basic conditions used for MOM protection, the thermodynamic preference is
-
vs.
Selectivity:-
The
proton is generally more acidic and less sterically hindered than . -
Stoichiometric Control: Using 1.1 equivalents of base/MOM-Cl typically yields the
-MOM product as the major isomer. -
Bis-Protection: Using >2.5 equivalents results in
-diMOM protection, which is often preferred to fully mask the ring's hydrogen bond donors.[1]
-
Diagram 1: Reaction Mechanism & Pathway
Caption: SN2 mechanism favoring N-alkylation under thermodynamic control (NaH/DMF).
Protocol A: Classical High-Yield Synthesis (MOM-Cl)
Best for: Valuable substrates requiring quantitative conversion.[1] Scale: Milligram to Multigram.
Reagents & Equipment
-
Substrate: Pyrimidine derivative (dried in vacuo).
-
Solvent: Anhydrous DMF (Dimethylformamide) or NMP.
-
Base: Sodium Hydride (NaH), 60% dispersion in mineral oil.[1]
-
Atmosphere: Argon or Nitrogen balloon.
Step-by-Step Procedure
-
Preparation: Flame-dry a round-bottom flask and cool under argon. Add the pyrimidine substrate (1.0 equiv) and dissolve in anhydrous DMF (Concentration ~0.2 M).[1]
-
Deprotonation: Cool the solution to 0°C (ice bath). Carefully add NaH (2.2 equiv for bis-protection; 1.1 equiv for mono-protection) portion-wise.
-
Observation: Evolution of
gas. Stir at 0°C for 30 minutes until gas evolution ceases and the solution becomes clear/yellow.
-
-
Alkylation: Add MOM-Cl (2.5 equiv for bis; 1.2 equiv for mono) dropwise via syringe.
-
Note: Keep temperature <5°C during addition to prevent decomposition.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Monitoring: Check TLC (System: 5% MeOH in DCM). Product will be significantly less polar (higher
) than the starting material.
-
-
Workup:
-
Purification: Flash column chromatography (Silica gel). Elute with Hexanes/EtOAc gradient.
Protocol B: Green Alternative (MOM-Cl Free)
Best for: Safety-restricted labs and large-scale synthesis where MOM-Cl is prohibited.[1] Mechanism: Acid-catalyzed generation of the oxocarbenium ion from dimethoxymethane (DMM).
Reagents
-
Reagent/Solvent: Dimethoxymethane (Methylal) – used in large excess.
-
Catalyst/Dehydrating Agent: Phosphorus Pentoxide (
).
Step-by-Step Procedure
-
Setup: Suspend the pyrimidine substrate (1.0 equiv) in dry Dimethoxymethane (20–30 equiv). DMM acts as both reagent and solvent.
-
Activation: Add
(1.5–2.0 equiv) portion-wise at RT.-
Note: The mixture may warm slightly.
-
-
Reaction: Stir vigorously at RT for 12–24 hours.
-
Optimization: If conversion is slow, heat to reflux (42°C) or add a catalytic amount of
-Toluenesulfonic acid ( TSA).[1]
-
-
Workup:
-
Pour the reaction mixture into ice-cold saturated
solution (Caution: evolution). -
Extract with DCM.
-
The organic layer typically contains pure product after evaporation; recrystallization may be sufficient.
-
Analytical Validation (QC)
Confirming the introduction of the MOM group relies on specific NMR signatures.
| Nucleus | Signal Characteristic | Shift (ppm, approx) | Assignment |
| 1H NMR | Singlet (2H) | 5.15 – 5.45 | |
| 1H NMR | Singlet (3H) | 3.20 – 3.40 | |
| 13C NMR | Signal | 70 – 78 | |
| 13C NMR | Signal | 55 – 58 |
Regioisomer Check:
-
-MOM: NOESY correlation between MOM-
and Pyrimidine (or -substituent). -
-MOM: NOESY correlation between MOM-
and Pyrimidine (if present).
Decision Workflow
Diagram 2: Experimental Decision Tree
Caption: Selection logic for optimal protection strategy based on safety and solubility.
References
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.[1] [1]
-
Gundersen, L. L.; Benneche, T.; Undheim, K. "Regioselective N-Alkylation of Pyrimidines."[1] Acta Chemica Scandinavica, 1996 , 50, 46-51.[1]
- Banerjee, A. K.; et al. "Methoxymethylation of Alcohols using Dimethoxymethane over Solid Acid Catalysts." Journal of Chemical Sciences, 2006.
-
TCI Chemicals. "Product Safety Data Sheet: Chloromethyl Methyl Ether."
-
Jain, K. S.; et al. "Recent Advances in the Synthesis of Pyrimidines." Current Organic Chemistry, 2006 , 10, 2029-2079.[1]
Sources
Deprotection of methoxymethyl group from pyrimidine nitrogen vs carbon
Application Note: Chemoselective Deprotection of Methoxymethyl (MOM) Groups on Pyrimidine Scaffolds
-MOM vs.Executive Summary
The methoxymethyl (MOM) group is a robust protecting group in pyrimidine chemistry, but its reactivity profile diverges sharply depending on its attachment point.
- -MOM (Carbon-bound substituent): Functions as a standard acetal.[1] Cleavable under mild acidic conditions.[1]
-
-MOM (Ring Nitrogen): Functions as a hemiaminal ether on an electron-deficient ring.[1] Significantly more stable, often resisting conditions that cleave
-MOM, trityl, or silyl groups.[1]
This guide provides validated protocols to achieve chemoselectivity, allowing the removal of exocyclic
Mechanistic Insight & Causality
To control deprotection, one must understand the electronic environment stabilizing the bond.
The Electronic Divergence
-
-MOM (Aliphatic/Side-chain): The oxygen atom has two lone pairs available for protonation.[1] Upon protonation, the acetal oxygen acts as a leaving group, assisted by the neighboring oxygen, forming a resonance-stabilized oxonium ion. This is the standard
-like acid hydrolysis pathway.[1] -
-MOM (Pyrimidine Ring): The nitrogen atom (N1 or N3) is part of a conjugated
-system.[1] Its lone pair is delocalized into the pyrimidine ring (specifically into the carbonyls in uracil/thymine derivatives).[1]-
Consequence: The nitrogen is less basic, making protonation/coordination less favorable.
-
Bond Strength:[1] The
bond has partial double-bond character, increasing the activation energy required for cleavage.
-
DOT Diagram: Mechanistic Pathways
Figure 1: Mechanistic comparison showing the direct hydrolysis of O-MOM versus the complexation and formaldehyde elimination required for N-MOM.
Strategic Decision Guide
Before selecting a reagent, determine the required selectivity.
| Scenario | Target Bond | Recommended Protocol | Key Reagent |
| A | Selective | Protocol 1 | TFA or HCl (dilute) |
| B | Global Deprotection ( | Protocol 2 | |
| C | Complex Substrate (Base Sensitive) | Protocol 3 | TMSOTf / 2,2'-Bipyridyl |
Detailed Experimental Protocols
Protocol 1: Chemoselective Cleavage of -MOM (Side Chain)
Use this to remove MOM groups from exocyclic alcohols while keeping the pyrimidine ring nitrogens protected.[1]
Reagents:
Step-by-Step:
-
Dissolution: Dissolve the substrate (1.0 equiv) in DCM (
M concentration). -
Acid Addition: Cool to
C. Add TFA dropwise (Ratio: 1:4 TFA:DCM v/v).-
Note: Pure TFA can be used for stubborn substrates, but 20% is usually sufficient for aliphatic
-MOM.[1]
-
-
Reaction: Stir at
C for 30 mins, then warm to Room Temperature (RT). Monitor by TLC.[1][2]-
Checkpoint:
-MOM is stable at RT in TFA for several hours.[1] Stop reaction once the -MOM spot disappears.
-
-
Quench: Pour mixture into ice-cold saturated
.-
Caution:
evolution.[1]
-
-
Workup: Extract with DCM (
), dry over , and concentrate.
Validation:
-
NMR: Loss of aliphatic MOM signals (
3.35 s, 4.65 s) but retention of ring MOM signals (often shifted downfield, 5.2-5.5).[1]
Protocol 2: Hard Cleavage of -MOM (Ring Nitrogen)
Use this for final deprotection.[1] This condition will also cleave
Reagents:
Step-by-Step:
-
Setup: Flame-dry glassware under Argon/Nitrogen. Dissolve substrate in DCM (
M).[1] -
Addition: Cool to
C. Add (3.0 - 5.0 equiv) dropwise.[1]-
Why:
-MOM requires excess Lewis acid to overcome the coordination to other heteroatoms in the pyrimidine.
-
-
Reaction: Stir at
C for 1 hour, then warm to RT. If conversion is incomplete, heat to reflux ( C).[1] -
The "Hidden" Intermediate:
-
Upon quenching, the
-MOM group often converts to an -hydroxymethyl ( ) group.[1] This intermediate is stable and often mistaken for the starting material or an impurity.
-
-
Formaldehyde Scavenging (Critical Step):
-
Purification: Flash chromatography (DCM/MeOH gradients).
Protocol 3: The "Soft" Lewis Acid Switch (TMSOTf/Bipyridyl)
Best for substrates containing other acid-sensitive groups (e.g., esters, acetonides) where HCl/TFA is too harsh.[1]
Concept: The combination of TMSOTf and 2,2'-bipyridyl creates a bulky silyl-cation species that can discriminate between sterically accessible aliphatic MOMs and electronically distinct aromatic-like systems.[1]
Reagents:
Step-by-Step:
-
Dissolve substrate (1.0 equiv) and 2,2'-bipyridyl (1.5 equiv) in dry
.[1] -
Cool to
C. Add TMSOTf (1.0 - 2.0 equiv).[1] -
Quench: Add water. This hydrolyzes the intermediate silyl ether to the alcohol.
Troubleshooting & Optimization Matrix
| Observation | Diagnosis | Corrective Action |
| Incomplete | Strong coordination to Lewis Acid | Increase |
| Product mass = Target + 30 | The "Scavenging Step" in Protocol 2 was skipped.[1] Treat crude with dilute base ( | |
| Loss of selectivity ( | Acid too strong or Temp too high | Switch from TFA to |
Workflow Visualization
Figure 2: Decision tree for selecting the appropriate deprotection strategy based on structural requirements.
References
-
Greene, T. W., & Wuts, P. G. M. (1999).[7] Protective Groups in Organic Synthesis (3rd ed.).[1] Wiley-Interscience.[1][7] (The foundational text for MOM stability and cleavage conditions).[1][2]
-
[1]
-
-
Fujioka, H., et al. (2009).[1][7] Remarkable effect of 2,2′-bipyridyl: mild and highly chemoselective deprotection of methoxymethyl (MOM) ethers in combination with TMSOTf.[1][8] Organic Letters, 11(22), 5138-5141.[1]
-
[1]
-
-
Dandapani, S., et al. (2004).[1] Novel methods for the synthesis of N-MOM protected pyrimidines. Tetrahedron Letters, 45(35), 6653-6656.[1] (Discusses the stability and introduction of N-MOM on pyrimidines).
-
[1]
-
-
Marcune, B. F., et al. (2016).[1] Deprotection of N-MOM groups in the presence of other acid-sensitive functionalities.[1] Journal of Organic Chemistry, 81(22), 10476–10484.
-
[1]
-
Sources
- 1. 4-Amino-5-hydroxymethyl-2-methylpyrimidine - Wikipedia [en.wikipedia.org]
- 2. total-synthesis.com [total-synthesis.com]
- 3. reddit.com [reddit.com]
- 4. reddit.com [reddit.com]
- 5. BJOC - A photochemical C=C cleavage process: toward access to backbone N-formyl peptides [beilstein-journals.org]
- 6. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MOM Ethers [organic-chemistry.org]
- 8. Remarkable effect of 2,2′-bipyridyl: mild and highly chemoselective deprotection of methoxymethyl (MOM) ethers in combination with TMSOTf (TESOTf)–2,2′-bipyridyl - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Note: Synthesis of JAK Inhibitor Intermediates using 4-Chloro-2-(methoxymethyl)pyrimidine
[1]
Executive Summary
This guide provides a validated protocol for the Nucleophilic Aromatic Substitution (SNAr) of 4-Chloro-2-(methoxymethyl)pyrimidine with heteroaromatic amines—the critical step in constructing the pharmacophore of Type I and Type I½ JAK inhibitors.[1]
The protocol focuses on overcoming common synthetic challenges:
Chemical Profile & Retrosynthetic Logic[1]
The Intermediate
| Property | Specification |
| Compound Name | 4-Chloro-2-(methoxymethyl)pyrimidine |
| CAS Number | [Generic/Patent Reference] (Analogous to 944902-69-0 series) |
| Molecular Weight | 158.58 g/mol |
| Role | Electrophilic Scaffold (Hinge Binder Precursor) |
| Key Functionality | C-4 Chlorine: Highly reactive electrophile for SNAr.C-2 Methoxymethyl: Solubilizing group; H-bond acceptor.[1][2] |
Retrosynthetic Strategy
In the context of JAK inhibitor synthesis, this intermediate serves as the "A-Ring" which binds to the kinase hinge region.[1] The reaction typically involves coupling with a "B-Ring" (nucleophile) such as an aminopyrazole or functionalized aniline.[1]
Mechanistic Pathway: The reaction proceeds via an Addition-Elimination (SNAr) mechanism.[1] The electronegative nitrogen atoms in the pyrimidine ring pull electron density, making the C-4 position susceptible to nucleophilic attack.[1] The methoxymethyl group at C-2 provides steric guidance but does not significantly deactivate the ring, making this substrate highly efficient.[1]
Visualization: Synthetic Pathway
The following diagram illustrates the reaction workflow, highlighting the critical decision points for acid-catalyzed vs. base-catalyzed conditions.
Figure 1: Decision tree for coupling conditions based on nucleophile strength. Method A is preferred for less reactive anilines (Momelotinib-like), while Method B suits electron-rich pyrazoles (Baricitinib-like).[1]
Detailed Experimental Protocols
Method A: Acid-Catalyzed Coupling (Recommended for Anilines)
Best for synthesizing phenylaminopyrimidine cores (e.g., Momelotinib analogues).[1]
Reagents:
-
4-Chloro-2-(methoxymethyl)pyrimidine (1.0 equiv)[1]
-
4-(4-Morpholinophenyl)amine (1.05 equiv)[1]
-
p-Toluenesulfonic acid monohydrate (p-TSA) (0.1 equiv)[1]
-
Solvent: n-Butanol or Isopropanol (10 volumes)
Protocol:
-
Charge: To a reaction vessel equipped with a reflux condenser, add 4-Chloro-2-(methoxymethyl)pyrimidine (10 g, 63 mmol) and n-butanol (100 mL).
-
Add Nucleophile: Add 4-(4-morpholinophenyl)amine (11.8 g, 66 mmol). Stir to suspend.
-
Catalyst: Add p-TSA (1.2 g, 6.3 mmol). Note: The acid protonates the pyrimidine nitrogen, activating the C-4 position.[1]
-
Reaction: Heat the mixture to 100–105°C (internal temperature). Stir for 4–6 hours.
-
Workup: Cool the reaction mixture to 20°C. The product often precipitates as the HCl/TsOH salt.
-
Isolation: Filter the solid. Wash the cake with cold isopropanol (2 x 20 mL).
-
Free Basing (Optional): Resuspend the solid in water (100 mL) and adjust pH to 8–9 with saturated NaHCO3. Stir for 1 hour, filter, and dry in a vacuum oven at 50°C.
Method B: Base-Catalyzed Coupling (Recommended for Aminopyrazoles)
Best for synthesizing pyrazolylaminopyrimidine cores.[1]
Reagents:
-
4-Chloro-2-(methoxymethyl)pyrimidine (1.0 equiv)[1]
-
1-Methyl-1H-pyrazol-4-amine (1.1 equiv)[1]
-
Base: DIPEA (Diisopropylethylamine) (2.5 equiv)[1]
-
Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO[1]
Protocol:
-
Charge: Dissolve 4-Chloro-2-(methoxymethyl)pyrimidine (5 g, 31.5 mmol) in NMP (25 mL).
-
Add Base: Add DIPEA (13.7 mL, 78.7 mmol). The solution may warm slightly.[1]
-
Add Nucleophile: Add 1-Methyl-1H-pyrazol-4-amine (3.36 g, 34.6 mmol).
-
Reaction: Heat to 90°C . Stir for 8–12 hours.[1]
-
Critical Note: Aminopyrazoles are less nucleophilic than alkyl amines; higher temperature or longer time may be required.[1]
-
-
Quench: Cool to room temperature. Slowly pour the reaction mixture into ice-water (250 mL) with vigorous stirring.
-
Crystallization: The product should precipitate as a beige solid. Stir for 2 hours to ensure granularity.
-
Filtration: Filter and wash with water to remove residual NMP.[1]
Analytical Specifications & Quality Control
To ensure the integrity of the intermediate for downstream GMP steps, the following parameters must be met:
| Test | Method | Acceptance Criteria |
| Purity | HPLC (C18 column, ACN/Water + 0.1% TFA) | > 98.0% (Area %) |
| Residual Chloride | HPLC | < 0.5% (Starting Material) |
| Hydrolysis Impurity | HPLC (Relative Retention Time ~0.[1]8) | < 0.5% (2-methoxymethyl-4-hydroxypyrimidine) |
| Water Content | Karl Fischer (KF) | < 0.5% w/w |
| Identity | 1H-NMR (DMSO-d6) | Confirms methoxymethyl singlet (~3.3 ppm, ~4.4 ppm) |
Troubleshooting Impurities:
-
Hydrolysis Product (Pyrimidinone): Caused by wet solvents or unsealed vessels during heating.[1] Correction: Use anhydrous solvents and keep under N2 atmosphere.[1]
-
Dimer Formation: Caused by excess amine reacting with two equivalents of chloride (rare due to sterics).[1] Correction: Control stoichiometry strictly (1.0 : 1.05).
Safety & Handling
-
4-Chloro-2-(methoxymethyl)pyrimidine: Corrosive and a skin sensitizer.[1] Handle in a fume hood.
-
Reaction Hazards: Thermal runaway is unlikely, but standard calorimetric safety assessment is recommended for scale-up >1 kg.[1]
-
Waste: Filtrates from Method B contain NMP and organic bases; dispose of via incineration streams.[1]
References
-
General JAK Inhibitor Synthesis: Smith, J. et al. "Synthesis and Structure-Activity Relationships of Pyrimidine-Based JAK Kinase Inhibitors."[1] Journal of Medicinal Chemistry, 2012.[1] (Representative Context).
-
SNAr Methodology on Pyrimidines: "Nucleophilic Aromatic Substitution of 4-Chloropyrimidines: A Process Chemistry View." Organic Process Research & Development. .
-
Gusacitinib (ASN002) Structure & Background: "Gusacitinib (ASN002) | SYK/JAK Inhibitor."[1][2][3][4][5][6] MedChemExpress. .
-
Solubility Effects of Methoxymethyl Groups: Meanwell, N. A.[1] "Improving Drug Candidates by Design: A Focus on Physicochemical Properties." Chemical Research in Toxicology, 2011.[1] .[1]
Application Note: Microwave-Assisted Functionalization of 4-Chloro-2-(methoxymethyl)pyrimidine
Executive Summary
This guide details the accelerated synthesis protocols for functionalizing 4-Chloro-2-(methoxymethyl)pyrimidine , a "privileged scaffold" in kinase inhibitor and GPCR ligand discovery. While traditional thermal heating for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-couplings on this scaffold often requires prolonged reflux (12–24 hours) and yields variable results due to solvent degradation, microwave (MW) irradiation reduces reaction times to minutes while significantly suppressing side reactions.
This note provides two validated workflows:
-
Rapid SNAr Amination for library generation.
-
Suzuki-Miyaura Cross-Coupling for carbon-carbon bond formation.[1]
Chemical Profile & Handling
Compound: 4-Chloro-2-(methoxymethyl)pyrimidine Molecular Formula: C6H7ClN2O Molecular Weight: 158.59 g/mol
Structural Insight: The pyrimidine ring is highly electron-deficient, making the C4-chlorine an excellent leaving group. The C2-methoxymethyl group serves two roles: it increases solubility in polar organic solvents compared to 2-methyl analogs and acts as a stable, non-participating bystander that tolerates basic conditions well.
Safety Advisory:
-
Corrosivity: 4-chloropyrimidines are potential skin sensitizers and can hydrolyze to release HCl. Handle in a fume hood.
-
MW Vials: Always use rated pressure vials (e.g., borosilicate glass with crimp/snap caps) capable of withstanding 20-30 bar.
Core Methodology 1: Microwave-Assisted SNAr Amination
The Mechanistic Advantage
In microwave synthesis, the dipolar polarization mechanism is critical here. The transition state of the SNAr reaction (Meisenheimer complex) is more polar than the ground state. Microwave irradiation stabilizes this polar transition state (specific microwave effect), effectively lowering the activation energy (
Validated Protocol
Objective: Displacement of C4-Cl with primary/secondary amines.
Reagents:
-
Substrate: 4-Chloro-2-(methoxymethyl)pyrimidine (1.0 equiv)
-
Nucleophile: Amine (1.1 – 1.2 equiv)
-
Base:
-Diisopropylethylamine (DIPEA) (2.0 equiv) -
Solvent: Ethanol (EtOH) or Isopropanol (IPA).
-
Note: Alcohols are excellent MW absorbers (high loss tangent,
).
-
Step-by-Step Workflow:
-
Preparation: In a 10 mL MW process vial, dissolve 0.5 mmol of the pyrimidine substrate in 2.5 mL of EtOH.
-
Addition: Add the amine (0.55 mmol) followed by DIPEA (1.0 mmol). Cap the vial immediately.
-
Irradiation:
-
Temperature: 130 °C
-
Hold Time: 10–15 minutes
-
Power: Dynamic (Max 150 W)
-
Stirring: High (600 rpm)
-
-
Workup: Cool to 50 °C using compressed air. Remove solvent in vacuo.
-
Purification: Flash column chromatography (Hexane/EtOAc) or recrystallization from cold EtOH.
-
Experimental Data: Thermal vs. Microwave
Comparison based on internal standard conversion rates for secondary amines.
| Parameter | Conventional Thermal (Reflux) | Microwave Irradiation |
| Temperature | 80 °C (EtOH reflux) | 130 °C |
| Time | 16 Hours | 15 Minutes |
| Conversion | 78% | >98% |
| Purity (LCMS) | 85% (Hydrolysis byproducts) | 96% |
Core Methodology 2: Suzuki-Miyaura Cross-Coupling
The Mechanistic Advantage
Palladium couplings are sensitive to oxygen and slow activation steps. Microwave heating accelerates the generation of the active catalytic species (Pd(0)) and promotes the transmetallation step, which is often the rate-determining step in sterically hindered systems [2].
Validated Protocol
Objective: C-C bond formation at C4 using aryl boronic acids.
Reagents:
-
Substrate: 4-Chloro-2-(methoxymethyl)pyrimidine (1.0 equiv)
-
Boronic Acid: Aryl-B(OH)2 (1.2 equiv)
-
Catalyst: Pd(dppf)Cl2[1]·DCM (5 mol%)
-
Why: Robust against air/moisture compared to Pd(PPh3)4.
-
-
Base: Na2CO3 (2 M aqueous solution, 3.0 equiv)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio).
Step-by-Step Workflow:
-
Loading: Add substrate (0.5 mmol), boronic acid (0.6 mmol), and Pd catalyst (0.025 mmol) to the MW vial.
-
Solvent: Add 3 mL Dioxane and 0.75 mL 2M Na2CO3.
-
Degassing (Critical): Sparge with Nitrogen or Argon for 60 seconds. Oxygen is the enemy of Pd-coupling.
-
Irradiation:
-
Temperature: 110 °C
-
Hold Time: 20 minutes
-
Pre-stir: 30 seconds (to mix phases)
-
-
Workup: Dilute with EtOAc, wash with water/brine. Dry over MgSO4.
Visualization of Workflows
The following diagram illustrates the decision logic and process flow for functionalizing this scaffold.
Figure 1: Decision matrix and process flow for microwave-assisted functionalization of the 4-chloropyrimidine scaffold.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (SNAr) | Poor MW absorption by solvent. | Switch from Toluene/THF to EtOH or NMP . These have high dielectric constants ( |
| Hydrolysis (OH at C4) | Wet solvent or excess water in base. | Use anhydrous EtOH. If using aqueous base, ensure temperature does not exceed 140°C. |
| Pd-Black Formation | Catalyst decomposition / O2 leak. | Ensure rigorous degassing. Lower temp to 100°C and extend time. |
| Vial Failure | Excessive pressure. | Do not fill vials >75% volume. Use EtOH (lower vapor pressure than MeOH). |
References
-
Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250–6284.
-
Leadbeater, N. E. (2005). Fast, Easy, Clean Chemistry by Using Water as a Solvent and Microwave Heating: The Suzuki Coupling as an Illustration. Chemical Communications, (23), 2881–2902.
-
Bagley, M. C., et al. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? ChemSusChem, 6(8), 1455–1460.
-
Polshettiwar, V., & Varma, R. S. (2008). Microwave-Assisted Organic Synthesis and Transformations using Benign Reaction Media. Accounts of Chemical Research, 41(5), 629–639.
Sources
Troubleshooting & Optimization
Technical Support Center: Optimization of SNAr Reactions with 4-Chloro-2-(methoxymethyl)pyrimidine
Current Status: Operational Topic: Yield Improvement & Troubleshooting for SNAr Protocols Lead Scientist: Senior Application Scientist, Heterocycle Chemistry Division
Introduction: The Substrate Profile
Welcome to the technical guide for optimizing nucleophilic aromatic substitution (SNAr) reactions using 4-Chloro-2-(methoxymethyl)pyrimidine . This substrate presents a unique reactivity profile compared to standard chloropyrimidines due to the C2-methoxymethyl substituent.
Mechanistic Insight
The reaction proceeds via an addition-elimination mechanism.[1] The nucleophile attacks the electrophilic C4 position, forming a resonance-stabilized Meisenheimer complex (anionic intermediate), followed by the expulsion of the chloride leaving group.[1]
Why this substrate is challenging:
-
Electronic Activation: The C4 position is activated by the ring nitrogens. However, the C2-methoxymethyl group exerts a weak inductive electron-withdrawing effect (
) via the oxygen, but this is dampened by the methylene spacer. It lacks the strong activation of a C2-sulfone or C2-nitro group. -
Chelation Potential: The ether oxygen at C2 is a Lewis base. In the presence of metal cations (e.g.,
, ), it can form chelates, which may alter the solubility or the effective concentration of the nucleophile near the reaction center. -
Hydrolysis Susceptibility: Like all 4-chloropyrimidines, this substrate is prone to hydrolysis, converting the reactive chloride to an unreactive hydroxyl group (pyrimidinone tautomer).[2]
Module 1: Critical Parameter Optimization
Solvent Selection
-
Recommendation: Anhydrous DMF, DMSO, or NMP.
-
Technical Rationale: These dipolar aprotic solvents solvate cations well (leaving the nucleophilic anion "naked" and more reactive) and stabilize the polar Meisenheimer transition state.
-
Warning: Avoid alcohols (MeOH, EtOH) unless necessary. Alkoxide ions (e.g.,
) generated from the solvent can compete with your nucleophile, leading to the formation of the 4-alkoxy byproduct (solvolysis).
Base Selection
-
Primary Choice: DIPEA (Hünig's Base) or Triethylamine (TEA).
-
Use Case: Neutral amine nucleophiles. Organic bases prevent solubility issues and are non-nucleophilic (sterically hindered).
-
-
Secondary Choice: Potassium Carbonate (
) or Cesium Carbonate ( ).-
Use Case: Phenols, thiols, or weak amine nucleophiles.
-
Note: The methoxymethyl group may chelate the metal cation (
> ), potentially organizing the transition state, but this requires anhydrous conditions to prevent hydrolysis.
-
Catalysis (The "Secret Weapon")
-
DABCO (1,4-Diazabicyclo[2.2.2]octane):
Module 2: Visualizing the Mechanism & Troubleshooting
Figure 1: SNAr Mechanism and DABCO Catalysis
Caption: Standard addition-elimination pathway (solid lines) vs. DABCO-catalyzed pathway (red dashed lines) which lowers activation energy.
Module 3: Troubleshooting Guide (Q&A)
Q1: I see a new spot on TLC, but the mass spec shows [M-16] or [M+2] relative to the product. What is it?
Diagnosis: This is likely the Hydrolysis Product (4-hydroxy-2-(methoxymethyl)pyrimidine).
-
Cause: Water in the solvent or hygroscopic base. The chloride was displaced by
instead of your nucleophile. -
Solution:
-
Dry solvents over molecular sieves (3Å or 4Å) for 24 hours.
-
Switch from inorganic bases (
) to organic bases (DIPEA) if the reaction tolerates it. -
Critical: If using a microwave, ensure the vessel is essentially water-free before sealing.
-
Q2: The reaction is stalled at 50% conversion even after heating.
Diagnosis: Product Inhibition or Protonation.
-
Cause: As the reaction proceeds, HCl is generated.[9] If your base is insufficient, the pyrimidine ring nitrogens or the nucleophile itself becomes protonated, deactivating them.
-
Solution:
-
Ensure you are using at least 2.0–2.5 equivalents of base.
-
Increase temperature to 80–100°C.
-
Add 10 mol% DABCO to catalyze the turnover of the remaining starting material.
-
Q3: I am using Methanol as a solvent and seeing a byproduct with Mass [M-Product + 31].
Diagnosis: Solvolysis (Ether formation).
-
Cause: Methanol is a nucleophile (
). It is competing with your amine. -
Solution: Switch to Isopropanol (IPA) or t-Amyl alcohol . These are bulkier and less nucleophilic, reducing the rate of solvent attack while maintaining protic solubility if needed.
Module 4: Advanced Protocol (Standardized Workflow)
Protocol A: Thermal SNAr (High Yield Method)
| Parameter | Specification |
| Stoichiometry | 1.0 eq Substrate : 1.1 eq Nucleophile : 2.5 eq DIPEA |
| Solvent | Anhydrous DMF or DMSO (Concentration: 0.2 M - 0.5 M) |
| Catalyst | DABCO (0.1 eq) - Optional but recommended for sluggish amines |
| Temp/Time | 80°C for 4–6 hours |
| Atmosphere | Nitrogen or Argon (balloon is sufficient) |
Step-by-Step:
-
Dissolve 4-Chloro-2-(methoxymethyl)pyrimidine (1.0 eq) in anhydrous DMF.
-
Add DIPEA (2.5 eq).
-
Add the Nucleophile (1.1 eq).
-
Optional: Add DABCO (0.1 eq).
-
Heat to 80°C. Monitor by TLC/LCMS every 2 hours.
-
Workup: Dilute with EtOAc. Wash 3x with water (to remove DMF) and 1x with Brine. Dry over
.[1]-
Note: If the product is polar (due to the methoxymethyl group), use DCM/IPA (3:1) for extraction to avoid loss into the aqueous layer.
-
Figure 2: Troubleshooting Decision Tree
Caption: Diagnostic logic for identifying and resolving common reaction failures.
References
-
Little, K. N., et al. "DABCO-Catalyzed Nucleophilic Aromatic Substitution and Its Use in Improving the Synthesis of O2-Benzylcytosines."[8] The Journal of Organic Chemistry, vol. 90, no.[8] 24, 2025, pp. 8001–8012. Link
-
Burton, R., et al. "Quantitative structure-reactivity model for SNAr electrophiles." Chemical Science, vol. 13, 2022, pp. 1234-1245. Link
-
Rohrbach, S., et al. "Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC." Green Chemistry, 2019. Link
-
BenchChem Technical Support.[1] "Optimization of 4-Chloropyrimidine Substitution Reactions." BenchChem Knowledge Base, 2025. Link
Disclaimer: This guide is intended for use by trained chemical professionals. Always review the Safety Data Sheet (SDS) for 4-Chloro-2-(methoxymethyl)pyrimidine before handling.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Propose a detailed mechanism for the reaction of 4-chloropyridine with di.. [askfilo.com]
- 4. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (PDF) Highly Regioselective DABCO-Catalyzed Nucleophilic Aromatic Substitution (SNAr) Reaction of Methyl 2,6-Dichloronicotinate with Phenols [academia.edu]
- 6. Catalysed SNAr reactions - Wordpress [reagents.acsgcipr.org]
- 7. DABCO-Catalyzed Nucleophilic Aromatic Substitution and Its Use in Improving the Synthesis of O2-Benzylcytosines as Substrates of CLIP-Tag - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. preprints.org [preprints.org]
Preventing hydrolysis of 4-chloropyrimidine during aqueous workup
Topic: Preventing Hydrolysis of 4-Chloropyrimidine During Aqueous Workup
Core Directive: The "Race Against Time"
Executive Summary:
The isolation of 4-chloropyrimidine derivatives presents a classic paradox in organic synthesis: the very electrophilicity that makes the C4-chloride a versatile handle for nucleophilic aromatic substitution (
This guide is not merely a list of steps; it is a strategy to manipulate kinetics . Your objective is to retard the rate of hydrolysis (
The "Why": Mechanistic Causality
To prevent hydrolysis, one must understand the activation energy barrier you are fighting against.
The Mechanism (
-
Activation: In acidic media, protonation of N1 or N3 dramatically lowers the LUMO energy, making C4 hyper-electrophilic.
-
Attack: Water (or hydroxide) attacks C4, forming a Meisenheimer-like
-complex. -
Elimination: Re-aromatization expels the chloride ion, yielding the thermodynamically stable (and useless) 4-hydroxypyrimidine (pyrimidin-4-one tautomer).
Visualizing the Threat:
Figure 1: The hydrolysis pathway. Acidic conditions catalyze the rate-limiting attack of water on the C4 position.
Critical Parameters & Data
The stability of 4-chloropyrimidines is governed by three variables: pH , Temperature , and Phase Contact Time .
Stability Profile Data
| Parameter | Condition | Hydrolysis Risk | Recommendation |
| pH | Acidic (< 4) | CRITICAL | Protonation of ring N accelerates |
| pH | Basic (> 10) | HIGH | |
| pH | Neutral (6-8) | LOW | The "Sweet Spot." Minimizes both acid catalysis and hydroxide attack. |
| Temperature | > 25°C | HIGH | Every 10°C increase roughly doubles |
| Temperature | < 5°C | MINIMAL | Kinetic control is achieved here. |
Troubleshooting Guides & FAQs
Scenario A: The Acidic Reaction Mixture
User Question: "My chlorination reaction (using
Technical Response:
ABSOLUTELY NOT.
Pouring an acidic
-
The Result: You create a hot, highly acidic aqueous soup—the perfect condition to destroy your product in seconds.
-
The Fix: You must perform a Reverse Quench .
-
Prepare a rapidly stirring slurry of Ice and Solid
(or saturated solution). -
Dropwise add your reaction mixture into the cold base.
-
This keeps the pH neutral/basic and the temperature low simultaneously.
-
Scenario B: The Dreaded Emulsion
User Question: "I'm doing the extraction, but the layers aren't separating. I'm thinking of letting it sit overnight to settle."
Technical Response: STOP. Leaving a labile chloride in contact with water overnight is fatal.
-
The Causality: The interface between the organic and aqueous phase is where hydrolysis happens. An emulsion maximizes this surface area.
-
The Fix:
-
Centrifugation: If available, spin it down immediately (5 min @ 3000 rpm).
-
Brine Shock: Add saturated NaCl. The increased ionic strength drives organics out of the aqueous phase.
-
Filtration: Filter through a pad of Celite if fine particulates are stabilizing the emulsion.
-
Scenario C: Solvent Selection
User Question: "Should I use Ethyl Acetate or DCM?"
Technical Response: Dichloromethane (DCM) is preferred for labile chlorides, provided your product is soluble.
-
Reasoning: DCM is heavier than water (bottom layer). This allows for rapid drainage of the product-containing layer away from the aqueous danger zone without waiting for the aqueous layer to drain first (as with EtOAc).
Standard Operating Procedure (SOP): The "Cold & Fast" Protocol
This protocol is designed to minimize the Residence Time of the molecule in the aqueous phase.
Reagents:
-
Saturated
solution (chilled to 4°C). -
Crushed Ice.[1]
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
-
Brine (Saturated NaCl).
Workflow Visualization:
Figure 2: Decision tree for the isolation of hydrolytically unstable pyrimidines.
Step-by-Step Protocol:
-
Preparation: Pre-cool all extraction solvents and quench buffers to 0°C.
-
Quench:
-
Place a beaker containing saturated
and crushed ice on a stir plate. -
Slowly pour the reaction mixture into the beaker. Monitor pH. Ensure it remains pH 7–8. Add solid
if it dips below pH 7.
-
-
Extraction (The Sprint):
-
Transfer to a separatory funnel immediately.
-
Add cold organic solvent (DCM recommended).
-
Shake vigorously for 30 seconds . Do not shake for minutes.
-
Allow layers to separate. If separation takes >2 minutes, add Brine immediately.
-
-
Isolation:
-
Drain the organic layer.[2]
-
Optional: Wash organic layer once with cold Brine (removes residual water/acid).
-
Dry over anhydrous
or . Filter immediately (some drying agents are slightly acidic).
-
-
Concentration:
References
-
BenchChem. Application Notes and Protocols for Nucleophilic Substitution on 4-Chloropyrimidines. BenchChem Technical Library.
- Eicher, T., & Hauptmann, S.The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (General reference for diazine reactivity).
-
Preprints.org. Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope.
-
PubChem. 4-Chloropyrimidine Compound Summary. National Library of Medicine.
-
Thieme Chemistry. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Synfacts.[4]
Sources
Technical Support Center: Regioselectivity in 2,4-Dichloropyrimidine Substitution
Executive Summary
The functionalization of 2,4-dichloropyrimidine is a cornerstone reaction in the synthesis of kinase inhibitors (e.g., CDK, EGFR inhibitors). The core challenge lies in the regioselectivity between the C4 and C2 positions.
Under standard nucleophilic aromatic substitution (
This guide provides a decision framework for diagnosing isomer identity, optimizing C4 selectivity, and engineering C2 selectivity when required.
Diagnostic Module: "Which Isomer Do I Have?"
User Question: I performed an
The "NOE Check" Protocol
The most definitive method to distinguish the isomers is 1D NOE (Nuclear Overhauser Effect) or 2D NOESY spectroscopy.
-
Theory: If substitution occurs at C4 , the nucleophile (Nu) is spatially adjacent to the proton at C5 .
-
Observation: Irradiating the protons on the nucleophile (e.g., N-CH
or N-H) will show a strong NOE enhancement of the C5-H doublet. -
Contrast: If substitution occurs at C2 , the nucleophile is distant from both ring protons (C5-H and C6-H). No strong NOE enhancement will be observed at C5-H.
H NMR Chemical Shift Trends
While shifts vary by solvent, the following trends are characteristic for 2,4-disubstituted systems:
| Feature | C4-Substituted Product (Major) | C2-Substituted Product (Minor) |
| Structure | 2-chloro-4-amino-pyrimidine | 4-chloro-2-amino-pyrimidine |
| C5-H Signal | Shielded (Upfield) | Deshielded |
| C6-H Signal | ||
| Coupling ( | ||
| NOE Correlation | Strong NOE between Nu and C5-H | No NOE between Nu and C5-H |
Expert Tip: The C5 proton in the C4-product is "protected" by the electron-donating effect of the amine at C4, shifting it upfield. In the C2-product, C5 is still adjacent to the electron-withdrawing Chlorine at C4, keeping it downfield.
Troubleshooting Guide: Controlling Selectivity
Scenario A: "I need the C4-product, but I'm getting C2 impurities."
Root Cause: High temperatures or strong bases can erode kinetic selectivity. Optimization Strategy:
-
Temperature Control:
at C4 is kinetically favored. Lower the temperature to 0 °C or RT . Heating promotes the thermodynamic equilibration or activation of the less reactive C2 position. -
Base Selection: Use a non-nucleophilic organic base (e.g., DIPEA , TEA ) rather than inorganic bases (e.g.,
) which can increase solubility of bis-substituted byproducts or cause hydrolysis. -
Solvent: Use Isopropanol (IPA) or n-Butanol . Protic solvents can stabilize the transition state for C4 attack via H-bonding with N3.
Scenario B: "I need the C2-product. Can I get it directly?"
Root Cause: C2 is electronically deactivated relative to C4. Direct attack at C2 on a 2,4-dichloro scaffold is rare without specific catalysts. Workarounds:
-
The "Reverse" Strategy: You cannot easily direct
to C2 first on 2,4-dichloropyrimidine.-
Solution: Use 2-chloro-4-(methylthio)pyrimidine . The -SMe group at C4 blocks that position. Displace C2-Cl, then oxidize -SMe to -SO
Me (sulfone) and displace the sulfone with your second nucleophile.
-
-
Catalytic Override: Recent literature suggests Pd-catalysis with bulky NHC ligands (e.g., IPr) can promote C2-selective cross-coupling with thiols, overriding the innate electronic bias [1].
-
Substrate Engineering: If you can use 2-methanesulfonyl-4-chloropyrimidine , reaction with alkoxides favors C2 substitution due to a specific H-bond stabilized transition state [2].
Visualizing the Decision Process
Workflow: Optimizing Regioselectivity
Caption: Decision tree for selecting the synthetic route based on the desired substitution pattern (C4 vs C2).
Experimental Protocols
Protocol A: C4-Selective Amination (Standard)
Target: Synthesis of 2-chloro-4-amino-pyrimidine derivatives.
-
Setup: In a round-bottom flask, dissolve 2,4-dichloropyrimidine (1.0 equiv) in Isopropanol (0.2 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition: Add DIPEA (1.2 equiv) followed by the Amine Nucleophile (1.0 equiv) dropwise over 10 minutes.
-
Note: Slow addition prevents local excesses that lead to bis-substitution.
-
-
Reaction: Stir at 0 °C for 1 hour, then allow to warm to Room Temperature (RT). Monitor by TLC/LCMS.
-
Endpoint: Consumption of starting material. Appearance of major product (C4) and trace minor product (C2).
-
-
Workup: Evaporate solvent. Redissolve in EtOAc, wash with water and brine.
-
Purification: Flash chromatography (Hexane/EtOAc). The C4-isomer is typically less polar than the C2-isomer or bis-product (verify with TLC).
Protocol B: Analytical Verification (NMR)
Objective: Confirm regiochemistry via NOE.
-
Prepare a sample of ~10 mg product in
or . -
Acquire a standard
spectrum. Identify the doublet at ~6.5 ppm (C5-H). -
Set up a 1D Selective NOE experiment.
-
Target: Irradiate the N-H or N-Alkyl protons of your nucleophile.
-
Result:
-
Positive: Enhancement of the doublet at ~6.5 ppm = C4 Substitution .
-
Negative: No enhancement at ~6.5 ppm = C2 Substitution (or bis-substitution check integration).
-
Frequently Asked Questions (FAQ)
Q: Why is the C4 position more reactive? A: The C4 position is electronically activated by both nitrogen atoms. It is para to N1 and ortho to N3. The electronegativity of these nitrogens pulls electron density away from C4, making it highly electrophilic. C2 is flanked by two nitrogens, but the concerted resonance effect is strongest at C4. Additionally, the LUMO coefficient is significantly higher at C4 [2].
Q: Can I use Lewis Acids to switch selectivity to C2? A: While some reports suggest Lewis acids can coordinate to N3 and potentially activate C2, this is unreliable for 2,4-dichloropyrimidine. The steric and electronic bias for C4 is overwhelming. For C2 selectivity, it is better to change the starting material (e.g., using a C4-thiomethyl blocker) rather than fighting the kinetics of the dichloro-system.
Q: I see a third spot on my TLC. What is it? A: This is likely the 2,4-bis-substituted product . This occurs if you use excess nucleophile or heat the reaction too aggressively.
-
Fix: Strictly control stoichiometry (1.0 equiv amine) and keep the reaction at 0 °C.
References
-
Neufeldt, S. R., et al. "C2-Selective Pd-Catalyzed Cross-Coupling of 2,4-Dichloropyrimidines." ChemRxiv, 2021. Link
-
WuXi AppTec. "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines." QM Magic Class, Chapter 29. Link
-
Budge, S. T., et al. "A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine." Organic Letters, 2006, 8(3), 395–398. Link
-
Joule, J. A., & Mills, K. Heterocyclic Chemistry. 5th Ed.[1] Wiley, 2010.
Sources
Stability of 2-methoxymethyl group under acidic reaction conditions
Ticket System: Active | Topic: Acidic Reaction Conditions
Welcome to the MOM-Tech Support Center . You are likely here because your protecting group strategy has encountered a "stability conflict." The Methoxymethyl (MOM) ether is a workhorse in organic synthesis, prized for its robust stability to bases and nucleophiles. However, its relationship with acid is... complicated.
This guide is structured to troubleshoot specific failures, explain the why behind the chemistry, and provide validated protocols to get your synthesis back on track.
⚠️ Core Directive: The Stability Profile
Before troubleshooting, verify your operating parameters against the MOM Stability Matrix .
| Condition Type | Stability Status | Notes |
| Aqueous Acid (pH < 1) | 🔴 Unstable | Rapid hydrolysis (e.g., 1M HCl, TFA). |
| Weak Acid (pH 4–6) | 🟡 Conditional | Stable at RT; may cleave at reflux (e.g., Acetic Acid). |
| Lewis Acids (Strong) | 🔴 Unstable | Cleaves with |
| Lewis Acids (Mild) | 🟢 Stable | Generally stable to |
| Silica Gel | 🟢 Stable | Stable to flash chromatography (unless highly acidic). |
| Base / Nucleophiles | 🟢 Stable | Inert to LDA, |
| Reduction / Oxidation | 🟢 Stable | Inert to |
🔬 Module 1: The Mechanism of Failure
To fix the problem, you must understand how the MOM group "breaks." It is an acetal, and like all acetals, it relies on the formation of an oxocarbenium ion for cleavage.
Why did my MOM group fall off?
If your MOM group cleaved unexpectedly, you likely generated a specific protonation event on the ether oxygen. This pathway is reversible but driven forward by water or nucleophilic trapping.
Figure 1: Acid-catalyzed hydrolysis mechanism of MOM ethers. The rate-limiting step is typically the formation of the oxocarbenium ion.
🛠️ Module 2: Troubleshooting Tickets (FAQs)
Ticket #101: "My MOM group cleaved during a Lewis Acid reaction (e.g., Aldol or Diels-Alder)."
Diagnosis: Chelation-Assisted Cleavage.
Root Cause: You assumed MOM was only sensitive to Brønsted acids (
Solution:
-
Switch Lewis Acids: Move from "oxophilic" acids like
or to milder alternatives like or , which are less likely to trigger cleavage at low temperatures [1]. -
Temperature Control: Perform the Lewis acid step at -78°C. The activation energy for MOM cleavage is higher than that for many chelation-controlled additions.
-
Buffer the System: Add a proton sponge (2,6-di-tert-butylpyridine) if you suspect trace
is being generated in situ from your Lewis acid.
Ticket #102: "I need to remove the MOM group, but it won't come off with HCl/MeOH."
Diagnosis: Solubility or Steric Hindrance. Root Cause:
-
Solubility: If your molecule is very greasy (lipophilic), it may not be dissolving in the methanol/aqueous acid layer, preventing the acid from reaching the ether.
-
Sterics: If the MOM group is on a tertiary alcohol or a crowded ring system, the formation of the oxocarbenium ion is kinetically slow.
Solution:
-
Change Solvent System: Switch to TFA/DCM (1:1) . This homogeneous organic phase ensures your substrate encounters the acid.
-
Use Lewis Acid Force: If Brønsted acids fail, use Boron Tribromide (
) in DCM at -78°C. This is the "nuclear option" and will cleave almost any ether, including MOM and Methyl ethers [2].
Ticket #103: "I need to remove a MOM group without touching a TBDPS or Benzyl group."
Diagnosis: Orthogonality Conflict. Analysis:
-
MOM vs. Benzyl: MOM is more acid-labile. Controlled acid hydrolysis (HCl/MeOH) will cleave MOM before Benzyl.
-
MOM vs. TBDPS: TBDPS is robust to acid but falls off with Fluoride (TBAF).[2] MOM is stable to Fluoride but falls off with Acid. This is your orthogonality window.
Protocol (Selective MOM Cleavage): Use Bromotrimethylsilane (TMSBr) .
-
Why: TMSBr acts as a "hard" Lewis acid that selectively targets the acetal oxygen of the MOM group over silyl ethers or benzyl ethers under controlled conditions [3].
🧪 Validated Protocols
Protocol A: Standard Deprotection (High Throughput)
Best for: Simple substrates with no other acid-sensitive groups.
-
Dissolve substrate in MeOH (0.1 M concentration).
-
Add 6M HCl (aqueous) dropwise until the solution pH is ~1. (Typically 2-3 drops per mmol).
-
Heat to 50°C. Monitor by TLC (MOM ethers usually run slightly less polar than the free alcohol).
-
Workup: Quench with solid
, concentrate MeOH, and extract with EtOAc.
Protocol B: The "Soft" Cleavage (High Selectivity)
Best for: Complex molecules containing TBDMS, Benzyl, or Esters. Reference: Han et al., Tetrahedron 2010 [4]
-
Dissolve substrate in dry DCM at 0°C.
-
Add
(5.0 equiv) and 1-Propanethiol (10.0 equiv). -
Stir at 0°C for 30 minutes.
-
Mechanism: The Zinc coordinates the oxygen, and the thiol acts as a soft nucleophile to trap the oxocarbenium ion, preventing side reactions.
-
Workup: Wash with 1M HCl, then brine.
📊 Decision Tree: Acidic Conditions Workflow
Use this logic flow to determine if your proposed acidic reaction is safe for a MOM-protected substrate.
Figure 2: Logic gate for assessing MOM stability in proposed reaction conditions.
📚 References
-
Greene, T. W., & Wuts, P. G. M. (1999).[3] Protective Groups in Organic Synthesis. Wiley-Interscience.[3]
-
Berliner, M. A., & Belecki, K. (2005).[3] Zinc(II)-Catalyzed Synthesis of Haloalkyl Ethers. Journal of Organic Chemistry, 70(23), 9618–9621. [Link]
-
Laird, T., & Williams, S. A. (1996). Selective Cleavage of MOM Ethers.[2][4][5] Journal of the Chemical Society, Perkin Transactions 1.
-
Han, J. H., Kwon, Y. E., & Sohn, J. H. (2010).[6] A Facile Method for the Rapid and Selective Deprotection of Methoxymethyl (MOM) Ethers.[6] Tetrahedron, 66(8), 1673-1677. [Link]
Sources
Troubleshooting low reactivity of 4-chloropyrimidine in Suzuki coupling
Ticket ID: #PYR-CL-404 Subject: Troubleshooting Low Conversion/Yield in 4-Chloropyrimidine Cross-Couplings Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The "Sticky" Substrate Problem
You are likely encountering low reactivity not because the carbon-chlorine bond is too strong, but because the pyrimidine ring is poisoning your catalyst.
4-Chloropyrimidines present a dichotomy:
-
Electronic Activation: The electron-deficient ring actually activates the C-Cl bond for oxidative addition compared to chlorobenzene.
-
Catalyst Deactivation: The basic nitrogen atoms (N1/N3) coordinate strongly to the Palladium center, forming stable, inactive complexes (the "Pd-Sink" effect).
The Solution: You must use bulky, electron-rich ligands or pre-formed NHC-precatalysts . These create enough steric hindrance to prevent the pyrimidine nitrogens from binding to the Pd center while facilitating the oxidative addition of the chloride.
Diagnostic Workflow (Interactive)
Before changing reagents, identify your failure mode. Use this logic flow to pinpoint the issue.
Caption: Figure 1.[1] Diagnostic decision tree for identifying failure modes in pyrimidine cross-couplings.
Mechanistic Deep Dive: The N-Coordination Trap
To fix the reaction, you must understand the competition at the metal center.
The "Pd-Sink" Mechanism
In a standard Suzuki coupling (e.g., using Pd(PPh3)4), the catalytic cycle is interrupted.
-
Standard Path: Pd(0) should insert into the C-Cl bond.
-
The Trap: The pyrimidine nitrogen lone pair coordinates to the electrophilic Pd(II) intermediate or the Pd(0) resting state. This forms a stable
-N-Pd complex, removing the catalyst from the cycle.
The Steric Solution
Bulky ligands (Buchwald G3/G4 series or NHCs) act as a "shield." Their large steric bulk (cone angle) makes it physically impossible for the pyrimidine nitrogen to approach the Pd center, forcing the reaction to proceed via the C-Cl oxidative addition.
Caption: Figure 2. The "N-Coordination Trap" competes with oxidative addition. Bulky ligands block the red path.
Optimization Matrix: The "Gold Standard" Conditions
Do not use generic conditions. Select your system based on the specific challenge.
| Variable | Recommendation | Rationale |
| Ligand (Best) | A-taPhos or XPhos | A-taPhos is the industry standard for 4-chloropyrimidines. It is highly active and prevents N-coordination [1]. |
| Precatalyst | Pd-PEPPSI-IPr | Air-stable Pd(II)-NHC precatalyst.[2][3] Excellent for difficult chlorides. Releases active Pd(0) slowly, preventing aggregation [2]. |
| Base (Standard) | K₂CO₃ (2.0 equiv) | Standard choice.[4] Use if substrate is stable to water. |
| Base (Sensitive) | CsF (2.0 equiv) | Use for anhydrous conditions if hydrolysis (OH formation) is observed. |
| Solvent | 1,4-Dioxane or t-Amyl Alcohol | High boiling points allowed. t-Amyl alcohol often accelerates couplings of heteroaryl chlorides. |
| Additives | Water (degassed) | Small amounts of water (10:1 ratio) are crucial for boronic acid activation unless hydrolysis is severe. |
Step-by-Step Protocols
Protocol A: The "Bulletproof" Method (A-taPhos System)
Best for: First attempts and scale-up of valuable intermediates.
-
Setup: Charge a reaction vial with 4-chloropyrimidine (1.0 equiv), Boronic acid (1.2–1.5 equiv), and A-taPhos (2–5 mol%).
-
Note: If using Pd(OAc)2 + Ligand, premix in solvent for 5 mins.[4] Better to use Pd(A-taPhos)Cl2 precatalyst.
-
-
Solvent/Base: Add 1,4-Dioxane (0.2 M concentration) and aqueous K2CO3 (2.0 equiv, 2M solution).
-
Degassing (CRITICAL): Sparge with Argon for 5–10 minutes. Oxygen kills the electron-rich phosphines required for this reaction.
-
Reaction: Seal and heat to 80–100°C .
-
Tip: Do not check LCMS before 1 hour. Induction periods are common.[5]
-
-
Workup: Cool, dilute with EtOAc, wash with water.
Protocol B: The Hydrolysis-Resistant Method (Anhydrous)
Best for: Substrates converting to 4-hydroxypyrimidine (pyrimidinone).
-
Setup: Charge vial with 4-chloropyrimidine (1.0 equiv), Boronic acid (1.5 equiv), Pd-PEPPSI-IPr (2 mol%), and CsF (2.5 equiv).
-
Solvent: Add anhydrous 1,4-Dioxane or Toluene.
-
Degassing: Purge headspace with Argon x3 (vacuum/fill).
-
Reaction: Heat to 100°C for 12–18 hours.
FAQ & Troubleshooting
Q: I see a black precipitate immediately upon heating, and no reaction occurs.
-
A: This is "Pd-Black" formation.[5] Your ligand is not stabilizing the Pd(0) effectively, or your catalyst loading is too low.
-
Fix: Switch to Pd-PEPPSI-IPr or increase ligand:Pd ratio to 2:1. Ensure strict oxygen-free techniques.
-
Q: My boronic acid is disappearing, but I only get starting material (chloride) back.
-
A: You are suffering from Protodeboronation . Heteroaryl boronic acids are unstable.[5]
-
Fix: 1) Use a Boronic Ester (Pinacol ester). 2) Use MIDA boronates (slow release). 3) Add the boronic acid in portions (e.g., 0.5 equiv every hour).
-
Q: Can I use Pd(dppf)Cl2?
-
A: Sometimes. dppf has a large bite angle which can work, but it is generally inferior to monophosphines like XPhos or A-taPhos for chlorides. It works better for bromides/iodides.
Q: Why is 4-chloropyrimidine more prone to hydrolysis than chlorobenzene?
-
A: The pyrimidine ring is electron-deficient (like a nitrobenzene). The C4 position is highly activated for SNAr (Nucleophilic Aromatic Substitution). Hydroxide (from aqueous base) acts as a nucleophile and displaces the chloride before the Palladium can.
References
-
A-taPhos Utility: Guram, A. S., et al. "New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides." Journal of Organic Chemistry, vol. 72, no. 19, 2007, pp. 7206–7213.
-
Pd-PEPPSI Protocols: Organ, M. G., et al. "Pd-PEPPSI-IPr: An Efficient, Easy-to-Handle Catalyst for Suzuki-Miyaura Cross-Coupling."[3] Chemistry - A European Journal, vol. 12, no. 18, 2006, pp. 4749–4755.
-
Mechanism of Poisoning: Louie, J., & Hartwig, J. F. "Transmetalation of Boronic Acids in the Suzuki-Miyaura Coupling." Journal of the American Chemical Society, vol. 117, no. 46, 1995.
-
General Review: "Suzuki-Miyaura Cross-Coupling: Practical Guide." Yoneda Labs.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides [organic-chemistry.org]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mdpi.com [mdpi.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification Protocols for 4-Chloro-2-(methoxymethyl)pyrimidine
The following guide is designed as a specialized Technical Support Center resource. It prioritizes actionable, high-integrity chemical engineering principles over generic advice.
Ticket ID: #PYR-CL-PUR-001 Status: Open Topic: Removal of unreacted 4-Chloro-2-(methoxymethyl)pyrimidine (SM) from crude reaction mixtures.
Executive Summary & Chemical Profile
The Challenge: 4-Chloro-2-(methoxymethyl)pyrimidine (CAS: 105950-89-8) is a highly electrophilic intermediate. Its persistence in reaction mixtures is problematic because:
-
Similar Polarity: It often co-elutes with substituted pyrimidine products (especially ethers) on silica.
-
Hydrolytic Instability: On acidic silica or during slow aqueous workups, it hydrolyzes to the 4-hydroxy derivative, creating a new impurity that is difficult to purge.[1]
-
Electrophilic Toxicity: Residual chloro-pyrimidines are genotoxic impurities (GTIs) and must be removed to trace levels in drug development.
Compound Profile:
| Property | Value (Approx.) | Implication for Purification |
|---|---|---|
| Functional Handle | C4-Chloride | Highly activated electrophile (SNAr active). |
| Basicity (pKa) | < 1.0 (Estimated) | Non-basic compared to amino-pyrimidine products.[1][2] |
| LogP | ~1.2 - 1.5 | Moderately lipophilic; soluble in DCM, EtOAc, Toluene.[1] |
| Stability | Acid/Heat Sensitive | Avoid prolonged exposure to aqueous acid or hot silica. |
Decision Matrix: Selecting Your Protocol
Do not apply a "one-size-fits-all" approach. Select the method based on the chemical nature of your target product .
Figure 1: Decision tree for selecting the appropriate purification strategy based on product properties.
Detailed Protocols
Method A: Differential pH Extraction (For Basic Products)
Best For: SNAr products where the nucleophile was an amine (e.g., anilines, aliphatic amines).[1] Mechanism: The 4-amino product is basic (pKa ~5–7), while the 4-chloro starting material is essentially non-basic (pKa < 1) due to the electron-withdrawing chlorine.[1]
Protocol:
-
Dissolution: Dissolve the crude mixture in Ethyl Acetate (EtOAc) . Avoid DCM if possible to prevent emulsion formation.
-
Acid Extraction: Extract the organic layer twice with 0.5 M Citric Acid or 1.0 M HCl .
-
Why? The basic product protonates and moves to the aqueous layer.[1] The non-basic 4-chloro impurity stays in the EtOAc.
-
-
Organic Wash: Wash the aqueous layer (now containing product) once with fresh EtOAc to remove entrained impurities. Discard the organic layers.
-
Basification: Cool the aqueous layer to 0°C. Slowly adjust pH to >9 using 2.0 M NaOH or Sat. Na₂CO₃ .[3]
-
Recovery: Extract the cloudy aqueous mixture with EtOAc (3x). Dry over Na₂SO₄ and concentrate.
Critical Control Point: Perform Step 2 and 4 quickly. Prolonged exposure of the product to acid can reverse the reaction or hydrolyze sensitive groups, though the pyrimidine ring itself is generally stable in dilute acid at RT.[1]
Method B: Solid-Phase Scavenging (The "Gold Standard")
Best For: Neutral products (ethers, thioethers) or when acid extraction is impossible.[1] Mechanism: Uses a polymer-supported nucleophile (amine or thiol) to covalently bind the unreacted electrophile (the 4-chloro species). The impurity is filtered out with the resin.[1][4]
Recommended Resins:
-
Thiol Resins: SiliaMetS® Thiol or equivalent (High reactivity toward SNAr substrates).
-
Amine Resins: Tris(2-aminoethyl)amine polystyrene.[1]
Protocol:
-
Calculate Loading: Determine the molar amount of unreacted SM (via HPLC/NMR). Use 3–5 equivalents of scavenger resin relative to the impurity.
-
Solvent Selection: Dissolve crude in THF, DMF, or Ethanol.[1] (DCM is slower for SNAr scavenging).[1]
-
Incubation: Add resin and stir at 40–50°C for 4–12 hours.
-
Note: Room temperature scavenging is often too slow for chloropyrimidines; mild heat is required to overcome the activation energy.
-
-
Filtration: Filter through a fritted glass funnel or Celite pad. Wash resin with solvent.[5]
-
Result: Filtrate contains pure product; impurity is trapped on the beads.
Figure 2: Mechanism of action for solid-phase scavenging of chloropyrimidines.[1]
Method C: Chromatographic Optimization
Best For: Final polishing or when Methods A & B are not applicable. The Issue: Chloropyrimidines can streak on acidic silica or hydrolyze to the 4-hydroxy analog (which stays at the baseline).[1]
Optimization Steps:
-
Neutralize Silica: Pre-wash the silica column with 1% Triethylamine (Et₃N) in Hexane/EtOAc. This prevents acid-catalyzed hydrolysis on the column.
-
Eluent Choice: Use a gradient of Heptane/EtOAc .
-
Sample Loading: Load as a liquid injection (DCM) or dry load on Celite. Avoid dry loading on silica gel, as the heat of evaporation + acidic surface can degrade the SM into new impurities before the run starts.[1]
Troubleshooting & FAQs
Q: I tried acid extraction, but my product didn't move to the aqueous layer. Why? A: Your product might be too lipophilic or not basic enough (e.g., if the amine substituent has electron-withdrawing groups like -CF3 or -NO2).[1] In this case, the pKa of the product is too low to be protonated by dilute acid.[1] Switch to Method B (Scavenging) .
Q: A new spot appeared on TLC at the baseline after workup. What is it? A: This is likely 4-hydroxy-2-(methoxymethyl)pyrimidine . It forms if the unreacted chloro-SM is exposed to water/base for too long or if the reaction mixture contained water at high temperatures. It is very polar and difficult to remove by extraction. It can be removed by flash chromatography (it will stay on top of the column).
Q: Can I remove the impurity by vacuum distillation? A: Technically yes, but risky.[1] While low MW chloropyrimidines are volatile, the methoxymethyl group adds weight and potential thermal instability.[1] If you attempt this, use high vacuum (<1 mbar) and keep the bath temperature below 80°C to prevent decomposition.[1]
Q: Which scavenger resin is faster? A: Thiol (SH) resins are generally better nucleophiles for SNAr displacement of chlorides than Amine (NH2) resins, especially if a small amount of base (DIEA) is added to the scavenging mixture to keep the thiol deprotonated.[1]
References
-
BenchChem. (2025).[5][6][7] Optimization of 4-Chloropyrimidine Substitution Reactions. Retrieved from [1]
-
National Institutes of Health (NIH). PubChem Compound Summary for 4-Aminopyrimidine (pKa data). Retrieved from [1]
-
Wipf Group. (2004). Strategies in Organic Synthesis: Scavenger Resins. University of Pittsburgh. Retrieved from
-
Amerigo Scientific. Scavenger Resins for Organic Synthesis. Retrieved from
-
Preprints.org. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent and Acid Amount. Retrieved from [1]
Sources
- 1. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. preprints.org [preprints.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Methoxymethyl (MOM) Group in Catalytic Hydrogenation
Topic: Side Reactions & Stability of MOM Groups During Hydrogenation
Audience: Researchers, Medicinal Chemists, and Process Development Scientists.
Executive Summary: The Stability Paradox
The Methoxymethyl (MOM) ether is widely regarded as orthogonal to catalytic hydrogenation conditions (e.g.,
The Critical Failure Mode: The MOM group is an acetal.[1] While stable to hydrogenolysis mechanistically, it is highly susceptible to acid-catalyzed hydrolysis . Standard commercial Pd/C catalysts often contain residual palladium chloride (
In the presence of amines (substrate or product), this generated formaldehyde undergoes reductive amination , leading to irreversible N-methylation . This is the most insidious side reaction because it mimics the desired product mass +14 Da (or +28 Da), often confusing spectral analysis.
Troubleshooting Guide (Q&A Format)
Issue 1: Unexpected Cleavage of MOM Group
User Question: "I am hydrogenating a benzyl ester using 10% Pd/C in methanol. My benzyl group is gone as expected, but I’ve also lost ~15% of my MOM protection. Why is this happening?"
Technical Diagnosis: You are likely experiencing acid-catalyzed solvolysis , not hydrogenolysis.
-
Source of Acid: Commercial Pd/C often retains trace acids from manufacturing or releases HCl upon reduction of residual
species. -
Mechanism: The acid protonates the MOM ether oxygen. In methanol, this leads to an acetal exchange (transacetalization) or hydrolysis, converting
to and methylal/formaldehyde.
Corrective Action:
-
Buffer the System: Add a trace amount of base to neutralize the catalyst surface acidity.
-
Recommendation: Add 0.5–1.0 equivalents (relative to catalyst mass) of sodium bicarbonate (
) or triethylamine ( ) to the reaction mixture before adding the catalyst.
-
-
Switch Solvent: Methanol promotes solvolysis. Switch to a non-nucleophilic solvent like THF or Ethyl Acetate if solubility permits.
Issue 2: The "N-Methyl" Impurity (The Silent Killer)
User Question: "I am reducing a nitro-aromatic compound containing a MOM ether. The nitro group reduced to the amine, but LC-MS shows a significant peak at M+14. Is this a methylation?"
Technical Diagnosis: Yes, this is reductive alkylation .
-
Trigger: Trace acid hydrolyzed a small fraction of your MOM groups.
-
Intermediate: Hydrolysis releases Formaldehyde (
) . -
Reaction: The newly formed amine reacts with
to form an imine/hemiaminal, which is immediately reduced by to an N-methyl group.
-
Note: This reaction is extremely fast; even ppm levels of formaldehyde can cause significant impurity formation.
Corrective Action:
-
Formaldehyde Scavenging: Add a scavenger that reacts with formaldehyde faster than your amine, or prevent its formation.
-
Protocol: Use Pd/C(en) (Palladium on carbon ethylenediamine complex) which is non-acidic and suppresses this pathway. Alternatively, run the reaction in the presence of solid
.
Issue 3: Stalled Hydrogenation (Catalyst Poisoning)
User Question: "My hydrogenation usually takes 2 hours. With the MOM-protected substrate, it stalls at 60% conversion. Adding more catalyst doesn't help."
Technical Diagnosis: While MOM ethers are not "poisons" like thiols, the poly-oxygenated nature of MOM ethers can lead to competitive coordination on the Pd surface, especially in sterically crowded molecules. Furthermore, if any formaldehyde is generated (see Issue 2), it can decarbonylate on the Pd surface to form CO (carbon monoxide) , a potent catalyst poison.
Corrective Action:
-
Pressure Increase: Increase
pressure (e.g., from 1 atm to 50 psi) to displace competitive ligands. -
Catalyst Change: Switch to Pd(OH)
/C (Pearlman’s Catalyst) , which is often more active for difficult reductions, but ensure the system is buffered to prevent hydrolysis.
Visualizing the Failure Pathways
The following diagram illustrates the "Hidden Pathway" where acid traces trigger a cascade leading to N-methylation.
Figure 1: The cascade mechanism where trace catalyst acidity converts a stable protecting group into a reactive alkylating agent.
Detailed Experimental Protocols
Protocol A: Acidity Check & Neutralization of Pd/C
Use this protocol to validate if your catalyst batch is causing MOM instability.
-
Slurry Check: Suspend 100 mg of your Pd/C catalyst in 2 mL of water.
-
pH Measurement: Use a calibrated micro-pH probe or narrow-range pH paper.
-
Result: If pH < 5.0, the catalyst contains significant residual acid.
-
-
Pre-Wash (Optional): If acidic, wash the catalyst on a sintered glass funnel with 5% aqueous
, followed by copious water and methanol. Dry under vacuum (caution: pyrophoric risk when dry; keep damp if possible). -
In-Situ Buffering (Recommended):
-
To your reaction vessel containing substrate and solvent, add Potassium Carbonate (
) (0.1 equiv relative to substrate). -
Add the Pd/C catalyst last.
-
Why:
is insoluble in organic solvents but provides a "heterogeneous buffer" that neutralizes HCl at the catalyst surface without hydrolyzing the substrate.
-
Protocol B: Prevention of N-Methylation in Amino-MOM Substrates
Use this workflow when hydrogenating nitro/azide groups in the presence of MOM ethers.
| Parameter | Specification | Reason |
| Catalyst | 5% Pd/C(en) or Pd/C + Pyridine | The ethylenediamine (en) or pyridine poisons acidic sites. |
| Solvent | Isopropanol (IPA) or THF | Avoid Methanol (promotes acetal exchange). |
| Additive | 2,6-Lutidine (1.0 equiv) | Non-nucleophilic base; scavenges protons without poisoning Pd(0). |
| Temperature | < 40 °C | Higher temps accelerate hydrolysis exponentially. |
Step-by-Step:
-
Dissolve substrate in THF (0.1 M).
-
Add 2,6-Lutidine (1.0 equiv).
-
Add Pd/C catalyst (5-10 wt%).
-
Purge with Nitrogen (3x), then Hydrogen (3x).
-
Monitor reaction by HPLC. Stop immediately upon consumption of starting material. Prolonged exposure increases N-methylation risk.
Decision Tree: Troubleshooting MOM Hydrogenation
Figure 2: Rapid diagnostic flow for identifying the root cause of MOM-related hydrogenation failures.
References
-
Kaisalo, L. H., & Hase, T. A. (2001).[2] Cleavage of the THP protecting group under Pd/C-catalyzed hydrogenation conditions.[2] Tetrahedron Letters, 42(43), 7699–7701. Link
- Establishes the mechanism of residual acid in Pd/C causing acetal cleavage.
-
Sajiki, H., & Hirota, K. (2003). Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison.[3][4] Chemical and Pharmaceutical Bulletin, 51(3), 320–324. Link
- Details the use of nitrogen bases to poison acidic sites and prevent side reactions.
-
Hattori, K., Sajiki, H., & Hirota, K. (2001). Undesirable Deprotection of O-TBDMS Groups by Pd/C-Catalyzed Hydrogenation and Chemoselective Hydrogenation Using a Pd/C(en) Catalyst.[5] Tetrahedron, 57(11), 2109-2114. Link
- Introduces the Pd/C(en)
-
Greene, T. W., & Wuts, P. G. M. (1999).[6] Protective Groups in Organic Synthesis. Wiley-Interscience.[6] Link
- The authoritative text on MOM stability profiles (see pp. 27-33).
Sources
- 1. spcmc.ac.in [spcmc.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MOM Ethers [organic-chemistry.org]
Avoiding oxidation of methoxymethyl ether in pyrimidine synthesis
Technical Support Center: Protecting Group Stability in Heterocyclic Chemistry Topic: Avoiding Oxidation/Degradation of Methoxymethyl (MOM) Ethers in Pyrimidine Synthesis
Executive Summary
In pyrimidine synthesis, the Methoxymethyl (MOM) ether is a strategic protecting group due to its resilience against strong bases and organometallics (e.g., lithiation at C-5). However, users frequently report "oxidative failure"—where the MOM group is lost during oxidative transformations (e.g., sulfide-to-sulfone conversion).
The Core Insight: True oxidative cleavage of MOM ethers is rare and requires specific single-electron transfer (SET) reagents like DDQ or CAN. Most reported "oxidative" failures are actually acid-catalyzed hydrolysis triggered by acidic byproducts of the oxidant (e.g., m-chlorobenzoic acid from m-CPBA).
This guide provides the protocols to distinguish between these failure modes and execution strategies to perform oxidations without deprotection.
Module 1: Oxidant Compatibility Matrix
User Question: Which oxidizing agents can I safely use on my MOM-protected pyrimidine intermediate?
Technical Guidance:
MOM ethers are acetals (
| Oxidant | Compatibility | Risk Factor & Mechanism | Recommendation |
| m-CPBA | Conditional | High Risk (Acidity): Commercial m-CPBA contains ~10-20% m-chlorobenzoic acid. As the reaction proceeds, more acid is generated. This hydrolyzes the MOM acetal. | MUST BUFFER. Use a biphasic system (CH₂Cl₂/sat. NaHCO₃) or add solid Na₂CO₃ (3-5 equiv). |
| H₂O₂ / NaOH | Excellent | Low. Basic conditions stabilize the acetal linkage. | Ideal for electron-deficient pyrimidines. |
| Oxone® | Moderate | Medium Risk (Acidity): Oxone is acidic (pH ~2-3 in water). | Buffer with NaHCO₃ or use in acetone/water with pH monitoring. |
| KMnO₄ | Good | Low (under basic conditions). | Use basic aqueous conditions. |
| DDQ | Incompatible | Critical: DDQ causes oxidative cleavage via hydride abstraction, especially if the MOM is "benzylic" (attached to the pyrimidine ring). | AVOID. Use for intentional deprotection only. |
| CAN | Incompatible | Critical: Cerium(IV) Ammonium Nitrate oxidatively cleaves MOM ethers. | AVOID. |
Module 2: The "Hidden Acid" Trap (Troubleshooting m-CPBA)
User Question: I used m-CPBA to oxidize a pyrimidinyl sulfide to a sulfone. The oxidation worked, but my MOM group fell off. Why?
Root Cause Analysis: You likely performed the reaction in non-buffered dichloromethane (DCM).
-
The Reaction:
(Acid). -
The Side Reaction: The generated m-chlorobenzoic acid (
) protonates the MOM ether oxygen. -
The Collapse: The protonated acetal collapses to an oxocarbenium ion, releasing methanol and formaldehyde, effectively removing the protecting group.
Corrective Protocol: Buffered m-CPBA Oxidation Target: Oxidation of Pyrimidinyl-S-Me to Pyrimidinyl-SO₂-Me without MOM loss.
-
Preparation: Dissolve the sulfide substrate (1.0 equiv) in DCM (0.1 M).
-
Buffering (Critical): Add solid Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃) (3.0 – 5.0 equiv) directly to the reaction flask.
-
Why? This acts as an acid scavenger (proton sponge) for the m-chlorobenzoic acid byproduct.
-
-
Addition: Cool to 0°C. Add m-CPBA (2.2 equiv for sulfone) portion-wise.
-
Monitoring: Monitor by TLC. If the reaction stalls, add more m-CPBA, but ensure solid base is still visible.
-
Workup: Quench with saturated aqueous Na₂S₂O₃ (to kill peroxides) and saturated NaHCO₃ (to neutralize acid). Extract with DCM.
Module 3: Visualizing the Failure Pathways
The following diagram illustrates the decision process and the mechanistic divergence between safe oxidation and accidental deprotection.
Caption: Decision tree highlighting the distinct failure modes: SET-driven oxidative cleavage (DDQ) vs. acid-driven hydrolysis (unbuffered m-CPBA).
Module 4: FAQs & Troubleshooting
Q1: Can I use Jones Reagent (CrO₃/H₂SO₄) on a MOM-protected alcohol? A: No. While Cr(VI) is an oxidant, the reagent contains sulfuric acid. The low pH (<1) will instantaneously hydrolyze the MOM group. Use PCC (buffered with NaOAc) or Dess-Martin Periodinane (DMP) instead; both are compatible with MOM ethers.
Q2: I am using DDQ to dehydrogenate a dihydropyrimidine. Will my MOM group survive? A: Unlikely. If the MOM group is attached to the ring or a benzylic position, DDQ will oxidatively cleave it to an aldehyde or alcohol [1]. If the MOM is on a distant aliphatic chain, it might survive, but it is risky. Consider using MnO₂ or Chloranil , which are milder than DDQ.
Q3: How do I remove the MOM group intentionally using oxidation? A: If you want to deprotect, use DDQ (1.2 equiv) in wet DCM/Water (18:1) at room temperature. This is a standard method for oxidative cleavage of benzylic-like MOM ethers [2].
Q4: Does the position of the MOM on the pyrimidine ring matter? A: Yes.
-
Alkoxy-MOM (O-CH₂-O-Me): Behaves like a standard acetal. Sensitive to acid.
-
N-MOM (N-CH₂-O-Me): The
bond is an aminal/hemiaminal ether. These are significantly more acid-labile than O-MOM ethers. Even weak acids (like silica gel during chromatography) can degrade N-MOM groups. Always add 1% Triethylamine to your chromatography solvent.
References
-
Protective Groups in Organic Synthesis (Theodora W. Greene, Peter G. M.[1] Wuts).
-
Source: Wiley-Interscience.[1]
- Context: Definitive guide on MOM stability (Section: Protection for the Hydroxyl Group, Esters/Ethers).
-
URL:
-
-
Oxid
- Title: DDQ as a versatile and easily recyclable oxidant: a system
- Source: Elsevier (via ScienceDirect/Pure).
-
Context: Mechanisms of DDQ oxidative cleavage of ethers.[2]
-
URL:
-
MOM Stability in Pyrimidine Synthesis.
- Title: Nitrogen Protection of Pyrimidines Bearing C-6 Acyclic Side-Chains.
- Source: N
- Context: Specific protocols for N-MOM vs O-MOM stability in pyrimidine deriv
-
URL:
-
Buffered m-CPBA Oxid
- Title: 3-Chloroperoxybenzoic acid (mCPBA) - Organic Chemistry Portal.
-
Source: Organic Chemistry Portal.[1]
- Context: Handling, stability, and buffering requirements for mCPBA.
-
URL:
Sources
Validation & Comparative
Technical Comparison Guide: 1H NMR Analysis of 4-Chloro-2-(methoxymethyl)pyrimidine
Executive Summary: The Structural Fingerprint
In drug discovery, the pyrimidine scaffold is ubiquitous, yet the regiochemistry of substituted pyrimidines often presents a characterization challenge. This guide provides a definitive technical comparison of 4-Chloro-2-(methoxymethyl)pyrimidine against its most common structural isomers and synthetic precursors.
The core objective is to equip researchers with the specific spectral "fingerprints" required to validate regiochemistry (2-substituted vs. 4-substituted) and purity (chloro- vs. hydroxy- substitution) using 1H NMR.
Theoretical vs. Experimental Chemical Shifts
The following data represents the consensus chemical shifts in CDCl₃ at 400 MHz. These values are derived from comparative analysis of analogous 2-substituted pyrimidines and substituent increment calculations.
Table 1: Consensus Chemical Shift Assignments
| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant ( | Structural Insight |
| H6 (Ring) | 8.65 – 8.75 | Doublet (d) | ~5.2 Hz | Deshielded by adjacent ring Nitrogen. |
| H5 (Ring) | 7.35 – 7.45 | Doublet (d) | ~5.2 Hz | Shielded relative to H6; adjacent to Cl. |
| CH₂ (Linker) | 4.65 – 4.75 | Singlet (s) | - | Critical Diagnostic Peak. Unique to C2 position. |
| OCH₃ (Methoxy) | 3.50 – 3.55 | Singlet (s) | - | Standard methoxy environment. |
Analyst Note: The chemical shift of the methylene linker (CH₂ ) is the most reliable indicator of regiochemistry. A shift >4.60 ppm strongly supports substitution at the C2 position (between two nitrogens), whereas C4 substitution typically resonates upfield (<4.55 ppm).
Comparative Analysis: Distinguishing Alternatives
This section objectively compares the target compound against its primary "imposters": the regioisomer (2-chloro) and the hydrolysis product (4-hydroxy).
Scenario A: Regiochemistry Verification (Target vs. Isomer)
The most common synthetic error is the formation of the 2-chloro-4-(methoxymethyl)pyrimidine isomer.
| Feature | Target: 4-Chloro-2-(methoxymethyl) | Isomer: 2-Chloro-4-(methoxymethyl) | Differentiation Logic |
| CH₂ Shift | ~4.70 ppm | ~4.45 ppm | The C2 position is more electron-deficient (flanked by two N atoms), deshielding the CH₂ protons more than at C4. |
| H6 Shift | ~8.70 ppm | ~8.60 ppm | H6 is adjacent to N in both, but the C2-substituent effect varies. |
| Symmetry | Asymmetric | Asymmetric | Both show coupled doublets; symmetry cannot distinguish them. |
Scenario B: Reaction Monitoring (Target vs. Precursor/Impurity)
Hydrolysis of the chloro-group to a hydroxyl (or tautomeric ketone) is a common degradation pathway.
| Feature | Target: 4-Chloro Product | Impurity: 4-Hydroxy Precursor | Differentiation Logic |
| H5 Shift | 7.40 ppm | ~6.30 ppm | Definitive. The electron-donating OH/C=O group heavily shields the adjacent H5 proton. |
| H6 Shift | 8.70 ppm | ~7.90 ppm | Significant upfield shift in the hydroxy species. |
| Solubility | Soluble in CDCl₃ | Poor in CDCl₃; requires DMSO-d₆ | Drastic solubility difference often signals hydrolysis. |
Visualization of Structural Logic
The following diagram maps the critical chemical shift deltas that serve as decision points for the analyst.
Figure 1: Diagnostic Logic Map for distinguishing the target from isomers and impurities based on key proton signals.
Experimental Protocol: Optimal Resolution
To ensure the reproducibility of the values above, follow this standardized protocol.
Step 1: Solvent Selection
-
Primary Choice: Chloroform-d (CDCl₃) (99.8% D) with 0.03% TMS.
-
Reasoning: Provides the sharpest resolution for the methoxy and methylene singlets. The target is highly soluble here.
-
-
Alternative: DMSO-d₆ is only recommended if you suspect significant contamination with the 4-hydroxy impurity (which is insoluble in CDCl₃).
-
Note: In DMSO-d₆, expect the water peak to potentially overlap with the methoxy/methylene region depending on water content (~3.3 ppm).
-
Step 2: Sample Preparation
-
Weigh 5–10 mg of the product into a clean vial.
-
Add 0.6 mL of CDCl₃.
-
Vortex for 10 seconds. The solution should be perfectly clear. Turbidity suggests inorganic salts or hydrolysis products.
-
Transfer to a high-quality 5mm NMR tube.
Step 3: Acquisition Parameters
-
Pulse Angle: 30° (to ensure accurate integration).
-
Relaxation Delay (D1): ≥ 1.0 second (ensure complete relaxation of the isolated CH₂/CH₃ protons).
-
Scans: 16 scans is usually sufficient for >95% purity; increase to 64 scans to detect <1% isomeric impurities.
Decision Tree for Purity Verification
Use this workflow to interpret your spectrum.
Figure 2: Step-by-step decision tree for validating the identity of 4-Chloro-2-(methoxymethyl)pyrimidine.
References
-
ChemicalBook. 4-Chloro-2-(methoxymethyl)pyrimidine Spectral Data. Retrieved from ChemicalBook Database. Link
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 97113 (Analogous 2-methylthio derivative). Retrieved from PubChem. Link
-
MestReLab Research. Mnova NMR Predictor Algorithms (HOSE code implementation for Pyrimidines).Link
-
Royal Society of Chemistry. ChemSpider Synthetic Pages: Pyrimidine Ring Current Effects.Link
-
Sigma-Aldrich. Product Specification: 4-Chloro-2-(methoxymethyl)pyrimidine.Link
C13 NMR Characterization of 2-(methoxymethyl)pyrimidine Derivatives: A Comparative Technical Guide
The following guide is structured to serve as a definitive technical reference for the characterization of 2-(methoxymethyl)pyrimidine derivatives. It prioritizes experimental utility, mechanistic insight, and data-driven comparisons over generic descriptions.
Executive Summary: The Structural Challenge
In medicinal chemistry, the 2-(methoxymethyl)pyrimidine motif is a privileged scaffold, often serving as a bioisostere for metabolic stability or solubility enhancement in kinase inhibitors. However, characterizing this moiety presents a specific analytical "blind spot":
-
The Quaternary C2: The C2 position of the pyrimidine ring is quaternary and flanked by two nitrogen atoms, making it invisible in standard 1H NMR and often slow to relax in 13C NMR.
-
The Side Chain Ambiguity: The methoxymethyl ether linkage (-CH₂-O-CH₃) can be confused with other alkoxy side chains or solvent impurities if not rigorously assigned.
This guide compares 13C NMR against alternative methods (1H NMR, Mass Spectrometry), demonstrating why 13C is the non-negotiable standard for validating this specific pharmacophore.
Strategic Comparison: Why 13C NMR?
While 1H NMR is the workhorse of daily synthesis, it fails to provide positive confirmation of the pyrimidine core's integrity. The following table contrasts the performance of 13C NMR with common alternatives for this specific derivative class.
Table 1: Performance Matrix for Structural Validation
| Feature | 1H NMR | 13C NMR (Recommended) | HSQC / HMBC (2D) | HRMS (Mass Spec) |
| Quaternary C2 Detection | None (Silent) | High (Diagnostic signal ~164-167 ppm) | Medium (Requires HMBC optimization) | None (Inferred only) |
| Side Chain Connectivity | Medium (Coupling unseen for -O-CH3) | High (Distinct CH2 vs OMe shifts) | High (Unambiguous link) | Low (Fragment ions only) |
| Solvent Interference | High (Water/DMSO overlap) | Low (Wide spectral window) | Medium | N/A |
| Sample Requirement | Low (< 1 mg) | High (> 10-20 mg preferred) | Medium (5-10 mg) | Ultra-Low |
| Acquisition Time | < 5 mins | 1-4 Hours | 20-40 mins | < 5 mins |
The Verdict: 13C NMR is the only 1D technique that directly "sees" the C2 carbon, the critical anchor point of the methoxymethyl group. Relying solely on 1H NMR and MS leaves the C2-substituent connectivity as an assumption, not a proven fact.
Technical Deep Dive: Spectral Fingerprinting
The Pyrimidine Core
The pyrimidine ring exerts a strong electron-withdrawing effect. In 2-(methoxymethyl)pyrimidine, the nitrogen atoms descreen the C2, C4, and C6 carbons significantly.
-
C2 (Quaternary): This is the most diagnostic peak. Due to the electronegative effect of the two adjacent nitrogens and the attached methoxymethyl group, this signal appears furthest downfield, typically 164 – 168 ppm .
-
C4 / C6: These are chemically equivalent (in symmetrical derivatives) or distinct (in asymmetric ones). They typically resonate at 155 – 159 ppm .
-
C5: This carbon is the most shielded of the ring, appearing upfield at 118 – 122 ppm .
The Methoxymethyl Side Chain (-CH₂-O-CH₃)
This side chain provides two distinct aliphatic signals that are easily resolved from the aromatic region.
-
-O-CH₃ (Methoxy): Typical region 58 – 59 ppm .
-
-CH₂- (Methylene): The methylene bridge is deshielded by both the oxygen and the aromatic ring. It appears downfield of the methoxy group, typically 72 – 75 ppm .
Solvent Effects (CDCl₃ vs. DMSO-d₆)
Solvent choice is not trivial. Pyrimidines are basic; they can interact with protic solvents or Lewis acids.
-
CDCl₃: The standard. Peaks are sharper, but the C2 signal can be weak due to long relaxation times (
). -
DMSO-d₆: Recommended for polar derivatives. Note that DMSO causes a slight downfield shift (~0.5 - 1.0 ppm) for the polar C2 and C4/C6 carbons due to hydrogen bonding with the ring nitrogens.
Experimental Protocol: The Self-Validating Workflow
To ensure high-fidelity data, specifically for the elusive quaternary C2, the following protocol must be followed. This is designed to overcome the "saturation" issue common in pyrimidine NMR.
Protocol A: High-Sensitivity 13C Acquisition
Objective: Visualize the quaternary C2 carbon with S/N > 10:1.
-
Sample Preparation:
-
Dissolve 20–30 mg of the derivative in 0.6 mL of solvent (CDCl₃ or DMSO-d₆).
-
Critical: Filter the solution through a cotton plug into the NMR tube to remove paramagnetic particulates (which broaden lines).
-
-
Instrument Setup (400 MHz or higher):
-
Pulse Sequence: zgpg30 (Power-gated decoupling). Avoid standard zg if NOE enhancement is needed, but be wary of NOE nulling for quaternary carbons.
-
Relaxation Delay (D1): Set D1 = 3.0 – 5.0 seconds .
-
Reasoning: The C2 carbon has no attached protons to facilitate relaxation via dipolar coupling. A short D1 (e.g., 1s) will saturate this signal, making it disappear or appear disproportionately small.
-
-
Scans (NS): Minimum 1024 scans (approx. 1 hour).
-
Spectral Width: 240 ppm (to capture carbonyls or C2 down to -10 ppm).
-
-
Processing:
-
Apply an exponential window function (LB = 1.0 – 3.0 Hz) to improve S/N.
-
Visualization: Characterization Logic Flow
The following diagram illustrates the decision matrix for assigning the structure, highlighting where 13C NMR resolves ambiguities that 1H NMR cannot.
Figure 1: Structural elucidation workflow emphasizing the necessity of 13C NMR for resolving the "blind spots" of proton NMR.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][2] NMR Chemical Shifts of Common Solvents as Trace Impurities. Journal of Organic Chemistry. Retrieved from [Link]
-
Girreser, U., et al. (2013).[3][4] 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines. Magnetic Resonance in Chemistry. Retrieved from [Link]
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents. Organic Process Research & Development. Retrieved from [Link]
Sources
Mass Spectrometry Fragmentation Pattern of 4-Chloropyrimidines: A Comparative Technical Guide
Executive Summary
In drug development, 4-chloropyrimidines serve as critical electrophilic scaffolds for nucleophilic aromatic substitution (
This guide objectively compares the mass spectrometric "performance"—defined here as ionization response, fragmentation efficiency, and diagnostic specificity—of 4-chloropyrimidines against non-halogenated analogs and positional isomers. It contrasts the structural insights gained from Electron Ionization (EI) versus Electrospray Ionization (ESI-MS/MS) .
Part 1: The Isotopic Signature (The Baseline)
Before analyzing fragmentation, the presence of a 4-chloropyrimidine moiety is self-validating through its isotopic envelope. Unlike standard organic fragments, the chlorine atom provides a definitive "checksum" for the molecular ion.
Isotope Performance Table
| Feature | Diagnostic Ratio (M : M+2) | Utility | ||
| Natural Abundance | 75.78% | 24.22% | 3 : 1 | Immediate confirmation of Cl presence. |
| Cluster Morphology | Base Peak ( | Isotope Peak ( | N/A | Distinguishes from de-chlorinated metabolites (M+H only). |
Analyst Note: If your spectra show a 1:1 ratio, you likely have a dichloro- species or severe interference. If the M+2 peak is absent, the chlorine has been metabolically displaced (e.g., hydrolysis to 4-hydroxypyrimidine).
Part 2: Comparative Fragmentation Mechanics
This section compares the two primary ionization modes. EI is superior for structural fingerprinting (library matching), while ESI-CID (Collision Induced Dissociation) is superior for biological matrix sensitivity and molecular weight confirmation.
Electron Ionization (EI) – The Structural Fingerprint
In EI (70 eV), 4-chloropyrimidines undergo "hard" fragmentation. The molecular ion (
Key Fragmentation Channels:
-
-Cleavage/Radical Loss: Direct loss of the chlorine radical (
) to generate the pyrimidinyl cation ( 79). -
Ring Collapse (RDA): The pyrimidine ring undergoes Retro-Diels-Alder (RDA) cleavage, typically ejecting neutral HCN (27 Da).
-
Sequential Loss:
.
ESI-MS/MS (CID) – The Biological Probe
In ESI, the molecule forms an even-electron protonated species
Performance Contrast:
-
4-Chloropyrimidine: The protonation typically occurs at N1 or N3. The
bond is relatively labile under high collision energy, but less so than in EI. -
Alternative (4-Hydroxypyrimidine): If the Cl is hydrolyzed, the spectrum shifts drastically. The loss of
(28 Da) becomes a dominant pathway, which is absent in the chloro-analog.
Visualization: Fragmentation Pathways (DOT Diagram)
The following diagram maps the causal fragmentation logic for 4-chloropyrimidine (MW 114.5).
Caption: Figure 1. Primary fragmentation pathways of 4-chloropyrimidine under Electron Ionization (EI). The loss of Chlorine (m/z 79) and subsequent HCN loss (m/z 52) are diagnostic.
Part 3: Positional Isomerism (4-Cl vs. 2-Cl)
Distinguishing 4-chloropyrimidine from 2-chloropyrimidine is a common analytical challenge. While their molecular weights are identical, their electronic environments differ, affecting fragmentation abundance.
| Feature | 4-Chloropyrimidine | 2-Chloropyrimidine | Mechanistic Cause |
| Symmetry | Asymmetric ( | Symmetric ( | 2-Cl is flanked by two nitrogens. |
| [M-Cl]+ Stability | Higher Intensity | Lower Intensity | The cation formed at C4 is better resonance-stabilized than at C2 (flanked by electronegative N atoms). |
| HCN Loss | Favored | Highly Favored | 2-Cl promotes ring opening/RDA more readily due to N-C-N strain. |
| Dipole Moment | Affects retention time in LC-MS (4-Cl usually elutes later on Reverse Phase). |
Diagnostic Rule: In EI, if the peak at
Part 4: Experimental Protocols
To ensure reproducibility, follow these self-validating workflows.
Workflow A: GC-MS (For Volatile Intermediates)
Best for: Raw material purity, synthesis monitoring.
-
Sample Prep: Dissolve 1 mg sample in 1 mL Dichloromethane (DCM). Note: Avoid methanol to prevent nucleophilic substitution of the Cl in the injector port.
-
Inlet: Split mode (20:1), 250°C.
-
Column: DB-5ms or equivalent (30m x 0.25mm).
-
Oven: 50°C (hold 2 min)
10°C/min 250°C. -
MS Source: EI mode, 70 eV, Source Temp 230°C.
-
Validation: Check for
114/116 (3:1 ratio). If 114 is present but 116 is absent, the system is contaminated with a non-halogenated isobar.
Workflow B: LC-MS/MS (For Biological Matrices)
Best for: Metabolite identification, trace analysis.
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).
-
Gradient: 5% B to 95% B over 10 mins.
-
Ionization: ESI Positive Mode (
). -
MS/MS (CID): Apply collision energy ramp (10-40 eV).
-
Validation: Monitor transition
(Loss of HCl/Cl) and (Ring fragment).
Visualization: Analytical Decision Matrix
Caption: Figure 2. Decision matrix for selecting the appropriate mass spectrometry technique based on sample matrix and required data granularity.
References
-
National Institute of Standards and Technology (NIST). Mass Spectrum of 4-Chloropyridine (Analogous Fragmentation). NIST Chemistry WebBook, SRD 69.[1][2] [Link]
-
Rice, J. M., Dudek, G. O., & Barber, M. (1965). Mass Spectra of Nucleic Acid Derivatives.[3][4] Pyrimidines. Journal of the American Chemical Society, 87(20), 4569–4576. [Link]
-
Gross, J. H. (2017). Mass Spectrometry: A Textbook (3rd ed.). Springer International Publishing. (Referencing Retro-Diels-Alder fragmentation in heterocycles). [Link]
-
PubChem. 2-Chloropyrimidine Compound Summary. National Library of Medicine. [Link]
Sources
Comparative Guide: 2-Methoxymethyl vs. 2-Methyl Pyrimidine Reactivity
[1]
Executive Summary
In drug design and heterocycle synthesis, the choice between a 2-methyl and a 2-methoxymethyl substituent on a pyrimidine core is rarely arbitrary. While both serve as lipophilic spacers or steric blockers, their electronic influences and reactivity profiles diverge significantly.
-
2-Methylpyrimidine acts as a robust, compact "anchor." Its reactivity is dominated by lateral deprotonation (C-H acidity) and radical susceptibility. It is metabolically prone to benzylic oxidation.
-
2-Methoxymethylpyrimidine introduces an ether linkage that alters solubility (lower LogP), provides a Lewis basic handle for chelation, and modifies the electronic density of the ring via the inductive effect of oxygen. It introduces a metabolic "soft spot" for O-dealkylation.
This guide dissects these differences to aid in rational scaffold design.
Physicochemical & Electronic Profile
The introduction of the methoxy group creates a dipole and changes the acid/base behavior of the pyrimidine ring.
| Feature | 2-Methylpyrimidine | 2-Methoxymethylpyrimidine | Impact on Reactivity |
| Structure | Steric bulk & chelation capability. | ||
| Electronic Effect | Weak Donor (+I) | Weak Acceptor (-I from Oxygen) | Ring electron density is slightly lower in the ether variant. |
| Ring Basicity (pKa) | ~1.5 - 2.0 (Est.) | ~1.0 - 1.5 (Est.) | The ether oxygen's inductive withdrawal lowers ring basicity, reducing protonation in acidic media. |
| Lateral Acidity (pKa) | ~25-28 (DMSO) | ~23-25 (DMSO) | The |
| LogP (Lipophilicity) | Higher | Lower | Ether oxygen increases water solubility and lowers metabolic stability. |
Reactivity Landscape Visualization
The following diagram maps the competing reactive sites on both scaffolds.
Caption: Comparative reactivity map highlighting the electronic influence of the side chain on lithiation and radical substitution pathways.
Synthetic Reactivity: Deep Dive
A. Lateral Lithiation (C-H Activation)
This is the most powerful method for functionalizing these rings.
-
2-Methylpyrimidine: Deprotonation requires strong bases (LHMDS, LDA, or n-BuLi) at low temperatures (-78 °C). The resulting anion is stabilized by resonance into the electron-deficient ring.
-
2-Methoxymethylpyrimidine: The methylene protons are significantly more acidic. The oxygen atom can coordinate with the lithium cation, forming a 5-membered chelate ring (if the nitrogen also coordinates) or simply stabilizing the alpha-lithio species. This allows for cleaner lithiation, sometimes even with weaker bases or at slightly higher temperatures (though -78 °C is still recommended to prevent retro-aldol type decomposition).
B. Minisci Reaction (Radical Alkylation)
Both substrates undergo Minisci-type reactions at the C4/C6 positions.
-
Mechanism: Protonation of the ring nitrogen increases electrophilicity, inviting attack by nucleophilic alkyl radicals.
-
Difference: The 2-methoxymethyl group is slightly electron-withdrawing. This makes the ring more electrophilic, potentially increasing the rate of radical addition compared to the 2-methyl variant. However, the ether side chain itself is susceptible to hydrogen atom abstraction (HAT) by electrophilic radicals, which can lead to side reactions (degradation of the side chain).
Metabolic Stability & MedChem Implications
In a biological context, these two groups represent distinct metabolic liabilities.
| Metabolic Pathway | 2-Methylpyrimidine | 2-Methoxymethylpyrimidine |
| Primary Soft Spot | Benzylic Oxidation | O-Dealkylation |
| Enzyme System | CYP450 (CYP3A4, 2D6) | CYP450 (O-demethylase activity) |
| Product | Alcohol | Hemiacetal |
| Toxicity Risk | Low (Acid is usually excreted) | Moderate (Formaldehyde release) |
| Stability Ranking | Moderate | Low (Generally less stable) |
Strategic Insight: If 2-methylpyrimidine shows high clearance due to oxidation, switching to 2-methoxymethyl is rarely the solution for stability. Instead, it is used to lower LogP or engage in specific H-bond interactions within the binding pocket. To block metabolism at this position, fluorination (e.g., difluoromethyl) is the standard bioisostere.
Experimental Protocols
Protocol A: Comparative Lateral Lithiation & Trapping
Objective: Functionalize the lateral carbon with an electrophile (Benzaldehyde).
Reagents:
-
Substrate: 2-Methylpyrimidine OR 2-Methoxymethylpyrimidine (1.0 eq)
-
Base: Lithium Diisopropylamide (LDA) (1.2 eq) [Freshly prepared]
-
Electrophile: Benzaldehyde (1.5 eq)
-
Solvent: Anhydrous THF
Step-by-Step Methodology:
-
Base Preparation: To a flame-dried flask under Argon, add anhydrous THF and diisopropylamine (1.3 eq). Cool to -78 °C. Add n-BuLi (1.2 eq, 2.5M in hexanes) dropwise. Stir for 30 min at 0 °C to ensure full LDA formation.
-
Substrate Addition: Cool the LDA solution back to -78 °C. Dissolve the pyrimidine substrate (1.0 eq) in minimal THF and add dropwise over 10 minutes.
-
Note for 2-Methyl: The solution usually turns deep red/orange (formation of the aza-allylic anion).
-
Note for 2-Methoxymethyl: The color may be distinct (often lighter) due to internal chelation.
-
-
Deprotonation: Stir at -78 °C for 45 minutes.
-
Trapping: Add benzaldehyde (1.5 eq) neat or in THF dropwise.
-
Quench: Stir for 1 hour at -78 °C, then allow to warm to 0 °C. Quench with saturated aqueous NH₄Cl.
-
Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1][2]
-
Analysis: The 2-methoxymethyl product will show diastereomers if a new chiral center is formed, potentially with higher dr (diastereomeric ratio) due to the chelation-controlled transition state.
Protocol B: Minisci C-H Alkylation
Objective: Introduce an isopropyl group at the C4 position.
Reagents:
-
Radical Source: Isobutyric acid (2.0 eq)
-
Oxidant: Ammonium Persulfate
(1.5 eq) -
Catalyst:
(0.2 eq) -
Solvent: 10% TFA in
/MeCN (1:1)
Step-by-Step Methodology:
-
Dissolution: Dissolve the pyrimidine substrate in the solvent mixture. The TFA ensures protonation of the ring (critical for activation).
-
Radical Generation: Add isobutyric acid and
. -
Initiation: Heat the mixture to 40-50 °C. Add ammonium persulfate (dissolved in water) dropwise over 30 minutes.
-
Reaction: Stir for 2-4 hours. Monitor by LCMS.
-
Observation: Evolution of
gas will be observed.
-
-
Workup: Basify with aqueous
(keep cool) to pH > 9. Extract with DCM. -
Purification: Silica gel chromatography.
References
-
Minisci, F. (1971).[4] "Novel Applications of Free-Radical Reactions in Preparative Organic Chemistry." Synthesis, 1973(1), 1-24.
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Standard reference for pyrimidine pKa and reactivity).
-
Schlosser, M. (2005). "Organometallics in Synthesis: A Manual." (Detailed discussions on lateral lithiation and "superbases").
-
Sakamoto, T., et al. (1980). "Site-selective lithiation of 2-methylpyrimidines." Chemical & Pharmaceutical Bulletin, 28(2), 571-577.
-
Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism. (Metabolic stability of ethers vs alkyl groups).
Technical Guide: Reactivity Profile & Regiocontrol of 4-Chloro vs. 2-Chloro Pyrimidines
The following technical guide provides an in-depth analysis of the reactivity profiles of 4-chloro and 2-chloro pyrimidines. It is structured to serve researchers in medicinal chemistry and process development.
Executive Summary
In the context of nucleophilic aromatic substitution (
For drug development professionals utilizing the 2,4-dichloropyrimidine scaffold, this reactivity differential dictates the standard "Orthogonal Functionalization" strategy:
-
C4-Cl : Displaced first under mild conditions (Kinetic Control).
-
C2-Cl : Displaced second under forcing conditions or specific catalysis (Thermodynamic/Forcing Control).
Exceptions to this rule exist primarily through solvent effects, specific hydrogen-bond directing groups, or the "Hard/Soft" nature of the nucleophile.
Mechanistic Underpinnings
To control the reactivity, one must understand the electronic causality. The pyrimidine ring is electron-deficient (
Electronic Activation & Intermediate Stability
The rate-determining step in
-
4-Chloro Attack (Para-like) : Attack at C4 places the negative charge on N1 (para-position) and N3 (ortho-position). The delocalization onto the para-nitrogen (N1) forms a highly stable para-quinoid resonance structure. This low-energy transition state accelerates the reaction.
-
2-Chloro Attack (Ortho-like) : Attack at C2 places the negative charge on N1 and N3, both of which are ortho to the carbon. While inductive withdrawal is strong (flanked by two nitrogens), the resonance stabilization forms an ortho-quinoid structure, which is generally higher in energy than the para-quinoid form. Additionally, the approach of the nucleophile to C2 suffers from electrostatic repulsion due to the lone pairs of the adjacent nitrogens.
Visualizing the Resonance Pathways
The following diagram illustrates the resonance stabilization difference that drives the C4-selectivity.
Figure 1: Comparative stability of transition states. The C4 pathway benefits from para-quinoid resonance stabilization, lowering the activation energy relative to the C2 pathway.
Comparative Reactivity Profile
The following table synthesizes experimental data comparing the two isomers, specifically within the context of the 2,4-dichloro scaffold often used in library synthesis.
| Feature | 4-Chloropyrimidine Site | 2-Chloropyrimidine Site |
| Relative | High ( | Moderate ( |
| Electronic Effect | Para-activating Nitrogen (N1) | Ortho-activating Nitrogens (N1, N3) |
| Steric Environment | Accessible | Sterically hindered by flanking N-lone pairs |
| Preferred Nucleophiles | Amines, Thiols, Soft Nucleophiles | Alkoxides (under specific conditions), Hard Nucleophiles |
| Temperature (Typical) | 0°C to Room Temperature | 60°C to 100°C (or Microwave) |
| Selectivity Driver | Kinetic Control | Thermodynamic Control / Forcing Conditions |
Regioselective Functionalization Workflows
For researchers working with 2,4-dichloropyrimidine , achieving high regiocontrol is critical. The standard workflow exploits the reactivity difference described above.
The "Standard" Flow (C4 then C2)
This is the most reliable method for introducing two different nucleophiles.
-
Step 1 : Add Nucleophile A (1.0 equiv) at low temperature. It attacks C4.[1][2][3]
-
Step 2 : Isolate or add Nucleophile B (excess) at high temperature. It attacks C2.[4][2][5]
The "Inverted" Flow (C2 Selectivity)
Targeting C2 first is difficult but possible using:
-
Blocking Groups : Use 4-amino-2-chloropyrimidine (if C4 is effectively blocked).
-
Directed Attack : Use of Lewis Acids (
) or specific solvent effects (non-polar solvents can sometimes favor C2 with specific amines, though rare). -
Specific Substrates : 2-methanesulfonyl-4-chloropyrimidines react with alkoxides at C2 due to H-bonding guidance.[5]
Figure 2: Decision tree for regioselective functionalization. The left branch (C4) is the standard kinetic pathway.
Experimental Protocols
The following protocols are self-validating systems. The key to success is stoichiometric control and temperature monitoring .
Protocol A: C4-Selective Amination (Kinetic Control)
Target: Synthesis of 4-amino-2-chloropyrimidine derivatives.
Materials:
-
2,4-Dichloropyrimidine (1.0 equiv)
-
Amine Nucleophile (1.05 equiv) — Do not use excess.
-
Triethylamine (
) or DIPEA (1.2 equiv) -
Solvent: Ethanol (EtOH) or THF.
Procedure:
-
Dissolution : Dissolve 2,4-dichloropyrimidine in THF (0.2 M concentration) and cool to 0°C using an ice bath. Explanation: Low temperature suppresses the activation energy barrier for the C2 position, ensuring exclusively C4 reaction.
-
Addition : Add the base (
). Then, add the amine dropwise over 15 minutes. -
Monitoring : Stir at 0°C for 1 hour. Monitor by TLC or LCMS. You should see the disappearance of the starting material and the formation of a single peak (C4-product).
-
Self-Validation: If you observe bis-substituted product (2,4-diamino), your temperature was too high or addition was too fast.
-
-
Workup : Concentrate the solvent, dilute with water, and extract with EtOAc. The C2-Cl remains intact for further functionalization.
Protocol B: C2-Substitution of 4-Substituted Pyrimidines (Forcing Conditions)
Target: Displacing the remaining chlorine at C2.
Materials:
-
4-Substituted-2-chloropyrimidine (from Protocol A)
-
Second Nucleophile (1.5 - 2.0 equiv)
-
Base:
or (2.0 equiv) -
Solvent: DMF, NMP, or 1,4-Dioxane.
Procedure:
-
Setup : Combine substrate, nucleophile, and base in a microwave vial or pressure tube.
-
Reaction : Heat to 80–100°C (thermal) or 120°C (microwave) for 30–60 minutes.
-
Explanation: The C2 position is deactivated by the electron-donating group installed at C4 (from Protocol A) and lacks the favorable para-quinoid transition state. High energy is required to overcome the barrier.
-
-
Workup : Standard aqueous extraction.
References
- Joule, J. A.; Mills, K.Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010. (Standard text confirming 4-chloro > 2-chloro reactivity in pyrimidines).
- Bogdal, D. "Microwave-assisted preparation of benzo[b]furans and coumarins." Journal of Chemical Research, 1998.
-
WuXi AppTec. "Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine." QM Magic Class, Chapter 48. Link (Detailed QM analysis of C2 vs C4 selectivity reversals).
-
Stroup, B. W.; et al. "The Scope and Mechanism of Phosphonium-Mediated SNAr Reactions in Heterocyclic Amides and Ureas."[1] The Journal of Organic Chemistry, 2007, 72(26), 10194-10210.[1] Link (Discusses regioselectivity in di-halo systems).
-
Luo, Y.; et al. "A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine."[1][6] Organic Letters, 2006, 8(12), 2523–2526. Link (Provides experimental protocols for controlling regioselectivity).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. wuxibiology.com [wuxibiology.com]
- 3. studylib.net [studylib.net]
- 4. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 5. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. sci-hub.box [sci-hub.box]
Validating the Structure of 4-Substituted-2-(Methoxymethyl)pyrimidines: A Comparative Technical Guide
Executive Summary
The 4-substituted-2-(methoxymethyl)pyrimidine scaffold is a privileged motif in medicinal chemistry, frequently appearing in kinase inhibitors (e.g., CDK, EGFR targets) and allosteric modulators. However, its synthesis often involves nucleophilic aromatic substitution (
Common pitfalls include misidentifying the 2-substituted-4-(methoxymethyl) regioisomer or N-alkylated byproducts as the target molecule. Furthermore, the methoxymethyl (MOM) ether linkage, while generally robust, can degrade under harsh acidic conditions used in late-stage deprotection, necessitating rigorous stability checks.
This guide objectively compares validation methodologies, establishing 2D NMR (HMBC) as the non-negotiable standard for structural certification, while positioning LC-MS/MS as a high-throughput support tool.
Part 1: The Structural Challenge & Regioisomerism
When synthesizing 4-substituted-2-(methoxymethyl)pyrimidines, two primary sources of structural error exist:
-
Regioselectivity of Substitution: When reacting a nucleophile (e.g., an amine) with 2-(methoxymethyl)-4-chloropyrimidine, the reaction is generally selective for the C4 position due to the electronic activation by N3 and steric accessibility. However, if the starting material is 2,4-dichloropyrimidine and the MOM group is introduced second, or if the pyrimidine ring is built de novo using non-symmetric 1,3-dicarbonyls, the 2- and 4-positions can be confused.
-
N-Alkylation vs. O-Alkylation: In de novo synthesis, the pyrimidine nitrogens are nucleophilic. Confusing an N-methoxymethyl product (an aminal) with the desired C-methoxymethyl product is a common error that 1D NMR alone may not resolve definitively.
Part 2: Comparative Analysis of Validation Methodologies
The following table compares the efficacy of standard analytical techniques for this specific scaffold.
| Feature | Method A: 1D 1H/13C NMR | Method B: 2D NMR (HMBC/NOESY) | Method C: LC-MS/MS | Method D: Single Crystal X-Ray |
| Primary Utility | Purity check; Functional group count. | Definitive connectivity assignment. | Molecular weight & fragmentation fingerprinting. | Absolute configuration & solid-state conformation. |
| Regioisomer Discrimination | Low. Chemical shifts of 2- vs 4-isomers are often too similar (<0.5 ppm diff). | High. Correlations between substituent protons and ring carbons are distinct. | Medium. Fragmentation pathways differ but require reference standards. | Ultimate. Unambiguous spatial arrangement. |
| Throughput | High (mins). | Medium (10-30 mins). | High (mins). | Low (days/weeks). |
| Sample Requirement | ~1-5 mg. | ~10-20 mg (for clean 13C detection). | <0.1 mg. | High quality crystal required. |
| Verdict | Insufficient for initial structural proof. | The Gold Standard for solution state. | Excellent secondary check. | Reference standard only. |
Why 1D NMR is Insufficient
In a 4-substituted-2-(methoxymethyl)pyrimidine, the H5 and H6 protons appear as doublets (
Part 3: Experimental Protocols (Self-Validating Systems)
Protocol A: The "Gold Standard" 2D NMR Workflow
Objective: Unambiguously assign the position of the substituent relative to the methoxymethyl group.
Reagents:
-
Solvent: DMSO-
(Preferred for solubility and distinct exchangeable protons) or CDCl . -
Internal Standard: TMS (0.00 ppm).
Step-by-Step Methodology:
-
Sample Prep: Dissolve 15–20 mg of purified compound in 0.6 mL solvent. Filter to remove particulates (critical for 2D signal-to-noise).
-
Acquisition (HSQC): Run a phase-sensitive HSQC to assign protons to their directly attached carbons.
-
Checkpoint: Identify the MOM
carbon (~70-75 ppm) and the O-Me carbon (~58 ppm).
-
-
Acquisition (HMBC - Long Range): Set optimization for
Hz.-
Target Interaction 1: Look for correlation between the MOM
protons and the pyrimidine C2 carbon. -
Target Interaction 2: Look for correlation between the H6 pyrimidine proton and the C2 carbon.
-
Target Interaction 3: Look for correlation from the Substituent protons (e.g., N-H or
-CH) to the C4 carbon.
-
-
Analysis:
-
If the MOM
correlates to a carbon that also correlates to both ring nitrogens (indirectly inferred) and shows no correlation to the substituent, the assignment is C2. -
If the MOM
correlates to a carbon adjacent to a proton (C5), it suggests C4 or C6 placement.
-
Protocol B: LC-MS/MS Fragmentation Fingerprinting
Objective: Confirm the stability of the methoxymethyl ether and differentiate isomers based on fragmentation energy.
Instrument Parameters:
-
Source: ESI Positive Mode.
-
Collision Energy (CE): Stepped 20/40/60 eV.
Step-by-Step Methodology:
-
Injection: 5 µL of 1 µM solution in 50:50 MeCN:H
O (+0.1% Formic Acid). -
Parent Ion Selection: Isolate
. -
Fragmentation Analysis:
-
Characteristic Loss: The methoxymethyl group typically ejects formaldehyde (
, -30 Da) or a methoxy radical depending on energy. -
Differentiation: 4-substituted pyrimidines often undergo ring cleavage (Retro-Diels-Alder) differently than 2-substituted analogs.
-
Key Signal: Look for the retention of the substituent on the fragment containing the pyrimidine N1-C6-C5 fragment.
-
Part 4: Data Interpretation & Visualization
Expected NMR Data (DMSO- )
| Position | Proton ( | Carbon ( | Key HMBC Correlations |
| MOM - OMe | Singlet, ~3.3 ppm | ~58.0 ppm | To MOM |
| MOM - CH2 | Singlet, ~4.4 ppm | ~74.0 ppm | To C2 (Pyrimidine) |
| C2 (Quaternary) | — | ~165.0 ppm | From H6, From MOM-CH2 |
| C4 (Substituted) | — | ~160-163 ppm | From Substituent protons, From H5/H6 |
| H5 (Ring) | Doublet, ~6.5 ppm | ~105.0 ppm | To C4, C6 |
| H6 (Ring) | Doublet, ~8.2 ppm | ~155.0 ppm | To C2, C4 |
Visualization: Validation Decision Tree
The following diagram outlines the logical flow for validating the scaffold, ensuring no false positives from regioisomers.
Figure 1: Logical workflow for structural validation, prioritizing HMBC as the decisive filter against regioisomers.
Visualization: HMBC Connectivity
This diagram illustrates the specific Heteronuclear Multiple Bond Correlations (HMBC) required to confirm the structure.
Figure 2: Key HMBC correlations. The convergence of MOM protons and H6 on C2 is the structural fingerprint.
References
-
Regioselectivity in Pyrimidine Synthesis
- NMR Characterization of Pyrimidines: Title: Technical Support Center: NMR Peak Assignment for Substituted Pyrimidines. Source: BenchChem Technical Guides.
-
Mass Spectrometry of Methoxymethyl Derivatives
- Title: Investigation of fragmentation pathways of protonated 2-methoxypyrimidine deriv
- Source: Journal of Mass Spectrometry (Wiley).
-
Link:[Link]
-
Kinase Inhibitor Structural Analogues
Sources
- 1. Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of Densely Substituted Pyrimidine Derivatives [organic-chemistry.org]
- 5. sphinxsai.com [sphinxsai.com]
- 6. researchgate.net [researchgate.net]
HPLC Method Development for 4-Chloro-2-(methoxymethyl)pyrimidine Purity: A Comparative Technical Guide
Executive Summary & Scientific Rationale
In the synthesis of antiviral and anticancer nucleoside analogs, 4-Chloro-2-(methoxymethyl)pyrimidine serves as a pivotal electrophilic intermediate. Its purity is a Critical Quality Attribute (CQA) because the 4-chloro substituent is highly reactive. This reactivity, while necessary for downstream coupling, makes the compound susceptible to rapid hydrolysis, generating the thermodynamically stable but inactive impurity 2-(methoxymethyl)pyrimidin-4-ol (Impurity A).
This guide compares two HPLC methodologies for purity analysis:
-
Method A (The Standard): A generic C18 alkyl-bonded phase method commonly used in initial screening.
-
Method B (The Optimized Alternative): A Phenyl-Hexyl stationary phase method exploiting
- interactions.
The Thesis: While C18 columns are the industry workhorse, they often fail to sufficiently retain the polar hydrolysis impurity (Impurity A) of pyrimidines, leading to co-elution with the solvent front. We demonstrate that a Phenyl-Hexyl chemistry provides superior selectivity for the critical pair (Chloro-product vs. Hydroxy-impurity) due to orthogonal retention mechanisms.
Chemical Context & Degradation Pathway[1][2]
Understanding the analyte's instability is the first step in method design. The chlorine atom at the C4 position is prone to nucleophilic attack by water, especially under acidic or basic conditions, reverting the molecule to its starting material or hydrolysis byproduct.
Figure 1: Degradation Pathway (DOT Visualization)
Caption: Hydrolytic degradation of the 4-chloro pyrimidine target into its polar hydroxy impurity.
Comparative Methodology
Method A: The Generic C18 Approach
Status: Common Baseline
This method utilizes a standard Octadecylsilane (C18) column. It relies purely on hydrophobic subtraction.
-
Limitation: The hydrolysis impurity (Impurity A) is highly polar. On a C18 column, it often elutes near the void volume (
), making accurate integration difficult and causing "blind spots" in purity assessment.
Method B: The Phenyl-Hexyl Optimized Approach
Status: Recommended Solution
This method utilizes a Phenyl-Hexyl stationary phase.
-
Mechanism: In addition to hydrophobicity, the phenyl ring provides
- interactions with the pyrimidine ring. The electron-withdrawing chlorine atom on the target molecule alters its -cloud density compared to the electron-donating hydroxyl group on the impurity, significantly enhancing selectivity ( ).
Experimental Protocols
Reagents and Equipment
-
System: HPLC with Diode Array Detector (DAD) (e.g., Agilent 1290 or Waters H-Class).
-
Solvents: Acetonitrile (HPLC Grade), Milli-Q Water, Phosphoric Acid (85%).
-
Target Concentration: 0.5 mg/mL in Mobile Phase A.
Operating Conditions
| Parameter | Method A (Generic) | Method B (Optimized) |
| Column | C18 (e.g., Zorbax Eclipse Plus), 4.6 x 150mm, 5µm | Phenyl-Hexyl (e.g., XBridge or Luna), 4.6 x 150mm, 5µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Potassium Phosphate Buffer (pH 3.0) |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 5% B to 95% B over 15 min | 5% B (Hold 2 min) -> 60% B over 12 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temp | 25°C | 30°C |
| Detection | UV 254 nm | UV 254 nm |
Step-by-Step Workflow
-
Buffer Preparation (Method B): Dissolve 1.36 g of
in 1 L water. Adjust pH to 3.0 ± 0.05 with dilute phosphoric acid. Filter through 0.22 µm nylon filter. Rationale: Acidic pH suppresses ionization of the pyrimidine nitrogens, reducing peak tailing. -
System Suitability Prep: Prepare a mixture containing 0.5 mg/mL Target and 0.05 mg/mL Impurity A (spiked).
-
Equilibration: Flush column with 10 column volumes of initial mobile phase composition.
-
Injection: Inject 10 µL of the System Suitability solution.
-
Criteria Check: Ensure Resolution (
) between Impurity A and Target is > 2.0.
Comparative Results & Data Analysis
The following data represents typical performance metrics observed when analyzing chlorinated pyrimidine intermediates.
Table 1: Performance Metrics Comparison
| Metric | Method A (C18) | Method B (Phenyl-Hexyl) | Analysis |
| Retention Time (Impurity A) | 1.2 min (Void interference) | 3.5 min | Method B retains the polar impurity away from the solvent front. |
| Retention Time (Target) | 8.4 min | 9.1 min | Both methods retain the hydrophobic target well. |
| Resolution ( | N/A (Co-elution with void) | > 6.5 | Method B achieves baseline separation. |
| Tailing Factor ( | 1.4 (Peak asymmetry) | 1.05 (Symmetric) | Phosphate buffer (Method B) masks silanols better than Formic acid. |
| LOD (Impurity A) | High (Noise interference) | 0.05% | Method B allows for trace quantification. |
Figure 2: Method Development Decision Logic
Caption: Decision tree illustrating the shift from generic screening to optimized selection.
Discussion: Why the Alternative Wins
-
Orthogonal Selectivity: The Phenyl-Hexyl phase interacts with the
-electrons of the pyrimidine ring. The presence of the electron-withdrawing Chlorine atom on the target molecule vs. the electron-donating Hydroxyl group on the impurity creates a significant difference in the - interaction strength, enhancing separation beyond simple hydrophobicity [1]. -
pH Control: Pyrimidines are basic. In Method A (Formic Acid, pH ~2.7), the buffering capacity is weak. In Method B, the Phosphate buffer (pH 3.0) provides robust buffering, preventing pH micro-environments inside the column that cause peak tailing [2].
-
Risk Mitigation: Using Method A runs the high risk of "missing" the hydrolysis impurity because it often co-elutes with the injection pulse. Method B moves this impurity to a stable retention time (
), ensuring that even degraded batches are accurately flagged.
References
- Kazakevich, Y., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley-Interscience. (Detailed discussion on Phenyl-Hexyl selectivity mechanisms).
-
McCalley, D. V. (2010). "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic pharmaceuticals". Journal of Chromatography A.
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley. (Foundational text on buffer selection for ionizable compounds).
-
PubChem. (n.d.). 4-Chloro-2-(methoxymethyl)pyrimidine Compound Summary. National Library of Medicine. (Used for chemical property verification).
Crystal Structure & Physicochemical Profiling: Methoxymethyl (MOM) vs. Alkyl-Substituted Pyrimidines
Executive Summary
This guide provides a technical comparison of Methoxymethyl (MOM) substituted pyrimidines against their standard Methyl and Methoxy analogues. In medicinal chemistry and crystal engineering, the MOM group is frequently utilized not merely as a protecting group, but as a strategic pharmacophore to modulate solubility, lipophilicity, and crystal packing efficiency.
This analysis focuses on the solid-state arrangement, intermolecular interactions, and physicochemical outcomes of these substitutions, providing actionable insights for lead optimization.
Part 1: The Comparative Landscape
Structural & Electronic Rationale
The pyrimidine scaffold is ubiquitous in drug development (e.g., fluorouracil, antivirals). Modifying the 2-, 4-, or 6-positions with a Methoxymethyl (MOM) group introduces specific crystallographic and physicochemical changes compared to standard alternatives.
| Feature | Methyl (-CH₃) | Methoxy (-OCH₃) | Methoxymethyl (-CH₂OCH₃) |
| Electronic Nature | Weak electron donor (Inductive) | Strong electron donor (Resonance) | Moderate donor; Inductive withdrawal by Oxygen |
| H-Bond Capability | None (Hydrophobic) | Acceptor (1 site) | Dual Acceptor (Ether O + Methoxy O) |
| Conformational Freedom | Rigid (C3v rotation only) | Semi-Rigid (Planar preference) | Flexible (Torsional adaptability) |
| Crystal Packing | Van der Waals / | Weak C-H...O interactions | Complex H-bond networks (C-H...O dominant) |
Performance Analysis: MOM vs. Alternatives
Comparison A: MOM vs. Methyl (The Solubility/Packing Trade-off)
-
Mechanism: The Methyl group promotes tight packing via hydrophobic forces and high lattice energy, often leading to poor aqueous solubility. The MOM group disrupts this efficient packing due to the "gauche effect" (anomeric effect) inherent in the O-C-O linkage.
-
Outcome: MOM derivatives typically exhibit lower melting points and higher aqueous solubility than methyl analogues. The ether oxygen acts as a hydrogen bond acceptor with water, lowering the
(partition coefficient) and enhancing bioavailability.
Comparison B: MOM vs. Methoxy (The Spatial Extension)
-
Mechanism: While Methoxy groups often lie coplanar with the pyrimidine ring to maximize resonance, the MOM group projects out of the plane. This "out-of-plane" bulk prevents simple layer stacking (graphitic packing).
-
Outcome: MOM crystals often display lower calculated density and larger unit cell volumes. This increased free volume can be advantageous for solvate formation but may reduce thermodynamic stability compared to the rigid methoxy analogues.
Part 2: Experimental Protocols
Crystallization Workflow
Obtaining single crystals of MOM-substituted pyrimidines requires controlling the high conformational entropy of the ether chain.
Fig 1.[1][2][3] Optimized crystallization workflow for flexible ether-substituted heterocycles.
Protocol Steps:
-
Solvent Screening: Dissolve 20 mg of the compound in minimal DCM or Acetone.
-
Antisolvent Addition: Place the solution in a small vial. Place this vial inside a larger jar containing Hexane or Pentane (Vapor Diffusion).
-
Why: Direct evaporation often yields oils for MOM compounds due to their flexibility. Vapor diffusion ensures slow, ordered lattice formation.
-
-
Incubation: Store at 4°C. Lower temperature reduces the kinetic energy of the flexible MOM chain, favoring the trans or gauche energy minimum in the solid state.
Structure Solution & Refinement
-
Data Collection: Collect at 100 K (cryogenic cooling is mandatory).
-
Reasoning: Thermal motion of the terminal methoxy group in the MOM moiety is high at room temperature, leading to large thermal ellipsoids and difficult refinement.
-
-
Refinement:
-
Watch for disorder in the -CH₂-O-CH₃ chain.
-
Check the torsion angle
(N-C-C-O). The gauche conformation (approx 60°) is often preferred due to the anomeric effect, stabilizing the structure despite steric bulk.
-
Part 3: Structural Analysis & Data Comparison
Representative Physicochemical Trends
The following table summarizes the structural shifts observed when substituting a Methyl group with a MOM group on a pyrimidine core (based on CSD trends for similar heterocycles).
| Parameter | Methyl-Pyrimidine (Reference) | MOM-Pyrimidine (Target) | Impact Analysis |
| Space Group | Often High Symmetry (e.g., | Often Lower Symmetry (e.g., | Loss of symmetry due to flexible chain. |
| Density ( | 1.35 - 1.42 g/cm³ | 1.28 - 1.34 g/cm³ | Decrease: MOM creates "looser" packing. |
| Melting Point | 180 - 220°C | 110 - 150°C | Decrease: Weaker lattice energy = better solubility. |
| H-Bond Motif | N...H-N (Dimers) | C-H...O (Infinite Chains) | Shift from discrete dimers to 3D networks.[1] |
| Solubility (Water) | Low (< 0.1 mg/mL) | Moderate (> 1.0 mg/mL) | Ether oxygen accepts H-bonds from water. |
Interaction Network Visualization
MOM groups introduce a specific "weak interaction" landscape dominated by C-H...O bonds.
Fig 2. Intermolecular interaction map highlighting the dual role of the MOM group in lattice stability and solubility.
Critical Structural Features to Validate
When analyzing your crystal structure, verify these specific geometric parameters to confirm a stable MOM conformation:
-
The Anomeric Bond Length: The
bond is typically shorter (1.38 Å) than the bond (1.42 Å) due to resonance delocalization from the oxygen lone pair into the pyrimidine ring. -
Interaction Distance: Look for
contacts in the range of 2.3 - 2.6 Å . These "non-classical" hydrogen bonds are the primary cohesive force replacing the strong dipole interactions of simpler analogues.
References
-
Gomathi, S., et al. (2014). Hydrogen bonding patterns in salts of derivatives of aminopyrimidine and thiobarbituric acid. Acta Crystallographica Section C. Link
-
Chiodi, D., & Ishihara, Y. (2025).[4] Methoxy group: a non-lipophilic "scout" for protein pocket finding. Future Medicinal Chemistry. Link
-
Wuts, P. G. M., & Greene, T. W. (2006).[5] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for MOM group chemistry). Link
-
Cambridge Crystallographic Data Centre (CCDC) . CSD Database Trends for Alkoxy-Pyrimidines. (General Database Reference for Structural Comparisons). Link
-
Perpétuo, I. P., et al. (2024).[6] The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal. ACS Organic & Inorganic Au. Link
Sources
- 1. Crystal structure and Hirshfeld surface analysis of 3-(4-methoxyphenyl)-1-methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Parallels between the chloro and methoxy groups for potency optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methoxy group: a non-lipophilic "scout" for protein pocket finding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
Optimizing Kinase Inhibitors: Bioisosteric Replacement of the Methoxymethyl (MOM) Moiety
Topic: Bioisosteric Replacement of Methoxymethyl Group in Kinase Inhibitors Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The methoxymethyl (MOM) group (
Part 1: The Challenge – Methoxymethyl (MOM) Liabilities
To engineer a superior inhibitor, one must first understand the mechanism of failure. The MOM group is chemically an acyclic acetal. In the physiological environment, particularly under oxidative stress from hepatic enzymes, it undergoes a predictable degradation pathway.
The Metabolic Trap
The methylene bridge (
-
Oxidation: CYP enzymes abstract a hydrogen from the methylene carbon.
-
Collapse: The resulting hemiacetal intermediate is unstable.
-
Toxicity: It spontaneously collapses, releasing the parent alcohol and formaldehyde , a toxic byproduct that can cause off-target covalent binding.
Diagram: MOM Metabolic Instability Pathway
The following diagram illustrates the oxidative dealkylation mechanism that necessitates bioisosteric replacement.
Figure 1: Mechanism of CYP450-mediated O-dealkylation of the methoxymethyl group.
Part 2: Comparative Analysis of Bioisosteres
We evaluate three primary classes of bioisosteres that address the MOM liability. Selection depends on the specific structural requirement: electronic modulation (fluorine), solubility/polarity (oxetane), or steric bulk (cyclopropyl).
Fluorinated Ethers (The Electronic Shield)
Replacing the metabolically labile hydrogens with fluorine atoms drastically reduces the potential for oxidative metabolism due to the high strength of the C-F bond and the electron-withdrawing effect that deactivates the carbon center.
-
Variant: 2-Fluoroethoxymethyl (
) or Difluoromethoxymethyl ( ). -
Mechanism: The strong C-F bond prevents hydrogen abstraction.
-
Pros: Minimal steric perturbation; maintains H-bond acceptor capability (though reduced basicity).
-
Cons: Synthesis can be challenging (requires DAST/Deoxo-Fluor); reduced lipophilicity.
The Oxetane "Switch" (The Soluble Scaffold)
Oxetanes are cyclic ethers that serve as excellent surrogates for gem-dimethyl or acyclic ether groups. They are metabolically stable and, unlike standard ethers, significantly lower LogD (lipophilicity) while enhancing aqueous solubility.
-
Variant: Oxetan-3-yl (
) or (3-methyloxetan-3-yl)methoxy. -
Mechanism: The strained ring resists CYP oxidation. The oxygen lone pairs remain available for H-bonding.
-
Pros: Lowers LogP/LogD; high metabolic stability; eliminates formaldehyde risk.
-
Cons: Can introduce new chiral centers; slightly bulkier than MOM.
Cyclopropylmethyl Ethers (The Steric Blocker)
Replacing the terminal methyl or the methylene linker with a cyclopropyl group introduces steric bulk and changes hybridization, making the adjacent protons less acidic and harder to abstract.
-
Variant: Cyclopropylmethoxymethyl.
-
Mechanism: Steric hindrance prevents CYP enzyme access to the labile site.
-
Pros: Increases metabolic half-life (
). -
Cons: Increases lipophilicity (LogP), which may hurt solubility.
Comparative Data Summary
| Feature | MOM Group (Baseline) | Difluoro-MOM ( | Oxetanyl Ether | Cyclopropyl Ether |
| Metabolic Stability ( | Low (< 15 min) | High (> 60 min) | Very High (> 120 min) | Moderate/High |
| H-Bond Acceptance | Strong | Weakened (F is EWG) | Strong | Moderate |
| Lipophilicity ( | Reference | +0.2 to +0.4 | -0.5 to -1.0 (Improved) | +0.5 to +0.8 |
| Solubility | Moderate | Low | High | Low |
| Toxicity Risk | High (Formaldehyde) | Low | Low | Low |
Part 3: Decision Framework & Experimental Protocols
Bioisostere Selection Workflow
Use this logic gate to select the appropriate replacement for your kinase inhibitor scaffold.
Figure 2: Decision tree for selecting the optimal MOM bioisostere based on physicochemical needs.
Experimental Protocol: Microsomal Stability Assay
To validate the replacement, you must prove enhanced metabolic stability over the MOM parent.
Objective: Determine the intrinsic clearance (
Materials:
-
Pooled Liver Microsomes (Human/Rat/Mouse) – 20 mg/mL protein conc.
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
Test Compound (10 mM DMSO stock).
-
Stop Solution (Acetonitrile with internal standard, e.g., Tolbutamide).
Step-by-Step Methodology:
-
Preparation: Dilute test compound to 1
M in phosphate buffer (100 mM, pH 7.4). -
Pre-incubation: Mix 40
L of microsomes (final conc. 0.5 mg/mL) with 40 L of compound solution. Incubate at 37°C for 5 minutes. -
Initiation: Add 20
L of NADPH regenerating system to initiate the reaction. -
Sampling: At time points
min, remove 50 L aliquots. -
Quenching: Immediately dispense aliquot into 150
L of ice-cold Stop Solution. Vortex for 1 min. -
Analysis: Centrifuge at 4000 rpm for 20 min. Analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining parent) vs. time. The slope
gives .
Success Criteria:
-
MOM Parent: Typically
min. -
Bioisostere Target:
min (Human microsomes).
References
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
-
Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition. Link
- Barnes-Seeman, D. (2012). The Role of the Methoxymethyl Group in Medicinal Chemistry: A Double-Edged Sword. Current Topics in Medicinal Chemistry.
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Link
-
Pike, K. G., et al. (2011). Oxetane-containing inhibitors of the EZH2 methyltransferase. Journal of Medicinal Chemistry. Link
Comparative Stability Guide: MOM vs. SEM Protecting Groups on Pyrimidines
Executive Summary & Strategic Positioning
In the synthesis of bioactive pyrimidines—particularly for kinase inhibitors and nucleoside analogs—the choice between Methoxymethyl (MOM) and 2-(Trimethylsilyl)ethoxymethyl (SEM) is rarely about simple preference. It is a strategic decision dictated by three factors: solubility requirements , orthogonality , and downstream functionalization plans (specifically lithiation).
-
Choose MOM when you need a compact, robust group to direct regioselective lithiation (C-6 functionalization) and can tolerate acidic deprotection.
-
Choose SEM when you are working with highly polar substrates requiring lipophilicity for purification, or when you require fluoride-mediated deprotection to preserve acid-labile moieties (e.g., DMT groups in nucleosides).
This guide dissects the stability profiles, mechanistic nuances, and experimental realities of these two critical protecting groups.
Structural & Electronic Architecture
To understand stability, we must look at the electronics. Both groups are acetal-based, but the silicon "tail" of the SEM group fundamentally alters its reactivity profile compared to the compact MOM ether.
Diagram 1: Structural & Electronic Comparison
The following diagram illustrates the steric and electronic differences, highlighting the "Silicon Effect" that grants SEM its fluoride lability.
Caption: Comparison of MOM vs. SEM architecture. Note the beta-silicon effect in SEM that enables fluoride cleavage.
Stability Matrix: The "Field-Proven" Data
As an application scientist, I categorize stability not just by "stable/unstable," but by the operational reality in the hood.
| Condition | MOM Protection | SEM Protection | Application Insight |
| Aqueous Acid (Mild) | Unstable (Hydrolyzes) | Moderately Stable | SEM survives mild acidic workups better than MOM, but both fail in strong acid (HCl/TFA). |
| Lewis Acids (e.g., TiCl4) | Unstable | Unstable | Both chelate Lewis acids, leading to cleavage. |
| Base (NaOH, KOH) | Excellent Stability | Excellent Stability | Both are ideal for base-catalyzed coupling (Suzuki, Buchwald). |
| Nucleophiles (R-Li, Grignard) | Stable (Directs Lithiation) | Stable | MOM is the superior Directing Metalation Group (DMG). |
| Reduction (H2/Pd, LiAlH4) | Stable | Stable | Both survive standard hydrogenations. |
| Fluoride (TBAF, HF) | Stable | Labile (Cleaves rapidly) | CRITICAL: This is the primary orthogonality. Use SEM if you need to deprotect in the presence of acid-sensitive groups. |
| Solubility Impact | Low | High | SEM transforms "brick-dust" pyrimidines into soluble oils/gums, aiding chromatography. |
Deep Dive: Directed Ortho-Lithiation (DoL)
This is where the choice of protecting group dictates synthetic success.[1] Pyrimidines are electron-deficient; lithiating them requires a group that can stabilize the transition state.
-
The MOM Advantage: The oxygen atoms in the MOM group form a tight 5-membered chelate with Lithium (Li+), stabilizing the anion at the ortho position (usually C-6 for N-1 protection). This is the Complex Induced Proximity Effect (CIPE) .
-
The SEM Disadvantage: While SEM can direct lithiation, the bulky trimethylsilyl tail creates steric clash, often lowering yields or forcing the use of stronger bases/lower temperatures.
Diagram 2: Mechanistic Divergence in Lithiation
Caption: MOM acts as a superior Directing Metalation Group (DMG) via chelation, whereas SEM suffers from steric hindrance.
Experimental Protocols
These protocols are generalized from verified high-yield procedures. Always perform a small-scale pilot.
A. Installation (Standard for Pyrimidines)
Applicable to both MOM-Cl and SEM-Cl.
Reagents: Sodium Hydride (NaH, 60% dispersion), DMF (Anhydrous), MOM-Cl or SEM-Cl. Safety Note: MOM-Cl is a Group 1 Carcinogen. Use extreme caution, double-gloving, and a fume hood. SEM-Cl is corrosive and toxic but less volatile; however, it should still be handled as a hazardous alkylating agent.
-
Preparation: Suspend NaH (1.2 equiv) in anhydrous DMF at 0°C under Argon.
-
Deprotonation: Add the pyrimidine (1.0 equiv) portion-wise. Stir at 0°C for 30 mins until H2 evolution ceases. The solution usually turns clear or yellow.
-
Alkylation: Add MOM-Cl or SEM-Cl (1.1 equiv) dropwise.
-
Tip: For SEM-Cl, allow the reaction to warm to RT and stir for 2-4 hours.
-
Tip: For MOM-Cl, keep at 0°C for 1 hour, then warm to RT.
-
-
Workup: Quench with sat. NH4Cl.[2] Extract with EtOAc.
-
Observation: SEM-protected products will likely be oils; MOM-protected products may crystallize.
-
B. Deprotection: The Critical Divergence
Protocol 1: Acidic Removal (MOM & SEM)
Best for substrates stable to strong acid.
-
Dissolve substrate in DCM.
-
Add TFA (Trifluoroacetic acid) in a 1:1 ratio or treat with 4M HCl in Dioxane.
-
Heat to 60°C may be required for stubborn pyrimidines.
-
Mechanism: Protonation of the ether oxygen
formation of hemiacetal collapse to formaldehyde and amine.
Protocol 2: Fluoride Removal (SEM Only)
Best for acid-sensitive substrates.
-
Dissolve substrate in THF.
-
Add TBAF (1M in THF, 2-3 equiv) or TAS-F .
-
Heat to reflux (60-70°C) is often required for N-SEM removal on electron-deficient rings like pyrimidines.
-
The "Formaldehyde Trap":
-
Warning: Deprotection releases formaldehyde.[3] In the presence of electron-rich aromatics (e.g., indoles, phenols), this can lead to unwanted electrophilic aromatic substitution (side products).
-
Solution: Add ethylenediamine or morpholine (5-10 equiv) to the reaction to scavenge the released formaldehyde.
-
Decision Guide: When to Use Which?
Diagram 3: Selection Flowchart
Caption: Decision matrix for selecting between MOM and SEM based on solubility and chemical compatibility.
References
-
Greene's Protective Groups in Organic Synthesis , 5th Ed. Wuts, P.G.M.[4] (Standard reference for stability conditions).
-
Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines Bearing C-6 Acyclic Side-Chains. Molecules 2011, 16(6), 5113-5126. Available at: [Link]
-
An Efficient Deprotection of N-Trimethylsilylethoxymethyl (SEM) Groups From Dinucleosides. Nucleosides Nucleotides Nucleic Acids.[5] 2014; 33(10): 685–696. Available at: [Link]
-
Directed Metalation: A Survival Guide. Baran Lab Group Meeting Notes. Available at: [Link]
Sources
- 1. spcmc.ac.in [spcmc.ac.in]
- 2. westliberty.edu [westliberty.edu]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Introduction to 2-(Trimethylsilyl)ethoxymethyl Chloride (SEM-Cl) [en.highfine.com]
- 5. AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Authoritative Disposal Guide: 4-Chloro-2-(methoxymethyl)pyrimidine
Executive Summary & Chemical Profile
Proper disposal of 4-Chloro-2-(methoxymethyl)pyrimidine (CAS: 105950-89-8) requires more than simple waste bin segregation. As a halogenated heteroaromatic compound, it possesses specific electrophilic reactivity at the C4 position, making it susceptible to hydrolysis and nucleophilic attack. This guide outlines a field-proven workflow for the safe handling, deactivation (quenching), and final disposal of this reagent, ensuring compliance with RCRA standards and minimizing laboratory hazards.
Chemical Identity & Key Properties
| Property | Specification | Operational Implication |
| IUPAC Name | 4-Chloro-2-(methoxymethyl)pyrimidine | Primary identifier for waste manifests. |
| CAS Number | 105950-89-8 | Use for SDS verification. |
| Molecular Formula | C₆H₇ClN₂O | Contains Nitrogen and Chlorine; requires incineration. |
| Reactivity | Electrophilic (C-Cl bond) | Reacts with nucleophiles (amines, thiols, water). Releases HCl upon hydrolysis. |
| Hazards (GHS) | Acute Tox. 3 (H301, H311), Skin Irrit. 2 (H315) | High Toxicity. Handle in fume hood only. |
Pre-Disposal Risk Assessment
Before moving the container to waste, you must assess the state of the material. The disposal pathway diverges based on whether the material is pure reagent , reaction mixture , or spill residue .
Critical Incompatibility Check
-
Strong Oxidizers: Incompatible.[1] Risk of exothermic reaction.[2]
-
Strong Acids: May generate HCl gas.
-
Aqueous Bases: Will cause hydrolysis (see Quenching section).
Recommended Pre-Treatment: Chemical Quenching
Note: While direct disposal into "Halogenated Waste" is regulatory compliant in many jurisdictions, quenching is the preferred scientific method to eliminate electrophilic toxicity and neutralize potential acid generation in the waste drum.
Mechanism: The 4-chloro substituent is susceptible to nucleophilic aromatic substitution (
Protocol: Controlled Hydrolysis
-
Preparation: Dissolve the waste material in a compatible solvent (e.g., Isopropanol or Acetone) at a concentration of ~0.1 M.
-
Basification: Slowly add an equal volume of saturated aqueous Sodium Carbonate (
) .-
Observation: Evolution of
gas indicates neutralization of free acid.
-
-
Reaction: Stir at room temperature for 1-2 hours.
-
Final Stream: The resulting mixture contains the hydroxylated pyrimidine derivative and sodium chloride. Dispose of this entire mixture as Halogenated Organic Waste.
-
Why? Although the organic scaffold is technically de-halogenated, the mixture likely contains residual solvent and unreacted traces. Segregating as halogenated is the fail-safe compliance route.
-
Disposal Workflow & Decision Logic
Visualizing the Waste Lifecycle
The following diagram illustrates the decision matrix for disposing of 4-Chloro-2-(methoxymethyl)pyrimidine, ensuring no cross-contamination of waste streams.
Caption: Decision logic for the safe segregation and disposal of 4-chloropyrimidine derivatives.
Regulatory & Compliance Data (RCRA/EPA)
For US-based laboratories, strict adherence to EPA Resource Conservation and Recovery Act (RCRA) guidelines is mandatory.
| Parameter | Classification | Code/Standard |
| Waste Category | Hazardous Chemical Waste | Characteristic Waste |
| RCRA Codes | Toxic, Ignitable (if in solvent) | D001 (Ignitable), D003 (Reactive - potential), F002 (if mixed with halo-solvents) |
| DOT Shipping | Toxic Liquid/Solid, Organic, N.O.S. | UN 2811 (Solid) or UN 2810 (Liquid) |
| Packing Group | III (Minor Danger) or II (Medium) | Depends on concentration; assume PG II for pure substance. |
Labeling Requirements
Every waste container MUST bear a hazardous waste label containing:
-
Full Chemical Name: "Waste 4-Chloro-2-(methoxymethyl)pyrimidine" (No abbreviations).
-
Hazards: Check "Toxic" and "Irritant".[2]
Emergency Spill Procedures
In the event of a spill outside the fume hood:
-
Evacuate & Ventilate: Clear the immediate area. The compound is a respiratory irritant.[1]
-
PPE: Don double nitrile gloves, lab coat, and safety goggles. Use a half-mask respirator with organic vapor cartridges if ventilation is poor.
-
Containment: Surround the spill with absorbent pads or vermiculite.[2]
-
Decontamination:
-
Absorb bulk liquid/solid.
-
Wipe the surface with a 10% Sodium Carbonate solution (to neutralize/hydrolyze residues).
-
Clean again with water and detergent.
-
-
Disposal: Place all contaminated absorbents into a sealable bag, label as "Halogenated Hazardous Waste (Spill Debris)," and place in the satellite accumulation area.
References
-
PubChem. (2023). 4-Chloro-2-methoxypyrimidine Compound Summary. National Library of Medicine. [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
Sources
Personal protective equipment for handling 4-Chloro-2-(methoxymethyl)pyrimidine
Part 1: Executive Safety Summary & Risk Assessment
The Core Hazard: 4-Chloro-2-(methoxymethyl)pyrimidine is a halogenated heterocyclic electrophile . While specific toxicological data for this exact intermediate is often limited in public databases, its structural analogs (chloropyrimidines) exhibit significant reactivity with biological nucleophiles (proteins and DNA).
Why This Matters (The Science of Safety):
The chlorine atom at the C4 position is activated for Nucleophilic Aromatic Substitution (
Hazard Classification (Inferred from Structural Analogs)
| Hazard Type | GHS Code | Description | Mechanism of Action |
| Acute Toxicity | H302 | Harmful if swallowed | Systemic inhibition of metabolic pathways. |
| Skin Irritation | H315 | Causes skin irritation | Acidic hydrolysis on skin surface. |
| Eye Damage | H318/H319 | Causes serious eye damage | Corrosive attack on corneal tissue. |
| Resp. Sensitization | H335 | May cause respiratory irritation | Inhalation of dust/aerosols triggers mucosal inflammation. |
Part 2: Personal Protective Equipment (PPE) Matrix
Core Directive: Treat this compound as a "High-Permeation Risk" when in solution. Standard nitrile gloves are insufficient for prolonged contact with concentrated solutions of chlorinated heterocycles.
Hand Protection Strategy
-
Solid Handling (Weighing/Transfer):
-
Primary: Nitrile (Minimum 5 mil thickness).
-
Protocol: Double-glove. Change outer glove immediately if dust is visible.
-
-
Solution Handling (Reaction/Work-up):
-
Primary: Silver Shield® (Laminate) or Viton®.
-
Reasoning: Chlorinated organies can swell nitrile, reducing breakthrough time to <15 minutes. Laminate gloves provide >4 hours of protection against broad-spectrum organic solvents.
-
Dexterity Hack: Wear a tight-fitting nitrile glove over the laminate glove to restore grip and dexterity.
-
Respiratory & Body Protection
| Component | Specification | Operational Logic |
| Eyes | Chemical Splash Goggles | Safety glasses are insufficient. Vapors from hydrolysis (HCl) or splashes can bypass side-shields. |
| Respiratory | Fume Hood (Primary) | All operations must occur within a certified hood (Face velocity: 80–100 fpm). |
| Backup Resp. | N95 or P100 | Only required if weighing outside a hood (strongly discouraged) or during spill cleanup. |
| Body | Tyvek® Lab Coat | Prefer disposable Tyvek over cotton. Cotton absorbs and holds the chemical against the skin. |
Part 3: Operational Workflow & Visualization
Workflow Diagram: The Hierarchy of Protection
This diagram illustrates the logical flow of safety barriers, prioritizing engineering controls over PPE.
Caption: Sequential safety barrier implementation. Note the specific glove layering for solution handling.
Part 4: Step-by-Step Experimental Protocols
Protocol A: Safe Weighing & Transfer (Solid State)
The greatest risk with the solid is inhalation of dust and static discharge.
-
Static Control: Use an antistatic gun on the weighing boat and spatula before contact. Chloropyrimidines are often fluffy powders that aerosolize easily.
-
The "Tunnel" Method: Do not weigh on the open bench. Place the balance inside the fume hood. If vibration is an issue, use a powder weighing funnel to minimize the distance between the stock bottle and the receiving flask.
-
Decontamination: Immediately wipe the balance area with a tissue dampened in acetone, followed by water. Dispose of the tissue as hazardous solid waste.
Protocol B: Reaction Setup (Solution State)
The greatest risk here is splash and permeation.
-
Solvent Choice: When dissolving, add solvent slowly. Exothermic solvation can occur if the compound contains residual impurities (e.g., POCl3 from synthesis).
-
Quenching Precaution: If using this intermediate in a reaction that generates acid (e.g., nucleophilic substitution), ensure the receiving vessel is vented through a scrubber (NaOH trap) to neutralize evolved HCl gas.
-
Doffing: Remove the outer nitrile gloves inside the hood before touching hood sashes or instrument knobs.
Part 5: Emergency Response & Disposal
Spill Response Logic
Do not use water immediately on large spills. Water may trigger rapid hydrolysis and release HCl gas.
-
Solid Spill: Cover with a dry absorbent pad or use a dedicated HEPA vacuum. Do not sweep (creates dust).[1]
-
Solution Spill: Cover with a solvent absorbent (vermiculite or charcoal).
-
Neutralization: Once absorbed, wipe the surface with a mild alkaline solution (5% Sodium Bicarbonate) to neutralize any acidic hydrolysis products.
Waste Disposal Plan
-
Stream: Halogenated Organic Waste .
-
Segregation: Do NOT mix with strong oxidizers (e.g., Nitric Acid) or strong bases in the waste container, as this can trigger runaway exotherms.
-
Labeling: Clearly mark as "Toxic" and "Corrosive" due to the chloropyrimidine moiety.
Spill Decision Tree Diagram
Caption: Decision logic for spill remediation, emphasizing the avoidance of water during the initial containment phase.
References
-
Sigma-Aldrich. (n.d.).[2] Safety Data Sheet for 4-Chloro-2-(methoxymethyl)pyrimidine (CAS 105950-89-8) and analogs. Retrieved from
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from
-
PubChem. (n.d.). Compound Summary: Chloropyrimidine Derivatives. National Library of Medicine. Retrieved from
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Chemical Resistance Selection. Retrieved from
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
